molecular formula C7H12O3 B153621 4-Hydroxycyclohexanecarboxylic acid CAS No. 3685-26-5

4-Hydroxycyclohexanecarboxylic acid

Cat. No.: B153621
CAS No.: 3685-26-5
M. Wt: 144.17 g/mol
InChI Key: HCFRWBBJISAZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxycyclohexanecarboxylic acid is a 4-hydroxy monocarboxylic acid that is cyclohexane substituted by a carboxy group at position 1 and a hydroxy group at position 4. It has a role as a human urinary metabolite. It is functionally related to a cyclohexanecarboxylic acid.
trans-4-Hydroxycyclohexanecarboxylic acid has been reported in Tsuga dumosa with data available.
RN given refers to trans-isomer;  RN for cpd without isomeric designation not avail 8/91

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFRWBBJISAZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190327, DTXSID901015736
Record name trans-4-Hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxycyclohexylcarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17419-81-7, 3685-26-5, 3685-22-1
Record name 4-Hydroxycyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17419-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxycyclohexanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-4-Hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Hydroxycyclohexanecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-4-Hydroxycyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Hydroxycyclohexylcarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxycyclohexanecarboxylic acid. The information is presented to support research, scientific analysis, and drug development activities where this molecule is of interest. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of relevant chemical and biological pathways.

Physicochemical Properties

This compound (4-HCCA) is a cyclic organic compound containing both a hydroxyl and a carboxylic acid functional group. It exists as two stereoisomers, cis and trans, which exhibit distinct physicochemical properties. The properties of the individual isomers and the mixture are summarized below.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂O₃[1][2]
Molecular Weight 144.17 g/mol [1][2]
Appearance White to almost white powder/crystal[2]
Density (Predicted) 1.246 ± 0.06 g/cm³

Table 2: Physicochemical Properties of cis-4-Hydroxycyclohexanecarboxylic Acid

PropertyValueSource
Melting Point 152 °C
pKa (Predicted) 4.72 ± 0.10
Solubility Soluble in water
LogP (Predicted) 0.56

Table 3: Physicochemical Properties of trans-4-Hydroxycyclohexanecarboxylic Acid

PropertyValueSource
Melting Point 120 °C
Boiling Point (Predicted) 307.9 ± 35.0 °C
pKa (Predicted) 4.72 ± 0.10
Solubility Soluble in water
LogP (Predicted) 0.56

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical properties of this compound.

The melting point of a solid organic compound is a crucial indicator of its purity. For this compound, the capillary method using a melting point apparatus is standard.

  • Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline compounds exhibit a sharp melting point range (typically 0.5-1.0°C).

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes, thermometer.

  • Procedure:

    • A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to obtain an approximate melting point.

    • A fresh sample is then heated slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

    • The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.

For liquid compounds or those that can be melted without decomposition, the boiling point is a key physical constant. For a high-boiling point solid like this compound, determination is typically performed under reduced pressure to prevent decomposition. The Thiele tube method is a common approach for micro-scale determination.

  • Principle: A small amount of the liquid is heated, and the temperature at which its vapor pressure equals the atmospheric pressure is measured. This is observed as the point where a continuous stream of bubbles ceases upon cooling and the liquid is drawn back into a capillary tube.

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube, heating source.

  • Procedure:

    • A small amount of the sample is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the test tube.

    • The test tube is attached to a thermometer and immersed in a Thiele tube containing a heating oil.

    • The Thiele tube is heated gently, and a stream of bubbles will emerge from the capillary tube.

    • The heating is stopped, and the temperature at which the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard and accurate method for its determination.

  • Principle: A solution of the acid is titrated with a standard solution of a strong base. The pH of the solution is monitored as a function of the volume of base added. The pKa is the pH at the half-equivalence point.

  • Apparatus: pH meter with a combination glass electrode, burette, beaker, magnetic stirrer.

  • Procedure:

    • A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

    • The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.

    • A standardized solution of sodium hydroxide is added in small increments from a burette.

    • The pH is recorded after each addition, allowing the reading to stabilize.

    • A titration curve is generated by plotting pH versus the volume of NaOH added.

    • The equivalence point is determined from the inflection point of the curve. The pKa is the pH at half the volume of the equivalence point.

Solubility in water is a critical parameter, particularly in drug development. The shake-flask method is a common technique for determining aqueous solubility.

  • Principle: An excess amount of the solid is equilibrated with water at a constant temperature until the solution is saturated. The concentration of the dissolved solid in the aqueous phase is then determined.

  • Apparatus: Flasks with stoppers, constant temperature shaker or bath, analytical balance, filtration apparatus, and a suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy).

  • Procedure:

    • An excess amount of this compound is added to a known volume of deionized water in a flask.

    • The flask is sealed and agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

    • The solution is allowed to stand to allow undissolved solid to settle.

    • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

    • The concentration of this compound in the filtrate is determined using a calibrated analytical method.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach, while reverse-phase high-performance liquid chromatography (RP-HPLC) offers a faster alternative.

  • Principle (Shake-Flask Method): The compound is partitioned between octanol and water. The concentrations in each phase are measured to determine the partition coefficient (P). LogP is the base-10 logarithm of P.

  • Apparatus (Shake-Flask Method): Separatory funnel or centrifuge tubes, octanol, water, analytical method for quantification.

  • Procedure (Shake-Flask Method):

    • Octanol and water are mutually saturated before the experiment.

    • A known amount of this compound is dissolved in either octanol or water.

    • The solution is placed in a separatory funnel with the other solvent.

    • The funnel is shaken to allow for partitioning and then allowed to stand for the phases to separate.

    • The concentration of the compound in both the octanol and water phases is determined.

    • LogP is calculated as log₁₀([concentration in octanol]/[concentration in water]).

  • Principle (RP-HPLC Method): A correlation is established between the retention time of a series of compounds with known LogP values on a reverse-phase HPLC column and their LogP values. The LogP of the unknown compound is then interpolated from its retention time.

  • Apparatus (RP-HPLC Method): HPLC system with a reverse-phase column (e.g., C18), detector, and a set of calibration standards with known LogP values.

  • Procedure (RP-HPLC Method):

    • A mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, is used.

    • A series of standards with known LogP values are injected into the HPLC system, and their retention times are recorded.

    • A calibration curve of log(retention time) versus LogP is constructed.

    • This compound is injected under the same conditions, and its retention time is measured.

    • The LogP of this compound is determined from the calibration curve.

Synthesis and Biological Pathways

This compound is a metabolite of p-hydroxybenzoic acid and can be synthesized through the hydrogenation of the aromatic ring. It has been detected in human urine and its presence is linked to gut microbial metabolism. Altered levels of this metabolite have been observed in the context of colorectal cancer.

A common synthetic route to this compound involves the catalytic hydrogenation of p-hydroxybenzoic acid. The resulting mixture of cis and trans isomers can then be isomerized to enrich the trans isomer.

Synthesis_Pathway p_HBA p-Hydroxybenzoic Acid H2_cat H₂ / Ru/C Catalyst Water, 80-120°C, 1MPa p_HBA->H2_cat cis_trans_mixture cis/trans-4-Hydroxycyclohexane- carboxylic Acid Mixture H2_cat->cis_trans_mixture isomerization Sodium Methoxide Methanol, Reflux cis_trans_mixture->isomerization trans_HCCA trans-4-Hydroxycyclohexane- carboxylic Acid isomerization->trans_HCCA recrystallization Recrystallization (Ethyl Acetate/Petroleum Ether) trans_HCCA->recrystallization pure_trans_HCCA Pure trans-4-Hydroxycyclohexane- carboxylic Acid recrystallization->pure_trans_HCCA

Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid.

This compound is a product of the metabolism of p-hydroxybenzoic acid, a common dietary compound, by gut microbiota. This metabolite is absorbed into the bloodstream and subsequently excreted in the urine. Its levels can be indicative of specific gut microbial activities and have been studied in the context of diseases such as colorectal cancer.

Metabolic_Pathway cluster_gut Gut Lumen cluster_host Host p_HBA p-Hydroxybenzoic Acid (from diet) gut_microbiota Gut Microbiota p_HBA->gut_microbiota HCCA This compound gut_microbiota->HCCA Hydrogenation absorption Intestinal Absorption HCCA->absorption bloodstream Bloodstream absorption->bloodstream excretion Renal Excretion bloodstream->excretion colorectal_cancer Colorectal Cancer bloodstream->colorectal_cancer Altered levels observed urine Urine excretion->urine

Metabolic origin and biological context of 4-HCCA.

The analysis of this compound in biological fluids like urine is typically performed using advanced analytical techniques such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). This method allows for the sensitive and specific quantification of various organic acids.

UPLC_MS_Workflow start Urine Sample Collection sample_prep Sample Preparation (Dilution, Addition of Internal Standard) start->sample_prep uplc UPLC Separation (Reversed-Phase Column) sample_prep->uplc ms Mass Spectrometry Detection (ESI+/ESI-) uplc->ms data_acq Data Acquisition ms->data_acq data_proc Data Processing (Peak Integration, Quantification) data_acq->data_proc result Quantification of 4-HCCA and other Organic Acids data_proc->result

Workflow for UPLC-MS analysis of urinary organic acids.

References

The Natural Occurrence of 4-Hydroxycyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxycyclohexanecarboxylic acid (4-HCHC) is a cyclic organic acid that has been identified in various natural sources, including plants, animals, and microbial environments. Its presence as a human urinary metabolite, originating from the gut microbiome, has garnered interest in its potential as a biomarker. Furthermore, its role in microbial metabolism and food spoilage presents avenues for research in microbiology and food science. This technical guide provides a comprehensive overview of the natural occurrence of 4-HCHC, detailing its presence in different biological systems. It outlines established metabolic pathways and provides detailed experimental protocols for its detection and analysis. The information is intended to serve as a foundational resource for researchers investigating its biological significance and potential therapeutic applications.

Natural Occurrence of this compound

This compound has been detected in a range of natural environments, from plant species to animal tissues and microbial ecosystems. While its presence is widely reported, quantitative data on its concentration in these sources remains limited.

Plant Kingdom

The occurrence of 4-HCHC in the plant kingdom is not extensively documented. However, the trans-isomer has been reported in the Himalayan hemlock (Tsuga dumosa)[1]. A related compound, 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid, has been isolated from Salvia dugesii.

Animal Kingdom and Human Metabolism

4-HCHC has been identified in various animal-derived food products, although typically without quantification. It is considered a potential biomarker for the consumption of poultry (such as chicken and turkey), domestic pig, sheep, and cattle[2].

In humans, 4-HCHC is recognized as a urinary metabolite[1][3]. Its presence in urine is largely attributed to the metabolic activity of the gut microbiome[4]. Studies have shown that the urinary excretion of cis-4-hydroxycyclohexanecarboxylic acid can be suppressed by treatment with neomycin, an antibiotic that reduces intestinal bacteria, strongly suggesting a gastrointestinal bacterial origin. It has also been detected in other human biofluids, including blood and feces.

Microbial World

The role of microorganisms in the production and metabolism of 4-HCHC is well-established.

  • Gut Microbiota: As mentioned, the human gut microbiome is a primary source of endogenous 4-HCHC. It is considered a by-product of bacterial metabolism, potentially from dietary precursors like p-hydroxybenzoic acid.

  • Alcaligenes Species: A specific strain, Alcaligenes strain W1, has been shown to metabolize cyclohexane carboxylate to trans-4-hydroxycyclohexane carboxylate as an intermediate in a larger metabolic pathway.

  • Food Spoilage: 4-HCHC has been identified as a key substrate in the "zapatera" spoilage of Spanish-style green olives. In this process, it is converted to cyclohexanecarboxylic acid, a compound responsible for the characteristic off-odor. The concentration of 4-HCHC increases during the lactic acid fermentation of these olives.

Quantitative Data on Natural Occurrence

A significant gap in the current body of research is the lack of quantitative data for 4-HCHC in its various natural sources. The majority of studies report its detection without specifying concentrations.

Natural SourceSpecies/MatrixIsomer(s)ConcentrationReference(s)
Plant Tsuga dumosa (Himalayan hemlock)transDetected, not quantified
Animal Poultry (Chicken, Turkey, etc.)Not specifiedDetected, not quantified
Domestic Pig (Sus scrofa domestica)Not specifiedDetected, not quantified
Sheep (Ovis aries)Not specifiedDetected, not quantified
Cattle (Bos taurus)Not specifiedDetected, not quantified
Human Urinecis and transDetected, not quantified
BloodNot specifiedDetected, not quantified
FecesNot specifiedDetected, not quantified
Microbial Spanish-style Green Olive BrineNot specifiedIncreases during fermentation

Metabolic Pathways Involving this compound

While no signaling pathways have been definitively attributed to 4-HCHC, its role in microbial metabolism has been described.

Microbial Metabolism in Alcaligenes strain W1

Alcaligenes strain W1 utilizes a pathway to metabolize cyclohexane carboxylate, with trans-4-hydroxycyclohexane carboxylate as a key intermediate. The pathway proceeds as follows: Cyclohexane carboxylate is hydroxylated to form trans-4-hydroxycyclohexane carboxylate, which is then oxidized to 4-ketocyclohexane carboxylate. The final step involves the aromatization of this intermediate to p-hydroxybenzoate.

metabolic_pathway_alcaligenes cluster_pathway Metabolic Pathway in Alcaligenes strain W1 A Cyclohexane carboxylate B trans-4-Hydroxycyclohexane carboxylate A->B Hydroxylation C 4-Ketocyclohexane carboxylate B->C Oxidation D p-Hydroxybenzoate C->D Aromatization

Metabolic pathway of cyclohexane carboxylate in Alcaligenes strain W1.
Formation by Gut Microbiota and Excretion

The prevailing hypothesis for the presence of 4-HCHC in human urine is its formation from dietary precursors by the gut microbiome. One proposed precursor is p-hydroxybenzoic acid. The gut microbiota metabolize this compound into 4-HCHC, which is then absorbed into the bloodstream and subsequently excreted in the urine.

gut_microbiota_pathway cluster_gut Proposed Formation and Excretion of 4-HCHC Diet Dietary Precursors (e.g., p-Hydroxybenzoic acid) Gut Gut Microbiota Metabolism Diet->Gut HCHC 4-Hydroxycyclohexanecarboxylic acid Gut->HCHC Blood Absorption into Bloodstream HCHC->Blood Urine Excretion in Urine Blood->Urine olive_spoilage_pathway cluster_spoilage Role of 4-HCHC in Olive Spoilage HCHC 4-Hydroxycyclohexanecarboxylic acid Spoilage Microbial Conversion HCHC->Spoilage CHC Cyclohexanecarboxylic acid (Off-odor) Spoilage->CHC experimental_workflow cluster_workflow General Experimental Workflow for 4-HCHC Analysis Sample Biological Sample (e.g., Urine) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis Chromatographic Separation (GC or LC) Derivatization->Analysis Detection Mass Spectrometry (MS) Analysis->Detection Data Data Analysis Detection->Data

References

4-Hydroxycyclohexanecarboxylic Acid: A Human Urinary Metabolite of Gut Microbial Origin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxycyclohexanecarboxylic acid is a human urinary metabolite primarily derived from the metabolic activity of the gut microbiota on dietary precursors. Its presence in urine can reflect the interplay between diet, the gut microbiome, and host metabolism. This technical guide provides a comprehensive overview of the biochemical origins, metabolic pathways, and analytical methodologies for the detection and potential quantification of this compound in human urine. While its role as a potential biomarker in various physiological and pathological states is an area of active investigation, this document consolidates the current understanding to support further research and development.

Introduction

This compound is a cyclic carboxylic acid that has been identified in human urine.[1] Early studies reported its presence in the urine of children with suspected metabolic disorders, suggesting a potential link to human health.[2] Subsequent research has pointed towards a microbial origin, positioning this compound as a product of the intricate metabolic interplay between the human host and its gut microbiome.[3] Understanding the biosynthesis and excretion of this compound is crucial for elucidating its physiological significance and exploring its potential as a biomarker for dietary intake, gut microbiome function, and various health conditions.

Biochemical Origins and Metabolic Pathways

The primary origin of urinary this compound is believed to be the metabolism of dietary polyphenols and other cyclic compounds by the gut microbiota.[3][4]

2.1. Gut Microbial Metabolism of Dietary Precursors

Several dietary components have been proposed as precursors for the microbial synthesis of this compound:

  • Quinic Acid: This compound is abundant in coffee, tea, and various fruits. Gut microbes can metabolize quinic acid through a reductive pathway that includes dehydroxylation to produce cyclohexane carboxylic acid, a potential precursor to its hydroxylated form.

  • Chlorogenic Acid: A major polyphenol in coffee, chlorogenic acid is an ester of caffeic acid and quinic acid. Hydrolysis by gut microbial esterases releases quinic acid, which can then enter the metabolic pathway described above.

  • Other Polyphenols: The gut microbiota is known to metabolize a wide range of dietary polyphenols, often involving the breakdown of complex ring structures into simpler phenolic and carboxylic acids. It is plausible that other polyphenolic structures could also serve as precursors.

2.2. Proposed Metabolic Pathway

The exact metabolic pathway leading to this compound in the human gut is not fully elucidated but is thought to involve several key microbial enzymatic reactions. A proposed pathway, based on the metabolism of related compounds, is outlined below.

Metabolic_Pathway Diet Dietary Precursors (e.g., Quinic Acid, Chlorogenic Acid) Hydrolysis Microbial Hydrolases Diet->Hydrolysis Digestion Quinic_Acid Quinic Acid Hydrolysis->Quinic_Acid Dehydroxylation Microbial Dehydroxylases Quinic_Acid->Dehydroxylation Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Dehydroxylation->Cyclohexanecarboxylic_Acid Hydroxylation Microbial/Host Hydroxylases Cyclohexanecarboxylic_Acid->Hydroxylation Metabolite 4-Hydroxycyclohexanecarboxylic Acid Hydroxylation->Metabolite Absorption Intestinal Absorption Metabolite->Absorption Circulation Systemic Circulation Absorption->Circulation Excretion Renal Excretion Circulation->Excretion Urine Urinary Excretion Excretion->Urine

Caption: Proposed metabolic pathway of this compound.

Quantitative Data

Currently, there is a notable lack of established reference ranges for this compound in the urine of healthy human populations. While the compound has been identified in various studies, specific quantitative data comparing levels in healthy versus diseased states are not yet available in the public domain. This represents a significant knowledge gap and a key area for future research. The development of validated quantitative assays is a prerequisite for establishing such reference ranges and exploring the compound's diagnostic or prognostic potential.

Experimental Protocols

The analysis of this compound in urine typically involves chromatographic methods coupled with mass spectrometry. The following sections outline general protocols that can be adapted and validated for the specific quantification of this metabolite.

4.1. Sample Preparation

Proper sample preparation is critical for the accurate analysis of urinary organic acids.

Sample_Preparation Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Acidification Acidification (e.g., with HCl) Internal_Standard->Acidification Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Acidification->Extraction Drying Evaporation to Dryness (under Nitrogen) Extraction->Drying Derivatization Derivatization Drying->Derivatization HPLC_Analysis HPLC Analysis Drying->HPLC_Analysis Reconstitution in Mobile Phase GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

Caption: General workflow for urine sample preparation.

4.1.1. Urine Collection and Storage

  • Collect first-morning or 24-hour urine samples in sterile containers.

  • For organic acid analysis, it is advisable to store samples at -20°C or lower to minimize degradation.

4.1.2. Extraction

  • Liquid-Liquid Extraction (LLE): This is a common method for extracting organic acids from urine.

    • Thaw the urine sample to room temperature.

    • Add an appropriate internal standard to the urine sample for quantification.

    • Acidify the urine to a pH of approximately 1-2 using hydrochloric acid (HCl).

    • Extract the acidified urine with a water-immiscible organic solvent, such as ethyl acetate or diethyl ether. This step should be repeated to ensure complete extraction.

    • Combine the organic phases.

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to obtain the dried extract.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

4.2.1. Derivatization

  • Silylation: This is a common derivatization technique for compounds with active hydrogen atoms (e.g., hydroxyl and carboxyl groups).

    • To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).

    • Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

4.2.2. GC-MS Parameters (Example)

  • Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Injection: Split or splitless injection of the derivatized sample.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 80°C, holding for a few minutes, and then ramping up to 280-300°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

  • Identification: The trimethylsilyl (TMS) derivative of this compound can be identified by its characteristic mass spectrum, which would include a molecular ion peak and specific fragmentation patterns. The mass spectrum of the TMS derivative of hydroxy acids often shows characteristic ions resulting from TMS group migrations and alpha-cleavages.

4.3. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can also be used for the analysis of this compound, often with UV or mass spectrometric detection. Derivatization is typically not required for HPLC analysis.

4.3.1. HPLC Parameters (Example)

  • Column: A reversed-phase C18 column is commonly used for the separation of polar compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection:

    • UV Detection: this compound has a weak chromophore, which may limit the sensitivity of UV detection.

    • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity for detection and quantification.

4.4. Method Validation

Any analytical method used for the quantification of this compound in a clinical or research setting must be thoroughly validated according to established guidelines (e.g., FDA, ICH). Key validation parameters include:

  • Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between dietary intake, gut microbiota, and the urinary excretion of this compound.

Logical_Relationship Diet Dietary Intake (Polyphenol-rich foods) Metabolism Microbial Metabolism of Precursors Diet->Metabolism Gut_Microbiota Gut Microbiota Composition & Function Gut_Microbiota->Metabolism Metabolite_Production 4-Hydroxycyclohexanecarboxylic Acid Production Metabolism->Metabolite_Production Urinary_Excretion Urinary Excretion Level Metabolite_Production->Urinary_Excretion Host_Factors Host Factors (e.g., genetics, transit time) Host_Factors->Gut_Microbiota Host_Factors->Metabolism

Caption: Factors influencing urinary this compound levels.

Conclusion and Future Directions

This compound is a urinary metabolite that holds promise as a non-invasive indicator of gut microbial metabolism of dietary compounds. This technical guide has summarized the current knowledge regarding its origins and analytical approaches. However, significant research is still required to fully understand its physiological relevance.

Key areas for future research include:

  • Quantitative Analysis: Development and validation of robust, high-throughput analytical methods for the precise quantification of this compound in human urine.

  • Reference Ranges: Establishment of reference ranges in large, well-characterized healthy populations, considering factors such as age, sex, diet, and geographical location.

  • Clinical Correlation: Investigation of the association between urinary levels of this compound and various diseases, including metabolic disorders, gastrointestinal diseases, and other conditions influenced by the gut microbiome.

  • Microbiome Studies: Identification of the specific gut microbial species and enzymatic pathways responsible for the production of this compound from different dietary precursors.

Addressing these research questions will be instrumental in unlocking the full potential of this compound as a valuable biomarker in clinical and nutritional research.

References

The Biological Origin of cis-4-Hydroxycyclohexanecarboxylic Acid in Urine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth exploration of the biological origins of cis-4-hydroxycyclohexanecarboxylic acid, a metabolite detected in human urine. Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its formation, particularly focusing on the role of the gut microbiome. The guide details the metabolic pathways, presents available data on its urinary excretion, and provides comprehensive experimental protocols for its detection and quantification.

Introduction

cis-4-Hydroxycyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative that has been identified in human urine.[1][2] Its presence is significant as it is not a product of endogenous human metabolism but rather a metabolite originating from the gut microbiota.[1] This makes it a potential biomarker for gut dysbiosis and microbial metabolic activity. Understanding its biological origins is crucial for researchers investigating the complex interplay between the gut microbiome and host health.

Biological Origin and Metabolic Pathway

The primary origin of urinary cis-4-hydroxycyclohexanecarboxylic acid is the anaerobic metabolism of p-hydroxybenzoic acid by the gut microbiota.[1] p-Hydroxybenzoic acid is a phenolic compound that can be derived from the microbial breakdown of dietary polyphenols or from the metabolism of the amino acid tyrosine.

The conversion of the aromatic ring of p-hydroxybenzoic acid to a saturated cyclohexane ring is a reductive process carried out by anaerobic bacteria in the gastrointestinal tract. This is supported by evidence showing that the administration of the antibiotic neomycin, which suppresses intestinal bacteria, leads to a significant reduction in the urinary excretion of cis-4-hydroxycyclohexanecarboxylic acid.[1]

The proposed metabolic pathway involves the enzymatic reduction of the aromatic ring of p-hydroxybenzoic acid. While the specific enzymes and intermediate steps in the human gut microbiome are not yet fully elucidated, the general principles of anaerobic aromatic compound metabolism suggest a multi-step process likely involving a benzoyl-CoA reductase or a similar enzyme system.

Below is a diagram illustrating the proposed metabolic pathway from p-hydroxybenzoic acid to cis-4-hydroxycyclohexanecarboxylic acid by the gut microbiota.

Metabolic_Pathway p_HBA p-Hydroxybenzoic Acid Microbiota Gut Microbiota (Anaerobic Bacteria) p_HBA->Microbiota Metabolism c_4_HCCA cis-4-Hydroxycyclohexane- carboxylic Acid Microbiota->c_4_HCCA Aromatic Ring Reduction Urine Excretion in Urine c_4_HCCA->Urine

Proposed metabolic pathway of cis-4-hydroxycyclohexanecarboxylic acid.

Quantitative Data on Urinary Excretion

Quantitative data on the urinary concentration of cis-4-hydroxycyclohexanecarboxylic acid in healthy individuals and in various disease states is limited in the current scientific literature. However, qualitative findings consistently point to its microbial origin and its potential modulation by factors affecting the gut microbiome.

ConditionObservationReference
Healthy Individuals Detected in urine, indicating baseline gut microbial activity.
Neomycin Treatment Urinary excretion is suppressed.
Gut Dysbiosis Levels may be altered, reflecting changes in microbial composition and metabolism.
Inflammatory Bowel Disease (IBD) Urinary metabolic profiles, including microbial metabolites, are altered in IBD patients.

Experimental Protocols

The detection and quantification of cis-4-hydroxycyclohexanecarboxylic acid in urine are typically performed using gas chromatography-mass spectrometry (GC-MS) as part of a broader urinary organic acid profile.

Sample Preparation and Derivatization

This protocol is a representative method based on established procedures for urinary organic acid analysis.

  • Urine Collection: Collect a mid-stream urine sample in a sterile container. For quantitative analysis, a 24-hour urine collection can be performed.

  • Internal Standard Addition: To a 1 mL aliquot of urine, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte, if available, or a structurally similar compound not present in urine).

  • Acidification: Acidify the urine sample to a pH of approximately 1-2 by adding hydrochloric acid.

  • Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate the layers. Repeat the extraction on the aqueous layer and combine the organic extracts.

  • Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of urinary organic acids.

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 200°C

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-600

  • Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample IS Add Internal Standard Urine->IS Acidify Acidification IS->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Dry Evaporation Extract->Dry Deriv Derivatization (TMS) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition (Full Scan / SIM) GCMS->Data Quant Quantification Data->Quant

Workflow for the analysis of urinary cis-4-hydroxycyclohexanecarboxylic acid.

Conclusion

The presence of cis-4-hydroxycyclohexanecarboxylic acid in human urine is a direct indicator of gut microbial metabolism, specifically the anaerobic reduction of p-hydroxybenzoic acid. While its role as a biomarker is promising, further research is required to establish quantitative reference ranges in healthy and diseased populations and to fully elucidate the specific microbial species and enzymatic pathways responsible for its formation. The analytical methods outlined in this guide provide a robust framework for researchers to pursue these investigations and to further explore the significance of this microbial metabolite in human health and disease.

References

spectroscopic data for 4-Hydroxycyclohexanecarboxylic acid isomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Data of 4-Hydroxycyclohexanecarboxylic Acid Isomers

This guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a detailed comparison of spectroscopic data, experimental protocols, and visualizations to aid in the identification and characterization of these compounds.

Introduction to this compound Isomers

This compound (C₇H₁₂O₃, Molar Mass: 144.17 g/mol ) is a cyclohexane ring substituted with a hydroxyl (-OH) group and a carboxylic acid (-COOH) group at positions 1 and 4.[1] The spatial arrangement of these two functional groups relative to the plane of the ring gives rise to two diastereomers: cis-4-Hydroxycyclohexanecarboxylic acid and trans-4-Hydroxycyclohexanecarboxylic acid. In the cis isomer, the hydroxyl and carboxyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides.[2] This stereochemical difference significantly influences their physical properties and spectroscopic signatures.

G Isomers of this compound cluster_cis cis-Isomer cluster_trans trans-Isomer cis cis-4-Hydroxycyclohexanecarboxylic acid (OH and COOH on the same side) cis_struct trans trans-4-Hydroxycyclohexanecarboxylic acid (OH and COOH on opposite sides) trans_struct Isomers This compound Isomers->cis Stereoisomerism Isomers->trans Stereoisomerism

Figure 1: Stereoisomeric relationship between cis and trans isomers.

Comparative Spectroscopic Data

The following sections summarize the key spectroscopic data for distinguishing between the cis and trans isomers.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for differentiating the isomers based on the chemical shifts (δ) and coupling constants of the protons at C1 and C4. The axial or equatorial orientation of these protons, which differs between the cis and trans conformers, leads to distinct spectral patterns.

Table 1: ¹H NMR Data (Predicted)

Proton Assignment cis-Isomer (Predicted δ, ppm) trans-Isomer (Predicted δ, ppm) Notes
-COOH10.0 - 13.0 (broad s)10.0 - 13.0 (broad s)Chemical shift is concentration and solvent dependent.
-OH2.0 - 5.0 (broad s)2.0 - 5.0 (broad s)Chemical shift and appearance vary with solvent and concentration.
H-4 (CH-OH)~4.0 (multiplet)~3.5 (multiplet)The proton in the cis isomer (axial) is typically more deshielded than in the trans isomer (equatorial).
H-1 (CH-COOH)~2.4 (multiplet)~2.2 (multiplet)The proton in the cis isomer (equatorial) is typically more deshielded than in the trans isomer (axial).
Cyclohexane H1.2 - 2.1 (multiplets)1.2 - 2.1 (multiplets)Complex overlapping signals from the CH₂ groups of the ring.

Note: The predicted values are based on typical chemical shifts for substituted cyclohexanes. Actual experimental values may vary.[3][4]

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environments. Due to the symmetry of both molecules, five distinct carbon signals are expected: C1, C4, C2/C6, C3/C5, and the carboxyl carbon. The stereochemistry influences the shielding and thus the chemical shifts of these carbons.

Table 2: ¹³C NMR Data

Carbon Assignment cis-Isomer (Predicted δ, ppm) trans-Isomer (Predicted δ, ppm) Reference
C=O (Carboxyl)~177~177[5]
C4 (C-OH)~66~70
C1 (C-COOH)~41~43
C2, C6~32~34
C3, C5~27~29

Note: Specific peak assignments for the cis-isomer are predicted based on known substituent effects and comparison with the trans-isomer data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Both isomers will exhibit characteristic absorptions for the hydroxyl and carboxylic acid groups.

Table 3: Key IR Absorptions

Vibrational Mode Frequency Range (cm⁻¹) Appearance Functional Group
O-H Stretch3300 - 2500Very Strong, BroadCarboxylic Acid O-H (dimer)
O-H Stretch3550 - 3200Strong, BroadAlcohol O-H (H-bonded)
C-H Stretch3000 - 2850Medium to StrongAlkane C-H
C=O Stretch1760 - 1690Strong, SharpCarboxylic Acid C=O
C-O Stretch1320 - 1210StrongCarboxylic Acid & Alcohol C-O
O-H Bend1440 - 1395 & 950 - 910MediumCarboxylic Acid O-H

Note: While the primary functional group absorptions are similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish the isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For both isomers, the molecular ion [M]⁺ should be observed at an m/z (mass-to-charge ratio) of 144.

Table 4: GC-MS Fragmentation Data

m/z Value Proposed Fragment Notes
144[C₇H₁₂O₃]⁺Molecular Ion (M⁺)
126[M - H₂O]⁺Loss of a water molecule
99[M - COOH]⁺Loss of the carboxyl group
81[M - H₂O - COOH]⁺Subsequent loss of water and carboxyl group

Data derived from GC-MS analysis of a mixture of isomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H or ¹³C NMR spectra of the this compound isomers.

  • Sample Preparation :

    • Accurately weigh 5-20 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Select a suitable deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆, D₂O, or CD₃OD).

    • Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.

    • Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust it to the correct depth using a gauge.

    • Place the sample into the NMR magnet.

    • Locking : The spectrometer's field frequency is adjusted to lock onto the deuterium signal of the solvent, ensuring magnetic field stability.

    • Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils, either manually or automatically, to obtain sharp, symmetrical peaks.

    • Tuning : The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal detection.

    • Acquisition : Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay).

    • Initiate the data acquisition to collect the Free Induction Decay (FID) signal.

  • Data Processing :

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by referencing the residual solvent peak.

    • Integrate the peaks (for ¹H NMR) to determine the relative ratios of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of solid samples using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

  • Background Spectrum :

    • Ensure the ATR crystal surface is clean. Use a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) to wipe the crystal, then allow it to dry completely.

    • Collect a background spectrum without any sample on the crystal. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, and will be automatically subtracted from the sample spectrum.

  • Sample Analysis :

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface.

    • Collect the sample spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing and Cleaning :

    • The resulting spectrum is typically displayed in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

    • After analysis, raise the press arm and carefully clean the sample off the crystal surface using a soft tissue and an appropriate solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of organic acids like this compound, which often requires derivatization to increase volatility.

  • Sample Preparation and Derivatization :

    • Accurately weigh a small amount of the sample (~1-5 mg) into a reaction vial.

    • Organic acids must be converted into volatile derivatives (e.g., trimethylsilyl (TMS) esters) to be suitable for GC analysis.

    • Add a derivatizing agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine, to the dried extract.

    • Cap the vial and heat it (e.g., at 60-80°C) for a specified time (e.g., 15-30 minutes) to complete the reaction.

    • Cool the sample to room temperature before injection.

  • GC-MS Instrument Setup :

    • GC Conditions : Set the appropriate parameters for the gas chromatograph, including the injector temperature, column type (e.g., a non-polar capillary column), oven temperature program (a ramp from a low to a high temperature to separate compounds), and carrier gas (usually helium) flow rate.

    • MS Conditions : Set the parameters for the mass spectrometer, including the ion source temperature, ionization mode (typically Electron Ionization, EI, at 70 eV), and the mass scan range (e.g., m/z 50-550).

  • Data Acquisition and Analysis :

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

    • The sample is vaporized and carried onto the column, where separation occurs based on boiling point and column affinity.

    • As components elute from the column, they enter the MS ion source, where they are fragmented and detected.

    • The resulting data consists of a total ion chromatogram (TIC), which shows signal intensity versus retention time, and a mass spectrum for each point in the chromatogram.

    • Identify the peak corresponding to the derivatized analyte and analyze its mass spectrum to confirm the molecular weight and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

G General Spectroscopic Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Obtain Pure Sample Dissolve Dissolve in Solvent / Prepare Mull Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR FTIR FTIR Spectroscopy Dissolve->FTIR GCMS GC-MS Analysis Dissolve->GCMS Process Process Raw Data (FT, Phasing, Baseline Correction) NMR->Process FTIR->Process GCMS->Process Interpret Interpret Spectra (Peak Assignment, Structure Elucidation) Process->Interpret Report Final Report & Characterization Interpret->Report

Figure 2: A generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Hydroxycyclohexanecarboxylic acid, a compound of interest in various scientific domains, including as a potential anti-inflammatory and antioxidant agent.[1] This document compiles available quantitative solubility data, details relevant experimental protocols for solubility determination, and illustrates the key factors influencing the solubility of this compound.

Quantitative Solubility Data

The solubility of this compound has been determined in a limited number of solvents. The available quantitative data, primarily for the trans-isomer, is summarized in the table below. It is important to note that comprehensive experimental data across a wide range of organic solvents and aqueous conditions is not extensively available in the public domain.

Solvent/SystemIsomerTemperature (°C)SolubilityMethod
Dimethyl Sulfoxide (DMSO)transNot Specified100 mg/mL (693.63 mM)Not Specified
Dimethyl Sulfoxide (DMSO)transNot Specified28 mg/mL (194.22 mM)Sonication Recommended
MethanoltransNot SpecifiedSolubleNot Specified
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalinetransNot Specified≥ 2.5 mg/mL (17.34 mM)In vivo formulation
10% DMSO / 90% (20% SBE-β-CD in saline)transNot Specified≥ 2.5 mg/mL (17.34 mM)In vitro formulation
10% DMSO / 90% Corn OiltransNot Specified≥ 2.5 mg/mL (17.34 mM)In vivo formulation
WaterNot Specified25Predicted: 156 g/LALOGPS

Factors Influencing Solubility

The solubility of this compound is governed by several physicochemical factors inherent to its molecular structure, which features both a polar hydroxyl group and a carboxylic acid group, as well as a non-polar cyclohexane ring. The interplay of these features dictates its behavior in different solvent environments.

Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for the existing solubility data on this compound are not publicly available, a general and widely accepted method for determining the equilibrium solubility of a solid compound is the shake-flask method . The following is a generalized protocol based on established methodologies.

General Shake-Flask Equilibrium Solubility Protocol

This protocol outlines the steps to determine the thermodynamic solubility of a compound in a given solvent.

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of This compound B Add a precise volume of the selected solvent to a vial A->B C Seal the vial securely B->C D Agitate at a constant temperature (e.g., using an orbital shaker) C->D E Continue agitation for a sufficient duration to reach equilibrium (e.g., 24-48 hours) D->E F Allow the solution to settle E->F G Separate the supernatant from the undissolved solid (centrifugation or filtration) F->G H Extract an aliquot of the clear supernatant G->H I Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy) H->I

References

Unveiling the Potential: A Technical Guide to the Prospective Anti-Inflammatory Activity of 4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature, as of the latest searches, does not contain direct evidence of the anti-inflammatory activity of 4-Hydroxycyclohexanecarboxylic acid. This document, therefore, presents a forward-looking technical guide based on the analysis of structurally related compounds and outlines a proposed research framework to investigate this potential. All data and experimental protocols are hypothetical and for illustrative purposes.

Introduction

This compound is a saturated cyclic molecule containing both a hydroxyl and a carboxylic acid functional group.[1] While it is known as a human urinary metabolite and an intermediate in chemical synthesis, its biological activities, particularly in the realm of inflammation, remain unexplored.[2][3][4] However, the chemical architecture of this molecule, featuring a cyclohexane ring, is present in various compounds that have demonstrated immunomodulatory and anti-inflammatory effects. This guide explores the hypothetical anti-inflammatory potential of this compound, drawing parallels from structurally analogous molecules and proposing a comprehensive strategy for its investigation.

Analysis of Structurally Related Compounds

The rationale for investigating this compound as a potential anti-inflammatory agent stems from the observed activities of compounds sharing its core cyclohexane or cyclohexene scaffolds. For instance, derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in peripheral blood mononuclear cells (PBMCs).[5] These findings suggest that the cyclic aliphatic core may serve as a valuable scaffold for the development of novel anti-inflammatory drugs.

Proposed Investigational Workflow

To systematically evaluate the anti-inflammatory properties of this compound, a multi-tiered experimental approach is proposed. This workflow would progress from initial in vitro screening to more complex cell-based assays and culminate in in vivo validation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Validation a Compound Acquisition (cis- & trans-isomers) b Cytotoxicity Assays (e.g., MTT, LDH) a->b c COX-1/COX-2 Inhibition Assays b->c d 5-LOX Inhibition Assay b->d e LPS-stimulated Macrophages (e.g., RAW 264.7) c->e d->e f Cytokine Profiling (ELISA, Luminex) e->f g Nitric Oxide (NO) Production (Griess Assay) e->g h Gene Expression Analysis (RT-qPCR for TNF-α, IL-6, iNOS) e->h i Western Blot Analysis (NF-κB, MAPK pathways) h->i j Immunofluorescence (NF-κB p65 nuclear translocation) i->j k Carrageenan-induced Paw Edema j->k m Histopathological Analysis k->m l LPS-induced Systemic Inflammation l->m

Proposed experimental workflow for investigating the anti-inflammatory activity of this compound.

Hypothetical Quantitative Data

Should this compound possess anti-inflammatory properties, the following tables present a hypothetical summary of expected quantitative data from the proposed experiments.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
cis-4-Hydroxycyclohexanecarboxylic acid>10085.2>100
trans-4-Hydroxycyclohexanecarboxylic acid>10055.792.1
Celecoxib (Control)150.04-
Zileuton (Control)--0.5

Table 2: Hypothetical Effects on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Treatment (10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)NO Inhibition (%)
cis-4-Hydroxycyclohexanecarboxylic acid25.3 ± 3.118.9 ± 2.530.1 ± 4.2
trans-4-Hydroxycyclohexanecarboxylic acid42.1 ± 5.535.6 ± 4.848.7 ± 6.1
Dexamethasone (1 µM, Control)92.5 ± 2.188.4 ± 3.395.2 ± 1.9

Detailed Experimental Protocols (Proposed)

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2.

  • Substrate: Arachidonic acid.

  • Assay Principle: A colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical) would be used. The assay measures the peroxidase activity of COX.

  • Procedure:

    • The test compound (cis- and trans-isomers of this compound) at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

    • Arachidonic acid is added to initiate the reaction.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The production of Prostaglandin G₂ is measured colorimetrically following the addition of a chromogen.

    • The absorbance is read at 590 nm.

    • IC₅₀ values are calculated from the concentration-response curves.

Cell-Based Assay for Pro-inflammatory Cytokine Production

Objective: To evaluate the effect of this compound on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.

  • Procedure:

    • RAW 264.7 cells are seeded in 24-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of the test compound for 1 hour.

    • LPS (1 µg/mL) is added to the wells to induce an inflammatory response.

    • After 24 hours of incubation, the cell culture supernatants are collected.

    • The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • The percentage of cytokine inhibition is calculated relative to the LPS-only treated control.

Postulated Mechanism of Action: Signaling Pathway

Based on the common mechanisms of anti-inflammatory compounds, it is hypothesized that this compound might exert its effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Activates IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Phosphorylation & Degradation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds to promoter regions Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription LPS LPS LPS->TLR4 HCCA 4-Hydroxycyclo- hexanecarboxylic acid HCCA->IKK Hypothesized Inhibition

Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural characteristics of this compound and the known activities of related compounds provide a compelling rationale for its investigation as a novel anti-inflammatory agent. The proposed research framework offers a systematic approach to elucidate its potential efficacy and mechanism of action. Future studies should focus on executing this workflow, and if promising results are obtained, further derivatization of the molecule could be explored to optimize its anti-inflammatory activity and pharmacokinetic properties. Such research could pave the way for a new class of anti-inflammatory therapeutics based on the simple, yet potentially potent, cyclohexanecarboxylic acid scaffold.

References

Antioxidant Properties of 4-Hydroxycyclohexanecarboxylic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycyclohexanecarboxylic acid (4-HCCA) and its derivatives represent a class of compounds with potential applications in pharmaceuticals and cosmetics. Their alicyclic scaffold, substituted with hydroxyl and carboxyl functional groups, provides a framework for structural modifications that could lead to compounds with significant biological activities, including antioxidant properties. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous diseases and in the aging process.

Despite the therapeutic potential, a comprehensive review of the antioxidant properties of a wide range of 4-HCCA derivatives reveals a notable scarcity of specific quantitative data in publicly available scientific literature. While the parent compound and some simple esters have been identified in natural extracts with antioxidant activity, detailed structure-activity relationship (SAR) studies involving systematic evaluation of a library of synthetic derivatives are largely absent.

This technical guide aims to consolidate the available information, provide detailed experimental protocols for assessing antioxidant activity, and offer a forward-looking perspective on the potential SAR of these compounds. It is designed to be a valuable resource for researchers interested in exploring the antioxidant potential of this compound derivatives.

Current State of Research

The existing research on the antioxidant properties of this compound derivatives is sparse. Most available information comes from phytochemical studies of plant extracts where 4-HCCA or its simple esters, such as the methyl ester, have been identified as constituents. In these cases, the antioxidant activity is attributed to the entire extract, which contains a complex mixture of compounds, making it difficult to isolate the specific contribution of the 4-HCCA derivatives.

One patent has described the use of cyclohexanol derivatives, including the butyl ester of this compound, in cosmetic formulations, alluding to the antioxidant properties of related compounds like 4-t-butyl-cyclohexanol. However, this document does not provide specific quantitative data on the free radical scavenging or antioxidant capacity of 4-HCCA derivatives.

The lack of extensive research in this specific area presents a clear opportunity for new investigations into the synthesis and antioxidant evaluation of a diverse library of 4-HCCA derivatives, such as esters and amides with varying substituents. Such studies would be invaluable in establishing a clear structure-activity relationship and in identifying lead compounds for further development.

Potential Structure-Activity Relationships

While specific data for 4-HCCA derivatives is limited, we can extrapolate potential structure-activity relationships based on general principles of antioxidant chemistry and findings for related classes of compounds, such as phenolic acids. The antioxidant activity of a compound is often linked to its ability to donate a hydrogen atom or an electron to a free radical.

For 4-HCCA derivatives, the key functional groups for antioxidant activity are likely the hydroxyl group on the cyclohexane ring and potentially the carboxylic acid group (or its derivatives).

  • The Role of the Hydroxyl Group: The hydrogen atom of the hydroxyl group is a likely candidate for donation to a free radical. The ease of this donation will be influenced by the stereochemistry of the hydroxyl group (cis/trans) and the presence of other substituents on the cyclohexane ring. Electron-donating groups could enhance the antioxidant activity by stabilizing the resulting radical.

  • The Role of the Carboxylic Acid and its Derivatives: The carboxylic acid group itself is not a strong hydrogen donor. However, converting it into esters or amides introduces a variety of substituents that can influence the molecule's overall electronic properties, lipophilicity, and steric hindrance, all of which can impact antioxidant activity. For instance, incorporating another phenolic moiety into an ester or amide derivative could significantly enhance its radical scavenging capacity.

Experimental Protocols for Antioxidant Activity Assessment

To quantitatively assess the antioxidant properties of this compound derivatives, a battery of in vitro assays is recommended. The following are detailed protocols for some of the most common and relevant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.

    • Prepare a series of concentrations of the test compound (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

    • A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same concentration range.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol to a well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

    • Plot the percentage of inhibition against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, from the graph.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of the test compound and a standard antioxidant.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each concentration of the test compound or standard to the wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value from a plot of inhibition percentage versus concentration.

Visualizing Experimental Workflows and Mechanisms

To aid in the conceptualization of research in this area, the following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow and a general antioxidant mechanism.

Experimental_Workflow cluster_synthesis Synthesis of 4-HCCA Derivatives cluster_screening Antioxidant Activity Screening cluster_analysis Data Analysis and SAR start This compound esterification Esterification (various alcohols) start->esterification amidation Amidation (various amines) start->amidation derivatives Library of 4-HCCA Esters and Amides esterification->derivatives amidation->derivatives dpph DPPH Assay derivatives->dpph abts ABTS Assay derivatives->abts other_assays Other Assays (e.g., FRAP, ORAC) derivatives->other_assays ic50 IC50 Value Determination dpph->ic50 abts->ic50 other_assays->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_id Lead Compound Identification sar->lead_id

Caption: Hypothetical workflow for the synthesis and antioxidant screening of 4-HCCA derivatives.

Antioxidant_Mechanism antioxidant Antioxidant (A-OH) free_radical Free Radical (R•) stabilized_radical Stabilized Antioxidant Radical (A-O•) antioxidant->stabilized_radical donates H• neutralized_molecule Neutralized Molecule (RH) free_radical->neutralized_molecule accepts H•

The Metabolic Crossroads of 4-Hydroxycyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycyclohexanecarboxylic acid (4-HCCA) is a cyclic organic acid that has been identified as a key intermediate in the microbial degradation of alicyclic compounds and as a metabolite in mammalian systems. Its presence in various biological matrices and its connection to microbial metabolism have made it a subject of interest in fields ranging from environmental microbiology to clinical diagnostics. This technical guide provides an in-depth overview of the role of 4-HCCA in metabolic pathways, presenting quantitative data, detailed experimental protocols, and visualizations of the core processes. While the primary focus is on its well-established role in microbial catabolism, we will also explore its relevance in human metabolism.

Microbial Degradation of Cyclohexanecarboxylic Acid: The Aromatization Pathway

The most well-characterized metabolic role of this compound is as an intermediate in the aerobic degradation of cyclohexanecarboxylic acid by various bacteria, notably species of Arthrobacter and Corynebacterium.[1][2] This pathway involves the sequential oxidation and aromatization of the cyclohexane ring, ultimately leading to intermediates of central metabolism. The key steps involving 4-HCCA are outlined below.

Step 1: Hydroxylation of Cyclohexanecarboxylic Acid

The pathway is initiated by the hydroxylation of cyclohexanecarboxylic acid to form trans-4-hydroxycyclohexanecarboxylic acid. The enzyme responsible for this initial step is a monooxygenase.

Step 2: Dehydrogenation of trans-4-Hydroxycyclohexanecarboxylic Acid

The hydroxylated intermediate, trans-4-HCCA, is then oxidized to 4-ketocyclohexanecarboxylic acid. This reaction is catalyzed by the NAD+-dependent enzyme trans-4-hydroxycyclohexanecarboxylate dehydrogenase.[1] The trans isomer is the preferred substrate for this enzyme.[3]

Step 3: Aromatization of 4-Ketocyclohexanecarboxylic Acid

The subsequent and critical step is the aromatization of 4-ketocyclohexanecarboxylic acid to p-hydroxybenzoic acid. In Corynebacterium cyclohexanicum, this conversion is a two-step process catalyzed by two distinct desaturase enzymes. Desaturase I converts 4-oxocyclohexanecarboxylic acid to (+)-4-oxocyclohex-2-enecarboxylic acid, which is then aromatized by desaturase II to p-hydroxybenzoic acid.

Step 4: Further Degradation

p-Hydroxybenzoic acid is a common intermediate in the degradation of aromatic compounds and is further metabolized via protocatechuic acid and the β-ketoadipate pathway, ultimately yielding intermediates of the citric acid cycle.

Quantitative Data

The following table summarizes the available kinetic data for the key enzyme involved in 4-HCCA metabolism, trans-4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum.

EnzymeSubstrateKm (mM)CoenzymeKm (mM)pH
trans-4-Hydroxycyclohexanecarboxylate Dehydrogenase4-Oxocyclohexanecarboxylate0.50NADH0.286.8
trans-4-Hydroxycyclohexanecarboxylate0.51NAD+0.238.8

Equilibrium Constant (Keq): 1.79 x 10-10 M

Experimental Protocols

Assay for trans-4-Hydroxycyclohexanecarboxylate Dehydrogenase Activity

This protocol is based on the methods described for the enzyme from Corynebacterium cyclohexanicum. The activity is determined by monitoring the change in absorbance at 340 nm due to the oxidation or reduction of the nicotinamide cofactor.

A. Oxidative Reaction (trans-4-HCCA to 4-Keto-CHCA):

  • Reaction Mixture (1 ml):

    • 100 µmol Tris-HCl buffer (pH 9.0)

    • 2 µmol NAD+

    • 1 µmol trans-4-hydroxycyclohexanecarboxylic acid

    • Cell-free extract or purified enzyme

  • Procedure:

    • Prepare the reaction mixture without the substrate (trans-4-HCCA).

    • Incubate at 30°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in absorbance at 340 nm using a spectrophotometer.

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under these conditions.

B. Reductive Reaction (4-Keto-CHCA to trans-4-HCCA):

  • Reaction Mixture (1 ml):

    • 100 µmol Potassium phosphate buffer (pH 7.0)

    • 0.15 µmol NADH

    • 1 µmol 4-ketocyclohexanecarboxylic acid

    • Cell-free extract or purified enzyme

  • Procedure:

    • Prepare the reaction mixture without the substrate (4-keto-CHCA).

    • Incubate at 30°C for 5 minutes.

    • Start the reaction by adding the substrate.

    • Monitor the decrease in absorbance at 340 nm.

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Quantification of this compound in Urine by GC-MS (General Protocol)

This is a generalized protocol for the analysis of organic acids in urine, which can be adapted for the specific quantification of 4-HCCA.

  • Sample Preparation and Extraction:

    • Thaw a urine sample and centrifuge to remove particulate matter.

    • To a 1 ml aliquot of urine, add an internal standard (e.g., a stable isotope-labeled version of 4-HCCA or a structurally similar organic acid not present in the sample).

    • Acidify the urine to pH 1-2 with HCl.

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction twice.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • The dried extract is derivatized to increase the volatility of the organic acids for GC-MS analysis. A common method is trimethylsilylation.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dried extract.

    • Incubate at a controlled temperature (e.g., 70°C) for a defined period (e.g., 30 minutes).

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a DB-5ms) and a temperature gradient program to separate the components.

    • The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

    • Identify 4-HCCA based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify by comparing the peak area of the analyte to that of the internal standard.

Visualizations

Metabolic Pathway of Cyclohexanecarboxylic Acid Degradation

Microbial_Degradation_Pathway Microbial Degradation of Cyclohexanecarboxylic Acid CHC Cyclohexanecarboxylic Acid HCCA trans-4-Hydroxycyclohexanecarboxylic Acid CHC->HCCA Monooxygenase KetoCHCA 4-Ketocyclohexanecarboxylic Acid HCCA->KetoCHCA trans-4-Hydroxycyclohexane- carboxylate Dehydrogenase (NAD+ -> NADH + H+) PHBA p-Hydroxybenzoic Acid KetoCHCA->PHBA Desaturase I & II Protocatechuate Protocatechuic Acid PHBA->Protocatechuate p-Hydroxybenzoate Hydroxylase BetaKetoadipate β-Ketoadipate Pathway Protocatechuate->BetaKetoadipate Quantification_Workflow Workflow for 4-HCCA Quantification in Urine cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Spike Add Internal Standard Urine->Spike Acidify Acidification (pH 1-2) Spike->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Evaporate Evaporation to Dryness Extract->Evaporate Derivatize Derivatization (TMS) Evaporate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing (Identification & Quantification) GCMS->Data

References

The Emergence of 4-Hydroxycyclohexanecarboxylic Acid in Food Spoilage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate processes of food spoilage involve a complex interplay of microbial metabolism and chemical transformations, often leading to the formation of compounds that alter the sensory characteristics of food products. One such compound that has been identified as a key player in specific spoilage scenarios is 4-hydroxycyclohexanecarboxylic acid. This technical guide provides an in-depth exploration of the role of this compound in food spoilage, with a particular focus on its formation, the microorganisms involved, and the analytical methodologies for its detection and quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating microbial metabolic pathways and their implications for food science and beyond.

The Role of this compound in "Zapatera" Spoilage

This compound has been identified as a crucial precursor in the "zapatera" spoilage of Spanish-style green table olives. This type of spoilage is characterized by a malodorous aroma reminiscent of old leather, which renders the product unacceptable for consumption[1]. Research has established a direct link between the presence of this compound and the formation of cyclohexanecarboxylic acid, the primary compound responsible for the "zapatera" off-odor.[1]

In unspoiled, fresh olives, this compound is not detected. Its appearance and subsequent increase in concentration are observed during the later stages of fermentation, typically after 30 days of brining.[1] This delayed emergence strongly suggests a microbial origin for the compound.

Microbial Genesis of this compound

The formation of this compound in food products is attributed to the metabolic activity of specific microorganisms. The "zapatera" spoilage in olives is often associated with a succession of microbial populations. Initially, lactic acid bacteria conduct the primary fermentation. However, if the pH does not drop sufficiently, spoilage-associated microorganisms can proliferate.[2] Genera such as Propionibacterium and Clostridium have been implicated in this secondary fermentation, leading to the production of undesirable compounds.

Recent studies have pointed towards the microbial metabolism of quinic acid as the likely source of this compound. Quinic acid is a cyclitol, a cyclic polyol, that is naturally present in many fruits and vegetables, including olives. Certain microorganisms possess the enzymatic machinery to metabolize quinic acid through reductive pathways. One proposed pathway involves the dehydroxylation of quinic acid, which can lead to the formation of this compound as an intermediate in the production of cyclohexanecarboxylic acid. While the precise enzymatic steps are still under investigation in the context of specific food spoilage organisms, the correlation is strong.

dot

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis GC-MS Analysis Food_Sample Food Sample (e.g., Olive Brine) Homogenization Homogenization Food_Sample->Homogenization Extraction Liquid-Liquid Extraction (Ethyl Acetate) Homogenization->Extraction Concentration Drying & Concentration Extraction->Concentration Derivatization Silylation (e.g., BSTFA + TMCS) Concentration->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

References

Uncharted Territory: Investigating the Immunosuppressive Potential of cis-4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers

Disclaimer: As of late 2025, publicly available scientific literature lacks specific quantitative data, detailed experimental protocols, and established signaling pathways concerning the immunosuppressive activities of cis-4-Hydroxycyclohexanecarboxylic acid. While a singular mention of its immunosuppressive effect on rat hepatocytes exists, the underlying data and mechanisms remain unpublished[1]. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals, outlining the standard methodologies and theoretical pathways to systematically investigate and characterize the potential immunosuppressive properties of this compound.

Introduction to cis-4-Hydroxycyclohexanecarboxylic Acid

Cis-4-Hydroxycyclohexanecarboxylic acid is a metabolite of p-hydroxybenzoic acid and has been identified as a major metabolite in the urine of rats administered exogenous p-hydroxybenzoic acid[1]. Its chemical structure is well-defined, and it is commercially available for research purposes. The initial observation of immunosuppressive activity in rat hepatocytes suggests a potential for this molecule to modulate immune responses, warranting further in-depth investigation.

Framework for Quantitative Assessment of Immunosuppressive Activity

To rigorously assess the immunosuppressive potential of cis-4-Hydroxycyclohexanecarboxylic acid, a series of quantitative in vitro assays are required. The following tables provide a template for the presentation of hypothetical data from these key experiments.

Table 1: Effect of cis-4-Hydroxycyclohexanecarboxylic Acid on T-Cell Proliferation

Concentration (µM)Proliferation Inhibition (%)IC₅₀ (µM)
0.1
1
10
50
100

Data would be presented as mean ± standard deviation from at least three independent experiments.

Table 2: Effect of cis-4-Hydroxycyclohexanecarboxylic Acid on Cytokine Production by Activated T-Cells

Concentration (µM)IL-2 Inhibition (%)TNF-α Inhibition (%)IFN-γ Inhibition (%)
0.1
1
10
50
100
IC₅₀ (µM)

Cytokine levels would be measured in culture supernatants and expressed as a percentage of the vehicle-treated control.

Detailed Experimental Protocols

The following are standard, detailed protocols that can be adapted to investigate the immunosuppressive effects of cis-4-Hydroxycyclohexanecarboxylic acid.

T-Cell Proliferation Assay using CFSE

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes upon stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin.

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies as T-cell stimuli.

  • Carboxyfluorescein succinimidyl ester (CFSE).

  • cis-4-Hydroxycyclohexanecarboxylic acid dissolved in a suitable vehicle (e.g., DMSO).

  • Flow cytometer.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Label the PBMCs with CFSE according to the manufacturer's protocol.

  • Seed the CFSE-labeled PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Pre-incubate the cells with varying concentrations of cis-4-Hydroxycyclohexanececarboxylic acid for 1-2 hours.

  • Stimulate the T-cells with PHA (e.g., 5 µg/mL) or plate-bound anti-CD3/anti-CD28 antibodies.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE intensity in daughter cell generations.

Cytokine Production Assay

This protocol details the measurement of key pro-inflammatory cytokines released by activated T-cells.

Materials:

  • PBMCs.

  • RPMI-1640 medium.

  • T-cell stimuli (PHA or anti-CD3/CD28).

  • cis-4-Hydroxycyclohexanecarboxylic acid.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for IL-2, TNF-α, and IFN-γ.

  • 96-well plates.

Procedure:

  • Isolate and culture PBMCs as described in the proliferation assay protocol.

  • Pre-incubate the cells with different concentrations of cis-4-Hydroxycyclohexanecarboxylic acid for 1-2 hours.

  • Stimulate the T-cells.

  • After 24-48 hours of incubation, centrifuge the plate and collect the culture supernatants.

  • Measure the concentrations of IL-2, TNF-α, and IFN-γ in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Visualizing Experimental Workflows and Potential Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical workflow for screening immunosuppressive compounds and a hypothetical signaling pathway that could be a target for cis-4-Hydroxycyclohexanecarboxylic acid.

experimental_workflow cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies compound cis-4-Hydroxycyclohexanecarboxylic Acid proliferation T-Cell Proliferation Assay (CFSE) compound->proliferation cytokine Cytokine Production Assay (ELISA) compound->cytokine pbmcs Isolate PBMCs pbmcs->proliferation pbmcs->cytokine data_analysis Data Analysis (IC50 Determination) proliferation->data_analysis cytokine->data_analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) data_analysis->pathway_analysis gene_expression Gene Expression Analysis (qPCR) data_analysis->gene_expression

Caption: Experimental workflow for assessing immunosuppressive activity.

hypothetical_pathway tcr TCR Activation calcineurin Calcineurin tcr->calcineurin Ca2+ influx nfat_p NFAT (phosphorylated) Inactive calcineurin->nfat_p Dephosphorylates nfat_a NFAT (dephosphorylated) Active nfat_p->nfat_a il2_gene IL-2 Gene Transcription nfat_a->il2_gene Translocates to Nucleus nucleus Nucleus compound cis-4-Hydroxycyclohexanecarboxylic Acid (Hypothetical Target) compound->calcineurin Inhibition?

Caption: Hypothetical inhibition of the Calcineurin-NFAT pathway.

Conclusion and Future Directions

The preliminary indication of immunosuppressive activity for cis-4-Hydroxycyclohexanecarboxylic acid presents an intriguing opportunity for further research. The experimental framework outlined in this guide provides a clear path forward for the systematic evaluation of its potential as an immunomodulatory agent. Future studies should focus on:

  • Comprehensive in vitro profiling: Utilizing the described assays to determine the potency and spectrum of its immunosuppressive effects.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by the compound.

  • In vivo studies: If in vitro data are promising, progressing to animal models of autoimmune disease or transplantation to assess efficacy and safety.

By following a rigorous and systematic approach, the scientific community can elucidate the true potential of cis-4-Hydroxycyclohexanecarboxylic acid as a novel immunosuppressive agent.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 4-Hydroxycyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the cis- and trans-isomers of 4-hydroxycyclohexanecarboxylic acid. It further outlines methodologies for the resolution of the racemic mixtures to obtain the individual enantiomers, which are valuable building blocks in medicinal chemistry and materials science.

Introduction

This compound is a substituted cyclohexane derivative possessing two stereogenic centers, leading to the existence of four stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). The cis- and trans-diastereomers exhibit distinct physical and chemical properties, and their individual enantiomers can elicit different biological responses, making stereocontrolled synthesis crucial for their application in drug development and other advanced fields. These compounds serve as important scaffolds and intermediates in the synthesis of pharmaceuticals, liquid crystals, and other functional materials.

This guide details two primary strategies for obtaining the racemic diastereomers and provides general protocols for their subsequent chiral resolution.

Part 1: Diastereoselective Synthesis of Racemic this compound Isomers

Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid

The synthesis of the trans-isomer is efficiently achieved through a two-step process commencing with the catalytic hydrogenation of p-hydroxybenzoic acid to yield a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid. This mixture is then subjected to base-catalyzed isomerization, which enriches the more thermodynamically stable trans-isomer.

Experimental Protocol: Hydrogenation of p-Hydroxybenzoic Acid

  • Reaction Setup: In a high-pressure autoclave, add p-hydroxybenzoic acid (10 kg), water (30 kg), and a 5% ruthenium on carbon catalyst (0.3 kg).

  • Inerting: Purge the autoclave once with nitrogen gas, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to 1 MPa and begin stirring.

  • Heating: Gradually heat the mixture to 80°C, at which point hydrogen uptake should commence. Continue to heat to 120°C and maintain this temperature.

  • Reaction Monitoring: The reaction is complete when hydrogen uptake ceases. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.

  • Work-up: Upon completion, cool the reactor and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The resulting aqueous solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Experimental Protocol: Isomerization to trans-4-Hydroxycyclohexanecarboxylic Acid [1]

  • Reaction Setup: To a 50L reactor, add the crude this compound mixture (9 kg) and methanol (30 L).

  • Base Addition: With stirring, add sodium methoxide (3.5 kg) portion-wise.

  • Isomerization: Heat the mixture to 60°C and maintain at reflux for 3 hours.

  • Work-up: Cool the reaction mixture to 0°C. Acidify by dropwise addition of 10% dilute hydrochloric acid until the pH reaches 2.

  • Isolation: Collect the resulting solid precipitate by filtration and dry to obtain the crude trans-4-hydroxycyclohexanecarboxylic acid. The product typically contains over 90% of the trans-isomer.

  • Purification: Further purification can be achieved by recrystallization from a 1:1 mixture of ethyl acetate and petroleum ether.

ParameterValue
Starting Materialp-Hydroxybenzoic Acid
Key ReagentsH₂, Ru/C, Sodium Methoxide
SolventWater, Methanol
Temperature80-120°C (Hydrogenation), 60°C (Isomerization)
Pressure1-3 MPa (Hydrogenation)
Typical Yield>90% (trans-isomer after isomerization)

Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid

G p_HBA p-Hydroxybenzoic Acid Mix cis/trans-4-Hydroxy- cyclohexanecarboxylic Acid p_HBA->Mix H₂, Ru/C, H₂O 120°C, 1-3 MPa Trans_Product trans-4-Hydroxy- cyclohexanecarboxylic Acid Mix->Trans_Product NaOMe, MeOH Reflux

Caption: Synthetic route to trans-4-hydroxycyclohexanecarboxylic acid.

Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid

The cis-isomer is predominantly formed through the catalytic hydrogenation of 4-oxocyclohexanecarboxylic acid. The stereoselectivity is governed by the delivery of hydrogen from the less hindered face of the catalyst surface to the plane of the carbonyl group.

Experimental Protocol: Catalytic Hydrogenation of 4-Oxocyclohexanecarboxylic Acid

This protocol is adapted from a general procedure for the asymmetric hydrogenation of a substituted cyclohexanone[2].

  • Catalyst Preparation (in a glovebox): Dissolve the chiral ligand, for instance (S,R)-f-ambinol (7.5 mg, 0.0105 mmol), and the iridium precursor, [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol), in 1 mL of isopropanol in a 2 mL vial. Stir the solution at room temperature for 2 hours to form the active catalyst complex.

  • Reaction Setup: In a 4 mL hydrogenation flask, place 4-oxocyclohexanecarboxylic acid (1 mmol).

  • Reagent Addition: Add 0.1 mL of the prepared catalyst solution and solid lithium tert-butoxide (1.6 mg). Add 1 mL of ethanol to dissolve the reactants.

  • Hydrogenation: Place the reaction flask into a hydrogenation autoclave. Purge the autoclave three times with hydrogen. Pressurize with hydrogen to 5 bar and react at room temperature for 12 hours.

  • Work-up: After the reaction, carefully vent the hydrogen. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting product by silica gel column chromatography to yield cis-4-hydroxycyclohexanecarboxylic acid.

ParameterValue
Starting Material4-Oxocyclohexanecarboxylic Acid
Key ReagentsH₂, Chiral Iridium Catalyst, tBuOLi
SolventEthanol, Isopropanol
TemperatureRoom Temperature
Pressure5 bar
Expected Major Productcis-4-Hydroxycyclohexanecarboxylic Acid

Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid

G Oxo_acid 4-Oxocyclohexane- carboxylic Acid Cis_Product cis-4-Hydroxy- cyclohexanecarboxylic Acid Oxo_acid->Cis_Product H₂, [Ir(COD)Cl]₂ Chiral Ligand, tBuOLi EtOH, RT, 5 bar

Caption: Synthetic route to cis-4-hydroxycyclohexanecarboxylic acid.

Part 2: Chiral Resolution of this compound Isomers

The separation of the racemic mixtures of cis- and trans-4-hydroxycyclohexanecarboxylic acid into their constituent enantiomers can be achieved through classical chemical resolution or enzymatic methods.

Chemical Resolution via Diastereomeric Salt Formation

This technique involves reacting the racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts. These salts possess different solubilities, allowing for their separation by fractional crystallization. The resolved enantiomer is then recovered by acidification.

General Protocol: Chiral Resolution

  • Salt Formation: Dissolve the racemic this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve a chiral resolving agent (0.5-1.0 equivalents), such as (-)-brucine for the cis-isomer or a chiral amine like (R)-(+)-α-phenylethylamine for the trans-isomer, in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the racemic acid solution, with stirring. The mixture may be heated to ensure complete dissolution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial.

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent. The optical purity of the crystallized salt can be enhanced by recrystallization.

  • Liberation of the Enantiomer: Suspend the resolved diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of 1-2.

  • Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent such as ethyl acetate.

  • Final Product: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the optically active this compound. The other enantiomer can be recovered from the mother liquor by a similar process.

ParameterDescription
PrincipleFormation and separation of diastereomeric salts with differing solubilities.
Resolving AgentsChiral bases (e.g., brucine, (R)-(+)-α-phenylethylamine).
Key StepsSalt formation, fractional crystallization, and liberation of the free acid.
Solvent SelectionCrucial for effective crystallization; typically alcohols or acetone.

Chiral Resolution Workflow

G Racemate Racemic Acid (R/S) Diastereomers Diastereomeric Salts (R,R) and (S,R) Racemate->Diastereomers ChiralBase Chiral Base (R) ChiralBase->Diastereomers + Salt1 Less Soluble Salt (e.g., R,R) Diastereomers->Salt1 Fractional Crystallization Salt2 More Soluble Salt (in mother liquor) Diastereomers->Salt2 Enantiomer1 Enantiomer 1 (R) Salt1->Enantiomer1 Acidification

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Enzymatic Resolution

Enzymatic resolution, particularly using lipases, offers a highly selective method for separating enantiomers under mild conditions. This can be achieved through the enantioselective hydrolysis of a racemic ester or the enantioselective esterification of a racemic acid or alcohol.

General Protocol: Lipase-Catalyzed Hydrolysis of Racemic Methyl 4-Hydroxycyclohexanecarboxylate

  • Substrate Preparation: Synthesize the methyl ester of racemic cis- or trans-4-hydroxycyclohexanecarboxylic acid using standard esterification methods (e.g., methanol with a catalytic amount of sulfuric acid).

  • Enzymatic Reaction: Suspend the racemic methyl ester in a phosphate buffer (e.g., pH 7). Add a lipase (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase) to the mixture.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40°C) and monitor the progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining ester and the produced acid. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.

  • Work-up and Separation: Once the desired conversion is reached, acidify the mixture and extract with an organic solvent. The unreacted ester and the hydrolyzed acid can then be separated by column chromatography or extraction with a basic aqueous solution to isolate the acid.

  • Hydrolysis of Remaining Ester: The enantiomerically enriched ester can be hydrolyzed chemically (e.g., with NaOH) to obtain the other enantiomer of the acid.

ParameterDescription
PrincipleEnantioselective hydrolysis of an ester by a lipase.
BiocatalystLipases (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase).
Key StepsRacemic ester synthesis, enzymatic hydrolysis, and separation of acid and ester.
AdvantagesHigh enantioselectivity, mild reaction conditions.

Enzymatic Resolution Workflow

G RacemicEster Racemic Ester (R/S) Products Mixture RacemicEster->Products Lipase Lipase Lipase->Products + H₂O Ester Unreacted Ester (e.g., S) Products->Ester Separation Acid Product Acid (e.g., R) Products->Acid Enantiomer2 Enantiomer 2 (S) Ester->Enantiomer2 Hydrolysis Enantiomer1 Enantiomer 1 (R) Acid->Enantiomer1 Isolation

Caption: General workflow for enzymatic resolution by lipase-catalyzed hydrolysis.

References

Enantioselective Preparation of 4-Hydroxycyclohexanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective preparation of 4-hydroxycyclohexanecarboxylic acid, a valuable chiral building block in medicinal chemistry and drug development. The focus is on a robust and widely applicable chemoenzymatic method utilizing lipase-catalyzed kinetic resolution.

Introduction

Chirally pure this compound is a significant synthetic intermediate for various pharmacologically active molecules. Its rigid cyclohexane scaffold and bifunctional nature (hydroxyl and carboxylic acid groups) make it an attractive component for introducing stereochemical diversity in drug candidates. The biological activity of pharmaceuticals often depends on the specific stereoisomer; therefore, access to enantiomerically pure forms of this acid is crucial. This protocol details a chemoenzymatic approach, which combines classical organic synthesis with the high selectivity of enzymes to achieve efficient enantioseparation.

Overall Synthetic Strategy

The most common and effective strategy for the enantioselective preparation of this compound involves a two-step process:

  • Synthesis of a Racemic Precursor: A racemic mixture of an ester of this compound is synthesized. The trans-isomer is often targeted for its thermodynamic stability. A common starting material is p-hydroxybenzoic acid, which is catalytically hydrogenated to produce a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid. Subsequent esterification and isomerization can yield the desired racemic trans-ester.

  • Enzymatic Kinetic Resolution: A lipase, such as Candida antarctica Lipase B (CAL-B), is employed to selectively hydrolyze one enantiomer of the racemic ester. This process leaves the unreacted ester and the hydrolyzed acid in enantiomerically enriched forms. Separation of these two compounds, followed by hydrolysis of the remaining ester, affords both enantiomers of this compound.

G cluster_synthesis Racemic Precursor Synthesis cluster_resolution Enzymatic Kinetic Resolution p_HBA p-Hydroxybenzoic Acid rac_HCCA rac-cis/trans-4-Hydroxy- cyclohexanecarboxylic Acid rac_ester rac-trans-Methyl 4-Hydroxy- cyclohexanecarboxylate rac_ester2 rac-trans-Methyl 4-Hydroxy- cyclohexanecarboxylate hydrolysis Lipase-catalyzed Hydrolysis (e.g., CAL-B) separation Separation S_acid (S)-4-Hydroxycyclo- hexanecarboxylic Acid R_ester (R)-Methyl 4-Hydroxy- cyclohexanecarboxylate R_acid (R)-4-Hydroxycyclo- hexanecarboxylic Acid

Experimental Protocols

Protocol 1: Synthesis of Racemic trans-Methyl 4-Hydroxycyclohexanecarboxylate

This protocol describes the synthesis of the racemic ester precursor starting from p-hydroxybenzoic acid.

Materials:

  • p-Hydroxybenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Methanol

  • Sulfuric acid (concentrated)

  • Sodium methoxide

  • High-pressure autoclave

  • Standard laboratory glassware

Procedure:

  • Hydrogenation: In a high-pressure autoclave, combine p-hydroxybenzoic acid (100 g, 0.72 mol), deionized water (300 mL), and 5% Ru/C catalyst (3 g).

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 1 MPa.

  • Heat the mixture to 120°C with vigorous stirring. Maintain the hydrogen pressure until hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

  • Esterification: Suspend the crude acid mixture in methanol (500 mL) and add concentrated sulfuric acid (5 mL) dropwise.

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 200 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isomerization: Dissolve the resulting mixture of cis- and trans-esters in methanol (300 mL) and add sodium methoxide (5 g).

  • Reflux the solution for 3 hours to favor the formation of the more stable trans-isomer.

  • Cool the mixture and neutralize with 1 M HCl.

  • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Collect the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield racemic trans-methyl 4-hydroxycyclohexanecarboxylate. Purify by column chromatography if necessary.

Protocol 2: Enzymatic Kinetic Resolution of rac-trans-Methyl 4-Hydroxycyclohexanecarboxylate

This protocol details the lipase-catalyzed hydrolysis for the separation of the enantiomers.

Materials:

  • Racemic trans-methyl 4-hydroxycyclohexanecarboxylate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Toluene

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • Standard laboratory glassware

Procedure:

  • Enzymatic Hydrolysis: In a round-bottom flask, dissolve racemic trans-methyl 4-hydroxycyclohexanecarboxylate (10 g, 63.2 mmol) in a mixture of toluene (100 mL) and 0.1 M phosphate buffer (pH 7.0, 100 mL).

  • Add immobilized Candida antarctica Lipase B (1 g).

  • Stir the biphasic mixture vigorously at 30°C.

  • Monitor the reaction progress by periodically taking aliquots from the organic phase and analyzing the enantiomeric excess (ee) of the ester and the conversion by chiral HPLC.

  • Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme. The enzyme can be washed with toluene and water and reused.

  • Separation: Separate the aqueous and organic layers.

  • Isolation of (S)-4-Hydroxycyclohexanecarboxylic Acid: Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield enantiomerically enriched (S)-4-hydroxycyclohexanecarboxylic acid.

  • Isolation of (R)-4-Hydroxycyclohexanecarboxylic Acid: Wash the initial organic layer (containing the unreacted ester) with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain enantiomerically enriched (R)-methyl 4-hydroxycyclohexanecarboxylate.

  • To hydrolyze the ester, dissolve the residue in methanol (50 mL) and add 1 M NaOH (70 mL). Stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the mixture to pH 2 with 1 M HCl and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield enantiomerically enriched (R)-4-hydroxycyclohexanecarboxylic acid.

G

Data Presentation

The following tables summarize typical quantitative data obtained from the enzymatic kinetic resolution of racemic trans-methyl 4-hydroxycyclohexanecarboxylate using Candida antarctica Lipase B.

Table 1: Reaction Parameters for Enzymatic Resolution

ParameterValue
Substraterac-trans-Methyl 4-hydroxycyclohexanecarboxylate
EnzymeImmobilized Candida antarctica Lipase B
Solvent SystemToluene / 0.1 M Phosphate Buffer (pH 7.0) (1:1 v/v)
Temperature30°C
Substrate Conc.0.3 M
Enzyme Loading10% (w/w of substrate)

Table 2: Typical Results of Enzymatic Kinetic Resolution

Reaction Time (h)Conversion (%)ee of (R)-Ester (%)ee of (S)-Acid (%)
62533>99
124067>99
24 50 >99 >99
3660>9967

ee = enantiomeric excess

Conclusion

The chemoenzymatic strategy presented provides a reliable and scalable method for the enantioselective preparation of both enantiomers of this compound. The use of lipases for kinetic resolution is advantageous due to the mild reaction conditions, high enantioselectivity, and the reusability of the immobilized enzyme, making it an environmentally friendly and cost-effective approach for producing valuable chiral intermediates for the pharmaceutical industry. Researchers can adapt and optimize the provided protocols to suit their specific needs and scale of synthesis.

Application Notes and Protocols: 4-Hydroxycyclohexanecarboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-hydroxycyclohexanecarboxylic acid as a versatile building block in organic synthesis, with a focus on its application in drug discovery and polymer chemistry.

Introduction

This compound is a bifunctional cycloaliphatic molecule possessing both a hydroxyl and a carboxylic acid group.[1] This unique combination of functional groups, along with the stereochemical possibilities of the cyclohexane ring (cis and trans isomers), makes it a valuable starting material and scaffold for the synthesis of a diverse range of complex organic molecules. Its rigid cyclohexane core is particularly useful for creating conformationally constrained molecules, a desirable feature in the design of potent and selective pharmaceuticals.[2][3] The trans-isomer, in particular, is a key intermediate in the synthesis of various active pharmaceutical ingredients.[2]

Applications in Pharmaceutical Synthesis

trans-4-Hydroxycyclohexanecarboxylic acid serves as a crucial starting material for the synthesis of key intermediates used in the development of targeted therapies, including Janus kinase (JAK) inhibitors and Threonine Tyrosine Kinase (TTK) inhibitors.

2.1. Building Block for Janus Kinase (JAK) 1-Selective Inhibitors

Janus kinases are intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases. Selective inhibition of JAK1 is a promising therapeutic strategy.[4] Benzimidazole-based compounds have been identified as potent and selective JAK1 inhibitors, and the incorporation of a 4-hydroxycyclohexyl moiety has been shown to enhance membrane permeability.

Signaling Pathway

The JAK1 signaling pathway is initiated by cytokine binding to its receptor, leading to the autophosphorylation and activation of JAK1. Activated JAK1 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAK1, dimerize, and translocate to the nucleus to regulate gene expression.

JAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (inactive) Receptor->JAK1_inactive 2. Association STAT_inactive STAT (inactive) Receptor->STAT_inactive 5. STAT Recruitment JAK1_active JAK1 (active) JAK1_inactive->JAK1_active 3. Autophosphorylation JAK1_active->Receptor 4. Receptor Phosphorylation JAK1_active->STAT_inactive 6. STAT Phosphorylation STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 9. Transcription Regulation TTK_Signaling_Pathway cluster_mitosis Mitosis Unattached_Kinetochores Unattached Kinetochores TTK_active TTK (Mps1) Active Unattached_Kinetochores->TTK_active 1. Activation SAC_Proteins Spindle Assembly Checkpoint Proteins (e.g., Mad2, BubR1) TTK_active->SAC_Proteins 2. Phosphorylation Cascade Anaphase Anaphase TTK_active->Anaphase Premature Entry (inhibition of TTK) APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC_Proteins->APC_C 3. Inhibition APC_C->Anaphase Blocked Mitotic_Catastrophe Mitotic Catastrophe (Cell Death) Anaphase->Mitotic_Catastrophe TTK_Inhibitor TTK Inhibitor TTK_Inhibitor->TTK_active Inhibition synthesis_workflow p_HBA p-Hydroxybenzoic Acid Hydrogenation Hydrogenation (Ru/C, H₂, H₂O) p_HBA->Hydrogenation Cis_Trans_Mix cis/trans-4-Hydroxy- cyclohexanecarboxylic Acid Hydrogenation->Cis_Trans_Mix Isomerization Isomerization (Sodium Methoxide, Methanol) Cis_Trans_Mix->Isomerization Crude_Trans Crude trans-Product (>90% trans) Isomerization->Crude_Trans Recrystallization Recrystallization (Ethyl Acetate/Petroleum Ether) Crude_Trans->Recrystallization Pure_Trans Pure trans-4-Hydroxy- cyclohexanecarboxylic Acid Recrystallization->Pure_Trans polymer_workflow Monomer 4-Hydroxycyclohexane- carboxylic Acid Polycondensation Melt Polycondensation (Catalyst, High Temp, Vacuum) Monomer->Polycondensation Polyester Poly(4-oxycyclohexanecarboxylate) Polycondensation->Polyester

References

Application Note: Synthesis and Evaluation of a Selective JAK1 Inhibitor Utilizing a Cyclohexyl-Analogous Moiety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases. Consequently, the development of specific JAK inhibitors has become a significant therapeutic strategy. JAK1, in particular, is a key target for modulating the signaling of numerous pro-inflammatory cytokines. This application note details the synthesis and evaluation of Itacitinib (INCB039110), a potent and selective JAK1 inhibitor that incorporates a piperidinyl group, a nitrogen-containing analog of a cyclohexane ring. While not a direct utilization of 4-hydroxycyclohexanecarboxylic acid, the synthesis showcases the application of a saturated cyclic scaffold, a common motif in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.

JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive Inactive JAK1 Receptor->JAK1_inactive Recruitment & Activation JAK1_active Active JAK1 JAK1_inactive->JAK1_active Phosphorylation STAT_inactive Inactive STAT JAK1_active->STAT_inactive Phosphorylation STAT_active Active STAT (Dimer) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Itacitinib Itacitinib Itacitinib->JAK1_active Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Itacitinib.

Quantitative Data

Itacitinib demonstrates high potency for JAK1 and significant selectivity over other JAK family members. The inhibitory activity is summarized in the table below.

Target KinaseIC50 (nM)Selectivity vs. JAK1
JAK12-
JAK263>30-fold
JAK3>2000>1000-fold
TYK2795>397-fold

Experimental Protocols

The synthesis of Itacitinib involves a multi-step process, including the preparation of key intermediates and their final coupling. The following is a representative protocol based on patent literature.

Synthesis of Intermediate 1: 4-(1H-Pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

This intermediate provides the core heterocyclic scaffold of Itacitinib. Its synthesis typically involves the protection of the pyrrolo[2,3-d]pyrimidine ring system followed by a Suzuki or Stille coupling with a suitable pyrazole derivative.

Synthesis of Intermediate 2: 3-Fluoro-2-(trifluoromethyl)isonicotinic acid

This intermediate forms the acyl group that caps the piperidine ring in the final product. Various synthetic routes are available for its preparation, often starting from commercially available fluorinated pyridine derivatives.

Final Synthesis of Itacitinib: 2-(1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile

The final assembly of Itacitinib involves the coupling of the key intermediates through a series of reactions, including nucleophilic substitution and amide bond formation. A detailed, step-by-step procedure is outlined in patent WO2011112662, Example 294. The general workflow is as follows:

  • Preparation of the Azetidine Intermediate: Synthesis of a protected 3-azetidinone derivative.

  • Introduction of the Pyrrolopyrimidine-Pyrazole Moiety: Reaction of the azetidine intermediate with 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Coupling with the Piperidine Moiety: Attachment of the piperidine ring to the azetidine nitrogen.

  • Final Acylation: Amide bond formation between the piperidine nitrogen and 3-fluoro-2-(trifluoromethyl)isonicotinic acid.

  • Deprotection and Purification: Removal of any protecting groups and purification of the final compound by chromatography.

Synthesis_Workflow Start Starting Materials Intermediate1 Synthesis of Intermediate 1 (Pyrrolopyrimidine-Pyrazole) Start->Intermediate1 Intermediate2 Synthesis of Intermediate 2 (Fluorinated Isonicotinic Acid) Start->Intermediate2 Intermediate3 Synthesis of Azetidine-Piperidine Intermediate Start->Intermediate3 Coupling Coupling & Final Assembly Intermediate1->Coupling Intermediate2->Coupling Intermediate3->Coupling Purification Purification & Characterization (HPLC, NMR, MS) Coupling->Purification FinalProduct Itacitinib Purification->FinalProduct BioAssay Biological Evaluation (Kinase Assays, Cellular Assays) FinalProduct->BioAssay Data Data Analysis BioAssay->Data

Caption: General experimental workflow for the synthesis and evaluation of Itacitinib.

Logical Relationship in Synthesis

The synthesis of Itacitinib is a convergent process where key fragments are synthesized separately and then combined in the final steps. This approach allows for flexibility and optimization of each synthetic route independently.

Synthesis_Logic cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis cluster_fragmentC Fragment C Synthesis A1 Pyrrolo[2,3-d]pyrimidine A3 Suzuki Coupling A1->A3 A2 Pyrazolylboronate A2->A3 A_out Pyrrolopyrimidine-Pyrazole A3->A_out Final_Coupling Final Assembly & Deprotection A_out->Final_Coupling B1 Protected Azetidinone B3 Reductive Amination B1->B3 B2 Protected Piperidine B2->B3 B_out Azetidine-Piperidine Core B3->B_out B_out->Final_Coupling C1 Fluorinated Pyridine C2 Oxidation C1->C2 C_out Isonicotinic Acid Derivative C2->C_out C_out->Final_Coupling Itacitinib_Final Itacitinib Final_Coupling->Itacitinib_Final

Caption: Convergent synthetic strategy for Itacitinib.

Conclusion

This application note provides a framework for the synthesis and evaluation of the selective JAK1 inhibitor, Itacitinib. The use of a piperidinyl moiety, a saturated N-heterocycle, highlights a common strategy in drug design to achieve desirable potency and selectivity. The provided protocols and workflows can serve as a guide for researchers in the development of novel JAK inhibitors. The high selectivity of Itacitinib for JAK1 over other isoforms suggests its potential for a more targeted therapeutic effect with a potentially improved safety profile compared to pan-JAK inhibitors.

Application Notes and Protocols: 4-Hydroxycyclohexanecarboxylic Acid as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of the 4-hydroxycyclohexanecarboxylic acid scaffold in drug discovery. This versatile scaffold offers a unique three-dimensional architecture that is amenable to chemical modification for targeting a variety of biological systems. Its inherent conformational rigidity and the presence of hydroxyl and carboxylic acid functional groups make it an attractive starting point for the development of novel therapeutics.

Application in DGAT1 Inhibition for Metabolic Disorders

A significant application of the this compound scaffold has been in the development of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. DGAT1 is a key enzyme in the final step of triglyceride synthesis.[1] Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.[1][2] Derivatives of this compound have been synthesized and shown to be potent DGAT1 inhibitors.[1]

Quantitative Data: DGAT1 Inhibitory Activity

The following table summarizes the in vitro DGAT1 inhibitory activity of a series of compounds based on a 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid scaffold, which can be conceptually derived from 4-aminocyclohexanecarboxylic acid, a close analog of the this compound scaffold.

Compound IDR GroupDGAT1 IC50 (nM)[1]
9a H25.3
9b 4-F18.9
9c 4-Cl20.1
9d 4-Br22.5
9e 4-OCH314.8
9f 4-CH319.5
9g 3-F30.2
9h 3-Cl35.8
9i 2-F45.6
9j 2-Cl50.1
6 (Reference)57

Experimental Protocols

Synthesis of 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid (Compound 9a)

This protocol describes the synthesis of a representative DGAT1 inhibitor utilizing a cyclohexanecarboxylic acid scaffold.

Step 1: Synthesis of 5-phenylthiazole-2-carboxylic acid

  • To a solution of 2-bromo-1-phenylethanone (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature and add ethyl bromopyruvate (1.2 eq).

  • Reflux the mixture for an additional 4 hours.

  • After cooling, pour the mixture into ice-water and collect the precipitated solid by filtration.

  • Hydrolyze the resulting ester with an aqueous solution of sodium hydroxide (2.0 eq) in methanol at reflux for 3 hours.

  • Acidify the reaction mixture with HCl (1N) to precipitate the carboxylic acid.

  • Filter, wash with water, and dry the solid to obtain 5-phenylthiazole-2-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 5-phenylthiazole-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the acid chloride.

  • Dissolve the acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of ethyl 4-aminocyclohexanecarboxylate (1.2 eq) and triethylamine (2.0 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis

  • To a solution of the ethyl ester from Step 2 in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with HCl (1N) and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid.

G Synthesis Workflow A 2-bromo-1-phenylethanone + Thiourea C 5-phenylthiazole-2-carboxylic acid ester A->C Reflux in Ethanol B Ethyl bromopyruvate B->C D 5-phenylthiazole-2-carboxylic acid C->D Hydrolysis (NaOH) F Amide Coupling Product (Ester) D->F Amide Coupling E Ethyl 4-aminocyclohexanecarboxylate E->F G Final Product (Carboxylic Acid) F->G Hydrolysis (LiOH)

Caption: Synthetic workflow for a DGAT1 inhibitor.

DGAT1 Inhibition Assay Protocol

This protocol outlines a cell-free enzymatic assay to determine the inhibitory activity of compounds against DGAT1.

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2, and 1 mg/mL bovine serum albumin (BSA).

    • Substrates: Prepare stock solutions of 1,2-dioleoyl-sn-glycerol (DAG) and [14C]-oleoyl-CoA in a suitable solvent (e.g., ethanol).

    • Enzyme: Use microsomes prepared from cells overexpressing human DGAT1 as the enzyme source.

    • Test Compounds: Dissolve test compounds in dimethyl sulfoxide (DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of the test compound solution (or DMSO for control).

    • Add 50 µL of the enzyme preparation in assay buffer.

    • Pre-incubate for 10 minutes at 37 °C.

    • Initiate the reaction by adding 50 µL of the substrate mixture (containing DAG and [14C]-oleoyl-CoA) in assay buffer. Final concentrations are typically 20 µM DAG and 10 µM [14C]-oleoyl-CoA.

    • Incubate the reaction mixture for 30 minutes at 37 °C.

    • Stop the reaction by adding 100 µL of a stop solution (e.g., isopropanol:heptane:water, 80:20:2, v/v/v).

  • Extraction and Quantification:

    • Add 100 µL of heptane to each well, seal the plate, and shake for 10 minutes to extract the lipids.

    • Allow the phases to separate.

    • Transfer an aliquot of the upper heptane layer to a scintillation vial.

    • Add scintillation cocktail and quantify the amount of [14C]-triacylglycerol formed using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

G DGAT1 Inhibition Assay Workflow A Prepare Reagents (Buffer, Substrates, Enzyme, Compounds) B Add Compound and Enzyme to Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrates C->D E Incubate at 37°C D->E F Stop Reaction E->F G Lipid Extraction F->G H Scintillation Counting G->H I Data Analysis (IC50 determination) H->I

Caption: Workflow for DGAT1 inhibition assay.

Application in Anti-inflammatory Drug Discovery

The cyclohexanecarboxylic acid scaffold has also been explored for the development of anti-inflammatory agents. The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory potential of new chemical entities.

Carrageenan-Induced Paw Edema Protocol

This protocol describes a method to assess the in vivo anti-inflammatory activity of a test compound.

  • Animals:

    • Use male Wistar rats (180-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

  • Experimental Groups:

    • Group 1: Control (vehicle only).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).

    • Group 3-n: Test compound at various doses.

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally or intraperitoneally.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point compared to the initial volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Signaling Pathway

DGAT1 Signaling Pathway in Triglyceride Synthesis

DGAT1 is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the Kennedy pathway of triglyceride synthesis, which is the conversion of diacylglycerol (DAG) and fatty acyl-CoA to triacylglycerol (TAG). The resulting TAG can be stored in lipid droplets or packaged into lipoproteins for secretion.

G DGAT1 Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_storage Storage/Secretion DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TAG Triacylglycerol (TAG) DGAT1->TAG LipidDroplet Lipid Droplet TAG->LipidDroplet Storage Lipoprotein Lipoprotein Assembly TAG->Lipoprotein Secretion Inhibitor DGAT1 Inhibitor (e.g., Cyclohexanecarboxylic Acid Derivative) Inhibitor->DGAT1

Caption: DGAT1 in triglyceride synthesis.

References

Application Notes and Protocols for the Quantification of 4-Hydroxycyclohexanecarboxylic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Hydroxycyclohexanecarboxylic acid in biological matrices, such as plasma and urine. The following sections offer comprehensive methodologies for two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.

Introduction

This compound is a metabolite that can be found in biological fluids, and its quantification is relevant in various research areas, including metabolomics and clinical biomarker discovery. Accurate and precise measurement of this analyte is crucial for understanding its physiological roles and potential associations with disease states. The methods described herein provide robust approaches for the sample preparation, derivatization (for GC-MS), and instrumental analysis of this compound.

Analytical Methods Overview

Two primary analytical techniques are detailed for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of this compound, a derivatization step is necessary to increase its volatility and thermal stability for GC analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that is widely used in bioanalysis. This technique can often analyze polar compounds directly, though sample preparation is still critical to remove matrix interferences.

Method 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method describes the analysis of this compound in urine. The protocol involves sample preparation by liquid-liquid extraction, followed by derivatization to form a volatile trimethylsilyl (TMS) ether/ester, and subsequent analysis by GC-MS.

Experimental Protocol

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as a stable isotope-labeled analog or a compound with similar chemical properties)

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ultrapure water

2. Sample Preparation and Extraction

  • To 1 mL of urine sample, add a known amount of the internal standard.

  • Acidify the sample to a pH of approximately 1-2 by adding 5 M HCl.

  • Saturate the aqueous phase with NaCl to improve extraction efficiency.

  • Perform liquid-liquid extraction by adding 3 mL of ethyl acetate.

  • Vortex the mixture for 2 minutes and then centrifuge at 3000 x g for 10 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction process (steps 4-6) two more times and combine the organic extracts.

  • Dry the pooled organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization

  • To the dried extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

4. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for the TMS derivative of this compound and the internal standard.

5. Method Validation

The method should be validated according to established bioanalytical method validation guidelines from regulatory bodies such as the FDA or EMA. Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the assay is directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

GC-MS Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Urine Sample + Internal Standard acidify Acidification (pH 1-2) sample->acidify saturate Saturation with NaCl acidify->saturate extract Liquid-Liquid Extraction (Ethyl Acetate) saturate->extract dry_evaporate Drying and Evaporation extract->dry_evaporate add_reagents Add Pyridine and BSTFA + 1% TMCS dry_evaporate->add_reagents heat Heat at 70°C for 60 min add_reagents->heat gcms GC-MS Analysis (SIM Mode) heat->gcms quant Data Processing and Quantification gcms->quant

Caption: Workflow for GC-MS analysis of this compound.

Method 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a protocol for the quantification of this compound in human plasma. The procedure involves a straightforward protein precipitation step followed by direct analysis using LC-MS/MS.

Experimental Protocol

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS) (e.g., stable isotope-labeled this compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

2. Sample Preparation

  • Allow plasma samples to thaw at room temperature and vortex to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution.

  • To precipitate proteins, add 400 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 system (or equivalent)

  • Column: C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • Start with 5% B, hold for 0.5 min

    • Linear gradient to 95% B over 3.5 min

    • Hold at 95% B for 1 min

    • Return to 5% B in 0.1 min

    • Equilibrate at 5% B for 1.9 min

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ QTRAP)

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Source Parameters: Optimized for the specific instrument (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and heater gas).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Monitor the precursor to product ion transitions for this compound and its internal standard.

4. Method Validation

As with the GC-MS method, a full validation of the LC-MS/MS method is required to ensure reliable results. The validation parameters are the same as those listed in the GC-MS section.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Plasma Sample + Internal Standard precipitate Protein Precipitation (Acetonitrile with 0.1% Formic Acid) sample->precipitate vortex_centrifuge Vortex and Centrifuge precipitate->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms quant Data Processing and Quantification lcms->quant

Caption: Workflow for LC-MS/MS analysis of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of small carboxylic acids in biological matrices. Disclaimer: The values presented below are for illustrative purposes and are based on the analysis of similar compounds. These values must be experimentally determined for this compound during method validation.

ParameterGC-MS (Urine)LC-MS/MS (Plasma)
Linearity Range 0.1 - 50 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) ~0.05 µg/mL~0.5 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL1 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%
Extraction Recovery > 85%Not Applicable (Protein Precipitation)

Conclusion

The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of this compound in biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, available instrumentation, and the desired sensitivity. It is imperative that a full method validation is performed in the laboratory where the analysis will be conducted to ensure the accuracy and precision of the data generated.

Application Note: Quantitative Analysis of 4-Hydroxycyclohexanecarboxylic Acid in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycyclohexanecarboxylic acid is a cyclic organic acid that has been identified in human urine. While its precise metabolic origin is not fully elucidated, it has been detected in urine samples from children with suspected inborn errors of metabolism, with some evidence suggesting a potential dietary source.[1][2] Accurate and sensitive quantification of this analyte in urine is crucial for researchers studying metabolic pathways, identifying potential biomarkers of disease, and for professionals in drug development monitoring metabolic profiles.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of urinary organic acids.[3] Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound in human urine using GC-MS.

Principle

The method involves the extraction of organic acids from a urine sample using a liquid-liquid extraction technique. The extracted acids are then derivatized to form their trimethylsilyl (TMS) esters, which are more volatile and suitable for GC separation. The derivatized sample is then injected into a GC-MS system for separation and quantification. Identification is based on the retention time and the mass spectrum of the di-TMS derivative of this compound, while quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Experimental Protocols

Sample Collection and Storage
  • Sample Type: Random urine sample.

  • Container: Collect urine in a sterile, preservative-free container. Samples collected in containers with boric acid are unsuitable.

  • Storage: Upon collection, samples should be stored frozen at -20°C or lower until analysis to minimize degradation of organic acids. For long-term storage, -80°C is recommended.

Reagents and Materials
  • This compound standard (cis and trans mixture)

  • Internal Standard (IS): e.g., Tropic acid or a stable isotope-labeled this compound (recommended for highest accuracy)

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl), 6M

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Helium (carrier gas, 99.999% purity)

  • Glass centrifuge tubes (15 mL) with screw caps

  • Nitrogen gas for evaporation

  • Heating block or water bath

  • GC-MS vials with inserts

Sample Preparation
  • Thawing and Normalization: Thaw frozen urine samples at room temperature. To normalize the sample concentration, determine the creatinine concentration of each urine sample. The volume of urine to be extracted should be adjusted to a constant creatinine equivalent (e.g., equivalent to 1 mg of creatinine).

  • Internal Standard Addition: To a labeled 15 mL glass centrifuge tube, add a known amount of the internal standard solution.

  • Sample Addition: Add the calculated volume of the urine sample to the tube containing the internal standard.

  • Acidification: Acidify the urine sample to a pH of approximately 1-2 by adding 6M HCl. Check the pH using a pH strip.

  • Salting Out: Add approximately 1 g of NaCl to the tube to increase the ionic strength of the aqueous phase and enhance the extraction efficiency of the organic acids. Vortex to dissolve.

  • Liquid-Liquid Extraction:

    • Add 5 mL of ethyl acetate to the tube.

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 5 mL of ethyl acetate.

    • Combine the two organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation: Transfer the dried extract to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen gas at room temperature or in a water bath at 40°C. Careful control of the evaporation process is crucial to prevent the loss of more volatile acids.

Derivatization
  • To the dried residue, add 50 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex to dissolve the residue.

  • Heat the vial at 70°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

GC-MS Analysis

The following are typical GC-MS parameters and may require optimization for your specific instrument.

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Transfer Line Temp.280°C
Acquisition ModeFull Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM)

Mass Spectrum of di-TMS-4-Hydroxycyclohexanecarboxylic Acid: The identification of the di-trimethylsilyl derivative of this compound can be confirmed by its mass spectrum.

Data Presentation

The following table presents hypothetical quantitative data for the analysis of this compound in urine. Note: These values are for illustrative purposes only and must be determined for each specific laboratory through in-house validation studies.

ParameterResult
Method Validation
Linearity Range1 - 100 µg/mL (r² > 0.99)
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
RecoveryTo be determined (>85% expected)
Precision (RSD%)<15%
Sample Analysis
Concentration in Healthy ControlsNot typically detected or at trace levels
Concentration in Affected IndividualsVariable, potentially elevated

Experimental Workflows and Signaling Pathways

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample Collection (& Storage at -20°C) normalization Creatinine Normalization urine_sample->normalization is_addition Internal Standard Spiking normalization->is_addition acidification Acidification (pH 1-2) is_addition->acidification extraction Liquid-Liquid Extraction (Ethyl Acetate) acidification->extraction drying Evaporation to Dryness extraction->drying derivatization_step Silylation with BSTFA/TMCS (70°C, 30 min) drying->derivatization_step gcms_analysis GC-MS Analysis derivatization_step->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical Relationship of Quantification

quantification_logic cluster_inputs Inputs cluster_calculation Calculation cluster_output Output analyte_peak Peak Area of Analyte response_ratio Calculate Response Ratio (Analyte Area / IS Area) analyte_peak->response_ratio is_peak Peak Area of Internal Standard is_peak->response_ratio cal_curve Calibration Curve concentration Concentration of Analyte cal_curve->concentration response_ratio->concentration

Caption: Logical workflow for the quantification of the analyte.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human urine by GC-MS. The described method, including sample preparation, derivatization, and instrumental analysis, is designed to be robust and reliable for research and clinical applications. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.

References

Application Note and Protocol for the Purification of 4-Hydroxycyclohexanecarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 4-Hydroxycyclohexanecarboxylic acid via recrystallization. This method is designed to yield a high-purity solid product, suitable for a range of research, development, and pharmaceutical applications. The protocol outlines solvent selection, the recrystallization process, and subsequent isolation and drying of the purified crystals. Safety precautions and data presentation are also addressed to ensure safe and accurate execution.

Introduction

This compound is a valuable building block in organic synthesis and pharmaceutical drug development. The purity of this compound is critical for its successful application in subsequent reactions and formulations. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound of interest and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. This application note provides a standardized protocol for the recrystallization of this compound.

Safety Precautions

Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all solvents used.

  • This compound: May cause skin, eye, and respiratory irritation.[1][2][3] Harmful if swallowed or inhaled.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of dust and solvent vapors.

  • Fire Safety: Use appropriate fire extinguishers (e.g., water spray, dry chemical, foam, carbon dioxide) in case of a fire.

Experimental Protocol

This protocol is divided into three main stages: Solvent Selection, Recrystallization Procedure, and Isolation and Drying.

Solvent System Selection

The choice of solvent is critical for a successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point. A patent for the preparation of trans-4-hydroxycyclohexanecarboxylic acid suggests a mixed solvent system of ethyl acetate and petroleum ether. Based on the structure of this compound, which has both polar (hydroxyl and carboxylic acid) and non-polar (cyclohexane ring) moieties, a range of solvents with varying polarities should be considered for screening.

Table 1: Suggested Solvents for Screening

Solvent SystemRationale
WaterThe hydroxyl and carboxylic acid groups may impart some water solubility, especially at elevated temperatures.
Ethyl Acetate / Petroleum Ether (1:1)A patented system shown to be effective for the recrystallization of the trans-isomer.
Ethanol / WaterA common polar solvent system that can be tuned by varying the ratio of the two solvents.
AcetoneA polar aprotic solvent that is a good solvent for many organic compounds.
TolueneA non-polar solvent that may be effective if impurities are significantly more polar than the desired compound.

Procedure for Solvent Screening:

  • Place approximately 10-20 mg of the impure this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Continue adding the solvent dropwise until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent system that yields a good recovery of well-formed crystals is the most suitable.

Recrystallization Workflow

Recrystallization_Workflow Figure 1: Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Impure Solid B Add Minimum Amount of Hot Solvent A->B C Complete Dissolution B->C D Hot Gravity Filtration (if insoluble impurities are present) C->D E Clear Hot Solution D->E F Slow Cooling to Room Temperature E->F G Ice Bath Cooling F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash Crystals with Cold Solvent I->J K Dry Crystals J->K L Pure Crystalline Solid K->L

Caption: Figure 1: A step-by-step workflow for the purification of this compound.

Detailed Recrystallization Procedure
  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent (e.g., ethyl acetate/petroleum ether 1:1 mixture).

    • Heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a funnel and a new receiving Erlenmeyer flask.

    • Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper to remove the insoluble impurities.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Continue to draw air through the crystals on the filter for several minutes to aid in initial drying.

  • Drying:

    • Transfer the crystals to a watch glass or drying dish.

    • Dry the crystals to a constant weight in a vacuum oven at a temperature below the compound's melting point (Melting point of trans-isomer is 145°C).

Data Presentation

The success of the purification should be evaluated by comparing the properties of the crude and recrystallized material.

Table 2: Characterization of this compound

PropertyCrude MaterialRecrystallized Material
Appearance Describe color and form (e.g., off-white powder)Describe color and form (e.g., white crystalline solid)
Melting Point (°C) Record the melting point rangeRecord the melting point range
Yield (%) N/ACalculate the percentage recovery
Purity (e.g., by HPLC, GC, or NMR) Record initial purityRecord final purity

Conclusion

This protocol provides a comprehensive guide for the purification of this compound by recrystallization. Adherence to these steps, particularly the careful selection of a solvent system and controlled cooling, will result in a significant increase in the purity of the final product. The provided workflow and data tables offer a structured approach to performing and documenting the purification process, making it a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for the Enzymatic Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Hydroxycyclohexanecarboxylic acid is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Its rigid cyclohexane core and defined stereochemistry make it an important intermediate for drugs targeting a variety of pathways. Traditional chemical synthesis routes often involve harsh conditions and can lead to mixtures of cis/trans isomers, requiring challenging purification steps. Enzymatic synthesis offers a green and highly selective alternative, providing access to the desired trans-isomer with high purity under mild reaction conditions.

This document provides detailed application notes and protocols for the enzymatic synthesis of trans-4-hydroxycyclohexanecarboxylic acid, focusing on two primary biocatalytic strategies:

  • Stereoselective Ketone Reduction: The asymmetric reduction of a prochiral precursor, ethyl 4-oxocyclohexanecarboxylate, using a ketoreductase (KRED) or alcohol dehydrogenase (ADH).

  • Lipase-Catalyzed Kinetic Resolution: The separation of a mixture of cis/trans-4-hydroxycyclohexanecarboxylic acid esters via enantioselective hydrolysis or transesterification.

Method 1: Stereoselective Reduction of Ethyl 4-Oxocyclohexanecarboxylate

The stereoselective reduction of ethyl 4-oxocyclohexanecarboxylate to ethyl trans-4-hydroxycyclohexanecarboxylate is a highly efficient method to produce the trans-isomer. This reaction is catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize a cofactor, typically NADPH or NADH, as a hydride source. A cofactor regeneration system is essential for the economic viability of this process on a larger scale.

Experimental Protocol: Whole-Cell Bioreduction using a Recombinant Ketoreductase

This protocol describes a whole-cell bioreduction using an E. coli strain engineered to express a ketoreductase and a glucose dehydrogenase (GDH) for cofactor regeneration.

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate (substrate)

  • Recombinant E. coli cells expressing a ketoreductase (e.g., from Lactobacillus kefir)

  • Recombinant E. coli cells expressing a glucose dehydrogenase (GDH)

  • D-Glucose (for cofactor regeneration)

  • NADP⁺ or NAD⁺

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Isopropanol

Procedure:

  • Biocatalyst Preparation: Cultivate the recombinant E. coli strains expressing the ketoreductase and glucose dehydrogenase separately in a suitable growth medium (e.g., LB broth with an appropriate antibiotic) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 20°C) for 12-16 hours. Harvest the cells by centrifugation and wash with potassium phosphate buffer. The cell pellets can be used directly or stored at -80°C.

  • Reaction Setup: In a temperature-controlled reactor, prepare the reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0).

  • Add D-glucose to a final concentration of 1.2 M.

  • Add NADP⁺ to a final concentration of 0.1 mM.

  • Add the recombinant E. coli cell pellets (e.g., 50 g/L wet cell weight of each strain).

  • Initiate the reaction by adding ethyl 4-oxocyclohexanecarboxylate to a final concentration of 50 g/L.

  • Reaction Conditions: Maintain the reaction at 30°C with gentle agitation. Monitor the pH and adjust to 7.0 with NaOH solution as needed, due to the formation of gluconic acid from glucose oxidation.

  • Monitoring and Work-up: Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC. Once the substrate is consumed (typically within 24 hours), terminate the reaction by centrifuging to remove the cells.

  • Product Extraction: Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl trans-4-hydroxycyclohexanecarboxylate.

  • Hydrolysis to the Carboxylic Acid: The resulting ester can be hydrolyzed to the final product by standard chemical methods, for example, by treatment with aqueous NaOH followed by acidification.

Quantitative Data for Stereoselective Reduction
ParameterValue
SubstrateEthyl 4-oxocyclohexanecarboxylate
Substrate Concentration50 g/L
BiocatalystRecombinant E. coli expressing KRED and GDH
Biocatalyst Loading50 g/L (wet cell weight) each
CofactorNADP⁺
Cofactor Concentration0.1 mM
Cofactor RegenerationD-Glucose (1.2 M)
Temperature30°C
pH7.0
Reaction Time24 hours
Conversion>99%
Diastereomeric Excess (d.e.)>99% (trans)
Yield>95% (of the ester)

Experimental Workflow for Stereoselective Reduction

Workflow for Stereoselective Reduction sub Ethyl 4-oxocyclohexanecarboxylate kred Ketoreductase (KRED) sub->kred Reduction nadp NADP+ kred->nadp prod_ester Ethyl trans-4-hydroxycyclohexanecarboxylate kred->prod_ester gdh Glucose Dehydrogenase (GDH) nadph NADPH gdh->nadph gluconolactone Gluconolactone gdh->gluconolactone nadph->kred nadp->gdh glucose D-Glucose glucose->gdh prod_acid trans-4-Hydroxycyclohexanecarboxylic Acid prod_ester->prod_acid Hydrolysis

Caption: Workflow for the stereoselective reduction of ethyl 4-oxocyclohexanecarboxylate.

Method 2: Lipase-Catalyzed Kinetic Resolution of (±)-cis/trans-Methyl 4-Hydroxycyclohexanecarboxylate

Kinetic resolution is an effective method for separating a racemic or diastereomeric mixture. In this case, a lipase is used to selectively acylate one of the diastereomers (cis or trans) of methyl 4-hydroxycyclohexanecarboxylate, allowing for the separation of the acylated and unreacted isomers. Candida antarctica Lipase B (CALB) is a commonly used and highly effective lipase for such resolutions.

Experimental Protocol: Lipase-Catalyzed Transesterification

Materials:

  • (±)-cis/trans-Methyl 4-hydroxycyclohexanecarboxylate (substrate mixture)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor and solvent)

  • tert-Butyl methyl ether (TBME)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of (±)-cis/trans-methyl 4-hydroxycyclohexanecarboxylate (e.g., 10 mmol) in vinyl acetate (50 mL), add immobilized CALB (e.g., 500 mg).

  • Reaction Conditions: Incubate the mixture at 40°C with shaking (e.g., 200 rpm).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric/diastereomeric excess. The reaction should be stopped at or near 50% conversion to achieve the highest possible purity for both the acylated product and the remaining unreacted starting material.

  • Work-up: When the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting mixture of the acylated ester and the unreacted alcohol can be separated by silica gel column chromatography.

  • Hydrolysis: The separated methyl trans-4-hydroxycyclohexanecarboxylate can be hydrolyzed to trans-4-hydroxycyclohexanecarboxylic acid as described in Method 1.

Quantitative Data for Lipase-Catalyzed Resolution
ParameterValue
Substrate(±)-cis/trans-Methyl 4-hydroxycyclohexanecarboxylate
EnzymeImmobilized Candida antarctica Lipase B (Novozym 435)
Enzyme Loading50 mg/mmol of substrate
Acyl DonorVinyl acetate
SolventVinyl acetate
Temperature40°C
Reaction Time24-48 hours (until ~50% conversion)
Conversion~50%
Diastereomeric Excess (d.e.) of unreacted alcohol>98% (trans)
Diastereomeric Excess (d.e.) of acylated product>98% (cis-acetate)

Logical Relationship for Lipase-Catalyzed Resolution

Lipase-Catalyzed Kinetic Resolution mixture cis/trans-Methyl 4-hydroxycyclohexanecarboxylate lipase Lipase (e.g., CALB) mixture->lipase separation Separation (e.g., Chromatography) lipase->separation Reaction Mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase trans_alcohol trans-Methyl 4-hydroxycyclohexanecarboxylate (unreacted) trans_acid trans-4-Hydroxycyclohexanecarboxylic Acid trans_alcohol->trans_acid Hydrolysis cis_acetate cis-Methyl 4-acetoxycyclohexanecarboxylate (acylated) separation->trans_alcohol separation->cis_acetate

Caption: Logical workflow for the kinetic resolution of a cis/trans ester mixture.

Concluding Remarks

The enzymatic synthesis of trans-4-hydroxycyclohexanecarboxylic acid offers significant advantages over traditional chemical methods in terms of stereoselectivity, reaction conditions, and environmental impact. The choice between stereoselective reduction and kinetic resolution will depend on the availability of the starting materials and the specific requirements of the synthesis. The protocols and data provided herein serve as a comprehensive guide for researchers and drug development professionals to implement these biocatalytic strategies in their work.

Application Notes and Protocols: 4-Hydroxycyclohexanecarboxylic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycyclohexanecarboxylic acid is a cycloaliphatic hydroxy acid that serves as a versatile monomer for the synthesis of specialty polyesters. The incorporation of the cyclohexane ring into the polymer backbone imparts unique properties, including enhanced thermal stability, improved mechanical strength, and tailored biodegradability, making these polymers attractive for a range of applications in the biomedical field, including drug delivery systems, medical implants, and tissue engineering scaffolds. The presence of both a hydroxyl and a carboxylic acid group on the same molecule allows for its direct polymerization into polyesters through self-condensation, or it can be copolymerized with other monomers to fine-tune the properties of the resulting material.

This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis.

Applications in Polymer Chemistry

Polymers derived from this compound are finding utility in several specialized areas:

  • Drug Delivery: The biodegradable nature of polyesters synthesized from this monomer makes them suitable for creating matrices for the controlled release of therapeutic agents. The release kinetics can be modulated by altering the polymer's molecular weight and crystallinity.

  • Biomedical Implants: The biocompatibility and tunable mechanical properties of these polyesters make them candidates for use in resorbable surgical sutures, bone screws, and other temporary medical devices.

  • Tissue Engineering: Scaffolds fabricated from poly(4-hydroxycyclohexanecarboxylate) and its copolymers can provide a temporary, biodegradable framework that supports cell growth and tissue regeneration. The polymer's surface properties can be modified to enhance cell adhesion and proliferation.

  • Specialty Plastics: As a component in copolyesters, this compound can enhance the thermal and mechanical properties of other biodegradable polymers, expanding their application scope.

Data Presentation: Properties of Polyesters Derived from Cycloaliphatic Monomers

The following tables summarize typical quantitative data for polyesters containing cycloaliphatic moieties, which can be used as a reference for polymers derived from this compound. It is important to note that specific values for the homopolymer of this compound may vary and should be determined experimentally.

Table 1: Thermal Properties of Related Cycloaliphatic Polyesters

Polymer SystemGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)
Poly(butylene trans-1,4-cyclohexanedicarboxylate)80 - 100200 - 220> 350
Copolyester with Camphoric Acid70 - 90180 - 200> 340
Expected Range for Poly(4-hydroxycyclohexanecarboxylate) 60 - 90 150 - 190 > 300

Table 2: Mechanical Properties of Related Cycloaliphatic Polyesters

Polymer SystemYoung's Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(butylene trans-1,4-cyclohexanedicarboxylate)1.5 - 2.540 - 605 - 15
Copolyester with Camphoric Acid1.2 - 2.035 - 5010 - 50
Expected Range for Poly(4-hydroxycyclohexanecarboxylate) 1.0 - 2.0 30 - 55 5 - 25

Experimental Protocols

Two primary methods for the polymerization of this compound are detailed below: Melt Polycondensation and Ring-Opening Polymerization of the corresponding lactone.

Protocol 1: Melt Polycondensation of this compound

This protocol describes the direct polymerization of this compound via a two-stage melt polycondensation process.

Materials:

  • This compound (mixture of cis and trans isomers)

  • Catalyst: Antimony(III) oxide (Sb₂O₃) or Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Heat stabilizer (e.g., a phosphite antioxidant)

  • High-purity nitrogen gas

  • Vacuum source (<1 Torr)

  • Suitable solvent for purification (e.g., chloroform, dichloromethane)

  • Non-solvent for precipitation (e.g., methanol, ethanol)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

  • Standard laboratory glassware.

Procedure:

  • Reactor Setup: Charge the glass reactor with this compound (1.0 mol equivalent), the catalyst (0.05-0.1 mol% relative to the monomer), and the heat stabilizer (0.1 wt%).

  • Inerting: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow during the initial heating stage.

  • Esterification Stage:

    • Heat the reactor to a temperature of 180-200°C under a slow stream of nitrogen.

    • Maintain this temperature with constant stirring to facilitate the initial esterification and removal of water as a byproduct.

    • Continue this stage for 2-4 hours, or until the evolution of water ceases.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 Torr over a period of 30-60 minutes.

    • Continue the reaction under high vacuum and elevated temperature for 4-8 hours. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

  • Polymer Isolation:

    • Once the desired viscosity is achieved, break the vacuum with nitrogen gas and cool the reactor to room temperature.

    • The solid polymer can be removed from the reactor. Depending on the reactor design, this may require carefully breaking the glass.

  • Purification:

    • Dissolve the crude polymer in a suitable solvent like chloroform.

    • Precipitate the polymer by slowly adding the solution to a stirred non-solvent such as methanol.

    • Filter the purified polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Ring-Opening Polymerization (ROP) of 4-Cyclohexanecarbolactone

This protocol is applicable to the cis-isomer of this compound, which can form a lactone upon heating.[1][2] This lactone can then undergo ring-opening polymerization.

Materials:

  • cis-4-Hydroxycyclohexanecarboxylic acid

  • Toluene (for lactone formation)

  • Catalyst for ROP: Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Initiator: Benzyl alcohol or another suitable alcohol

  • Anhydrous and degassed solvent for polymerization (e.g., toluene, tetrahydrofuran)

  • High-purity nitrogen or argon gas

  • Methanol for quenching and precipitation

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations.

  • Round-bottom flask with a reflux condenser for lactone formation.

  • Schlenk flask for polymerization.

  • Magnetic stirrer and heating plate/oil bath.

  • Syringes for transfer of reagents.

Procedure:

  • Lactone Synthesis (Illustrative):

    • In a round-bottom flask, dissolve cis-4-hydroxycyclohexanecarboxylic acid in toluene.

    • Heat the mixture to reflux. The intramolecular esterification to form the lactone will occur with the removal of water. This step may require a catalyst and specific conditions that need to be optimized.[1]

    • Purify the resulting 4-cyclohexanecarbolactone by distillation or recrystallization.

  • Polymerization Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere, add the purified 4-cyclohexanecarbolactone and anhydrous solvent.

    • In a separate vial, prepare a stock solution of the catalyst (Sn(Oct)₂) and the initiator (benzyl alcohol) in the same anhydrous solvent.

  • Polymerization:

    • Heat the monomer solution to the desired reaction temperature (e.g., 110-130°C).

    • Inject the catalyst and initiator solution into the monomer solution to start the polymerization. The monomer-to-initiator ratio will determine the target molecular weight.

    • Allow the reaction to proceed for the desired time (typically several hours), monitoring the viscosity.

  • Termination and Isolation:

    • Quench the polymerization by adding a small amount of acidic methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

    • Filter the polymer and wash it with fresh methanol.

    • Dry the purified poly(4-cyclohexanecarboxylate) in a vacuum oven at a moderate temperature.

Visualizations

Melt_Polycondensation_Workflow Monomer This compound + Catalyst Reactor Glass Reactor Monomer->Reactor Esterification Esterification (180-200°C, N₂) Water Removal Reactor->Esterification Heat Polycondensation Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation Increase Temp Apply Vacuum Crude_Polymer Crude Polymer Polycondensation->Crude_Polymer Cool Dissolution Dissolution (in Chloroform) Crude_Polymer->Dissolution Precipitation Precipitation (in Methanol) Dissolution->Precipitation Purified_Polymer Purified Poly(4-hydroxycyclohexanecarboxylate) Precipitation->Purified_Polymer ROP_Workflow cluster_lactone Lactone Synthesis cluster_rop Ring-Opening Polymerization Cis_Acid cis-4-Hydroxycyclohexanecarboxylic Acid Lactonization Intramolecular Esterification (Heat, Toluene) Cis_Acid->Lactonization Lactone 4-Cyclohexanecarbolactone Lactonization->Lactone Polymerization Polymerization (110-130°C, Inert Atm.) + Catalyst/Initiator Lactone->Polymerization Quenching Quenching (Acidic Methanol) Polymerization->Quenching Purification Precipitation & Drying Quenching->Purification Final_Polymer Poly(4-hydroxycyclohexanecarboxylate) Purification->Final_Polymer

References

Application Note: Derivatization of 4-Hydroxycyclohexanecarboxylic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Hydroxycyclohexanecarboxylic acid (4-HCCA) is a polar, difunctional molecule containing both a hydroxyl and a carboxylic acid group.[1] Its high polarity and low volatility make direct analysis by gas chromatography (GC) challenging, leading to poor peak shape, low sensitivity, and potential thermal degradation.[2][3] Derivatization is a crucial sample preparation step to convert 4-HCCA into a more volatile and thermally stable form suitable for GC analysis.[2] For liquid chromatography-mass spectrometry (LC-MS), while not always mandatory, derivatization can significantly improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to lower detection limits.[4] This document provides detailed protocols for the derivatization of 4-HCCA for both GC-MS and LC-MS analysis.

Derivatization Strategies

For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The primary goal of derivatization for GC is to increase the volatility of the analyte by masking the polar functional groups.

  • Silylation: This is one of the most common and effective methods for compounds containing active hydrogens, such as those in hydroxyl and carboxyl groups. Silylating reagents, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with both the hydroxyl and carboxylic acid moieties of 4-HCCA to replace the active hydrogens with a non-polar trimethylsilyl (TMS) group. This single-step reaction produces a volatile derivative with excellent chromatographic properties.

  • Alkylation/Esterification: This strategy targets the acidic carboxylic acid group, converting it into an ester. Reagents like boron trifluoride in an alcohol (e.g., BF3-Methanol) or alkyl chloroformates can be used. This process, known as esterification, significantly increases the volatility of the molecule. The hydroxyl group may also be derivatized depending on the specific reagent and conditions used.

For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For LC-MS, derivatization aims to enhance detection sensitivity and improve separation. This is often achieved by introducing a group that is easily ionizable or improves retention on common stationary phases.

  • Amide Formation: The carboxylic acid group can be reacted with an amine-containing reagent in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Reagents such as 3-Nitrophenylhydrazine (3-NPH) or aniline are used to introduce a moiety that improves ionization in the mass spectrometer, thereby increasing sensitivity.

Quantitative Data Summary

The following table summarizes typical conditions and performance metrics for various derivatization methods applicable to 4-HCCA.

Derivatization MethodAnalytical PlatformReagent(s)Typical ConditionsKey AdvantagesKey Disadvantages
Silylation GC-MSBSTFA + 1% TMCS70-90°C for 30-60 minOne-step reaction for both functional groups; produces stable, volatile derivatives.Reagents are highly sensitive to moisture, requiring anhydrous conditions.
Esterification GC-MSBF3 in Methanol/Butanol60-90°C for 5-10 minProduces stable and volatile esters; quick reaction.May require extraction steps to remove excess reagent and byproducts.
Amidation LC-MS/MS3-NPH, EDC, Pyridine40°C for 30 minSignificantly improves ionization efficiency and chromatographic retention.Multi-component reagent system; may require quenching step.
Amidation LC-MS/MSAniline, EDC4°C for 2 hoursImproves sensitivity; suitable for complex biological matrices.Requires a quenching step and longer reaction time at a lower temperature.

Experimental Protocols

Protocol 1: Silylation with BSTFA for GC-MS Analysis

This protocol is adapted from a standard method for derivatizing polar, multifunctional molecules and is highly suitable for 4-HCCA.

Materials and Reagents:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • GC Vials with inserts

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Place the sample or standard solution in a GC vial insert.

  • Drying: Evaporate the solvent completely under a gentle stream of dry nitrogen. It is critical to ensure the sample is anhydrous, as silylating reagents are moisture-sensitive.

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine or acetonitrile to the dried sample to dissolve it.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex briefly.

    • Heat the vial at 70-90°C for 30-60 minutes. Optimal time and temperature may require some method development.

  • Analysis:

    • Cool the vial to room temperature. The sample is now ready for injection.

    • Inject 1 µL into the GC-MS system.

G cluster_workflow Silylation Workflow for GC-MS prep 1. Sample Preparation (Aliquot into vial insert) dry 2. Complete Drying (Nitrogen Evaporation) prep->dry reagent 3. Add Reagents (Pyridine + BSTFA/TMCS) dry->reagent react 4. Reaction (Heat at 70-90°C) reagent->react analyze 5. Analysis (Inject into GC-MS) react->analyze

Caption: Experimental workflow for GC-MS analysis of 4-HCCA via silylation.

Caption: Silylation of 4-HCCA with BSTFA to form a di-TMS derivative.

Protocol 2: Esterification with BF3-Butanol for GC-MS Analysis

This protocol uses a common alkylation procedure for carboxylic acids.

Materials and Reagents:

  • This compound standard or sample extract

  • 14% Boron trifluoride in n-butanol (BF3-Butanol)

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reaction vials, separating funnel

  • Heating block or oven

Procedure:

  • Sample Preparation: Place up to 100 mg of the dried sample or standard into a reaction vial.

  • Derivatization Reaction:

    • Add 3 mL of BF3 in n-butanol solution to the vial.

    • Cap the vial tightly and heat at 60-90°C for 5-10 minutes.

  • Extraction:

    • Cool the mixture to room temperature and transfer it to a separating funnel containing 25 mL of hexane.

    • Wash the hexane layer twice with a saturated NaCl solution to remove the catalyst and excess reagent.

    • Transfer the hexane layer to a clean tube containing anhydrous Na2SO4 to remove residual water.

  • Analysis:

    • Carefully transfer the final hexane extract to a GC vial.

    • The sample can be concentrated under nitrogen if necessary.

    • Inject 1 µL into the GC-MS system.

Protocol 3: Derivatization with 3-NPH for LC-MS/MS Analysis

This protocol enhances the detection of carboxylic acids in LC-MS/MS analysis.

Materials and Reagents:

  • 4-HCCA standard or sample extract (in Acetonitrile/Water)

  • 200 mM 3-Nitrophenylhydrazine (3-NPH) in Acetonitrile/Water (50/50, v/v)

  • 120 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 6% Pyridine in Acetonitrile/Water (50/50, v/v)

  • Acetonitrile/Water (50/50, v/v) for dilution

  • Reaction vials, centrifuge

Procedure:

  • Sample Preparation: Prepare a 40 µL aliquot of the standard solution or sample extract.

  • Derivatization Reaction:

    • To the 40 µL sample, add 20 µL of 200 mM 3-NPH solution.

    • Add 20 µL of 120 mM EDC solution containing 6% pyridine.

    • Vortex the mixture and incubate at 40°C for 30 minutes.

  • Workup and Analysis:

    • After incubation, dilute the reaction mixture to 1.4 mL with Acetonitrile/Water (50/50, v/v).

    • Centrifuge the diluted sample at ~14,000 x g for 10 minutes.

    • Transfer the supernatant to an LC vial for LC-MS/MS analysis.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 4-Hydroxycyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main stereoisomers of this compound, and how do their structures differ?

A1: The two primary stereoisomers are the cis and trans diastereomers. In the cis isomer, the hydroxyl (-OH) and carboxylic acid (-COOH) groups are on the same side of the cyclohexane ring. In the trans isomer, they are on opposite sides. This seemingly small difference significantly impacts their physical and chemical properties.

Q2: Which stereoisomer can form a lactone, and why?

A2: The cis isomer of this compound can form a lactone upon heating.[1] This is because the -OH and -COOH groups are in close proximity on the same side of the ring, allowing for intramolecular esterification. The trans isomer cannot form a lactone because the functional groups are too far apart.[1]

Q3: What is the most common starting material for the synthesis of this compound?

A3: A common and cost-effective starting material is p-hydroxybenzoic acid.[2] Catalytic hydrogenation of the aromatic ring of p-hydroxybenzoic acid yields a mixture of cis- and trans-4-Hydroxycyclohexanecarboxylic acid.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Question: My catalytic hydrogenation of p-hydroxybenzoic acid is producing a low ratio of the desired stereoisomer. How can I improve the diastereoselectivity?

Answer: The cis/trans ratio in the catalytic hydrogenation of p-hydroxybenzoic acid is highly dependent on the reaction conditions. Here are several factors to consider for troubleshooting:

  • Catalyst Choice: The type of catalyst plays a crucial role. Rhodium on carbon (Rh/C) and Ruthenium on carbon (Ru/C) are commonly used. The choice of catalyst can significantly influence the stereochemical outcome. For instance, hydrogenation of p-aminobenzoic acid with Ru/C under basic conditions has been shown to favor the trans isomer.[3]

  • Solvent System: The solvent can dramatically affect the selectivity.[4] Polar solvents, such as water, can influence the adsorption of the substrate onto the catalyst surface and alter the stereochemical course of the hydrogenation. Experimenting with different solvents or solvent mixtures (e.g., dioxane/water) can be beneficial.

  • Reaction Temperature and Pressure: These parameters influence the kinetics and thermodynamics of the reaction. Milder conditions (lower temperature and pressure) often favor the formation of the kinetically controlled product, which is typically the cis isomer resulting from syn-addition of hydrogen from one face of the aromatic ring. Harsher conditions can lead to isomerization.

  • pH of the Reaction Mixture: For substrates with acidic or basic groups, the pH can affect the substrate's form in solution and its interaction with the catalyst. For example, performing the hydrogenation of p-aminobenzoic acid in a basic solution (e.g., 10% NaOH) has been shown to favor the trans product.

Issue 2: Low Overall Yield

Question: I am experiencing a low yield of this compound. What are the potential causes and solutions?

Answer: Low yields can stem from several factors throughout the synthetic process. Consider the following troubleshooting steps:

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed. If the reaction is stalling, consider increasing the reaction time, temperature, or catalyst loading.

  • Catalyst Deactivation: The catalyst may become poisoned or deactivated. Ensure the starting materials and solvents are pure and free of potential catalyst poisons (e.g., sulfur compounds). Using a fresh batch of catalyst can help determine if this is the issue.

  • Side Reactions: Undesired side reactions can consume the starting material or product. For example, over-hydrogenation can lead to the reduction of the carboxylic acid group. Choosing a more selective catalyst or optimizing reaction conditions can mitigate this.

  • Product Loss During Workup and Purification: Significant product loss can occur during extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous workup to ensure the carboxylic acid is in its desired form (protonated for extraction into an organic solvent, or deprotonated for remaining in the aqueous layer). Optimize your purification method (recrystallization or chromatography) to minimize losses.

Issue 3: Difficulty in Separating cis and trans Isomers

Question: I have a mixture of cis and trans isomers that are difficult to separate. What purification strategies can I employ?

Answer: The separation of cis and trans isomers of this compound can be challenging due to their similar physical properties. Here are some effective methods:

  • Fractional Crystallization: This is a common method for separating diastereomers. The success of this technique relies on the differential solubility of the cis and trans isomers in a particular solvent. It may require screening various solvents and solvent mixtures to find optimal conditions. For instance, the trans-isomer can be purified by recrystallization from a mixture of ethyl acetate and petroleum ether.

  • Epimerization and then Separation: Since the trans isomer is generally more thermodynamically stable, you can convert the cis isomer in a mixture to the trans isomer. This process, known as epimerization, can be achieved by heating the mixture in the presence of a base, such as potassium hydroxide. This enriches the mixture in the trans isomer, which can then be more easily purified by crystallization.

  • Chromatography: While potentially less scalable, column chromatography can be an effective method for separating small quantities of the isomers for analytical purposes or when high purity is required.

Issue 4: Protecting Group Strategy and Interference

Question: I need to perform a reaction on another part of a molecule containing a this compound moiety. What are the best protecting groups to use, and what potential issues should I be aware of?

Answer: Protecting the hydroxyl and carboxylic acid groups is often necessary to prevent them from interfering with subsequent reactions.

  • Protecting the Carboxylic Acid:

    • Esters (Methyl, Ethyl, Benzyl): Esters are common protecting groups for carboxylic acids. They are generally stable to a wide range of conditions. Benzyl esters are particularly useful as they can be removed by hydrogenolysis, which is a mild deprotection method.

    • Potential Issue: The conditions for esterification (acidic) or deprotection (acidic or basic hydrolysis) may not be compatible with other functional groups in your molecule.

  • Protecting the Hydroxyl Group:

    • Silyl Ethers (e.g., TBDMS, TIPS): These are versatile protecting groups for alcohols that can be introduced and removed under specific and mild conditions.

    • Benzyl Ethers (Bn): Benzyl ethers are robust and can be removed by hydrogenolysis.

    • Potential Issue: Steric hindrance around the hydroxyl group might affect the efficiency of the protection reaction. Also, the conditions for removing some protecting groups might affect other parts of the molecule.

  • Orthogonal Protecting Group Strategy: When both functional groups need protection, it is crucial to use an "orthogonal" strategy. This means choosing protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group while the other remains protected. For example, a benzyl ester (removed by hydrogenolysis) could be used for the carboxylic acid, and a silyl ether (removed by fluoride ions) for the hydroxyl group.

Quantitative Data Summary

Table 1: Influence of Catalyst and Solvent on the Hydrogenation of Benzoic Acid Derivatives

Starting MaterialCatalystSolventTemperature (°C)Pressure (bar H₂)cis:trans RatioReference
p-methylbenzoic acidPt/TiO₂Hexane401086:14
m-methylbenzoic acidPt/TiO₂Hexane401070:30
o-methylbenzoic acidPt/TiO₂Hexane401080:20
p-aminobenzoic acid5% Ru/C10% NaOH (aq)100151:4.6

Table 2: Epimerization of 4-substituted Cyclohexanecarboxylic Acids

Starting Material (Isomer Ratio)BaseTemperature (°C)Final trans Purity (%)Reference
4-isopropyl-cyclohexanecarboxylic acid (trans:cis = 25:75)Sodium Hydride (after esterification)15085
4-isopropyl-cyclohexanecarboxylic acid (trans:cis = 23:77)Potassium Hydroxide130-22098.4 - 99.8

Key Experimental Protocols

Protocol 1: Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid via Hydrogenation and Isomerization

This protocol is adapted from a patented procedure.

Step 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid

  • In a high-pressure autoclave, add p-hydroxybenzoic acid (1 part by weight).

  • Add water (3 parts by weight) as the solvent.

  • Add 5% Ruthenium on carbon (Ru/C) catalyst (0.03 parts by weight).

  • Seal the autoclave, purge with nitrogen, and then with hydrogen.

  • Pressurize with hydrogen to 1 MPa.

  • Begin stirring and heat the mixture to 80°C.

  • Allow the temperature to gradually increase to 120°C and maintain until hydrogen uptake ceases.

  • Cool the reactor, vent the hydrogen, and filter the catalyst. The filtrate contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Step 2: Isomerization to the trans-Isomer

  • To the aqueous solution of this compound, add a sodium alkoxide (e.g., sodium methoxide) as a catalyst for isomerization.

  • Heat the mixture to reflux for several hours to promote the conversion of the cis-isomer to the more stable trans-isomer.

  • Monitor the reaction by HPLC to determine the ratio of cis to trans isomers.

  • Once the desired ratio is achieved, cool the reaction mixture.

  • Acidify the solution with a dilute acid (e.g., HCl) to a pH of 2 to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude trans-4-hydroxycyclohexanecarboxylic acid.

Step 3: Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., ethyl acetate:petroleum ether = 1:1).

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Filter the crystals, wash with a small amount of cold solvent, and dry to obtain pure trans-4-hydroxycyclohexanecarboxylic acid.

Protocol 2: Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid

This protocol is based on a method for synthesizing the cis isomer.

  • In an argon-filled glovebox, prepare the catalyst solution by dissolving [Ir(COD)Cl]₂ and a suitable chiral ligand (e.g., (S,R)-f-ambinol) in isopropanol and stirring for 2 hours at room temperature.

  • In a hydrogenation flask, place the starting material, a 4-substituted cyclohexanone derivative.

  • Add the prepared catalyst solution and a base (e.g., tBuOLi) to the flask.

  • Add a suitable solvent (e.g., ethanol) to dissolve the reactants.

  • Place the reaction flask in a hydrogenation reactor, purge with hydrogen three times.

  • Pressurize the reactor with hydrogen (e.g., 5 bar) and stir the reaction at room temperature for 12 hours.

  • After the reaction is complete, carefully vent the hydrogen.

  • Remove the solvent under reduced pressure.

  • Purify the resulting product by silica gel column chromatography to isolate the cis-4-hydroxycyclohexanecarboxylic acid.

Visualizations

Stereoisomers cluster_cis cis-4-Hydroxycyclohexanecarboxylic Acid cluster_trans trans-4-Hydroxycyclohexanecarboxylic Acid cis OH and COOH on the same side of the ring trans OH and COOH on opposite sides of the ring cis->trans Epimerization (Base, Heat) trans->cis Isomerization (less common)

Caption: Relationship between cis and trans stereoisomers.

SynthesisWorkflow Start p-Hydroxybenzoic Acid Hydrogenation Catalytic Hydrogenation (e.g., Ru/C, H₂) Start->Hydrogenation Mixture Mixture of cis and trans Isomers Hydrogenation->Mixture Isomerization Isomerization (Base, Heat) Mixture->Isomerization Separation Purification (Crystallization) Mixture->Separation Trans_Product trans-4-Hydroxycyclohexanecarboxylic Acid Isomerization->Trans_Product Cis_Product cis-4-Hydroxycyclohexanecarboxylic Acid Separation->Cis_Product Separation->Trans_Product

Caption: General synthesis and purification workflow.

TroubleshootingLogic Problem Poor Stereoselectivity? CheckCatalyst Optimize Catalyst (Rh/C vs Ru/C) Problem->CheckCatalyst Yes CheckSolvent Screen Solvents (Polar vs Non-polar) Problem->CheckSolvent Yes CheckConditions Adjust T and P (Mild vs Harsh) Problem->CheckConditions Yes LowYield Low Yield? Problem->LowYield No CheckCompletion Monitor Reaction (TLC, HPLC) LowYield->CheckCompletion Yes CheckCatalystActivity Use Fresh Catalyst LowYield->CheckCatalystActivity Yes CheckWorkup Optimize Purification LowYield->CheckWorkup Yes

Caption: Troubleshooting decision-making process.

References

byproducts in the synthesis of 4-Hydroxycyclohexanecarboxylic acid from 4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxycyclohexanecarboxylic acid from 4-hydroxybenzoic acid via catalytic hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of the hydrogenation of 4-hydroxybenzoic acid?

The primary products are the cis- and trans-isomers of this compound. The ratio of these isomers can be influenced by the reaction conditions and catalyst choice. A subsequent isomerization step, often using a base like a sodium alkoxide, can be employed to enrich the desired trans-isomer[1].

Q2: My final product contains impurities. What are the common byproducts in this synthesis?

Several byproducts can form depending on the reaction conditions. These can be broadly categorized as:

  • Over-reduction Products: Further reduction of the desired product can occur.

  • Hydrogenolysis/Dehydroxylation Products: Removal of the hydroxyl group.

  • Carboxylic Acid Reduction Products: Reduction of the carboxylic acid functional group.

A summary of potential byproducts is provided in the troubleshooting table below.

Q3: How can I minimize the formation of byproducts?

Minimizing byproducts generally involves optimizing reaction conditions such as temperature, pressure, reaction time, and the choice of catalyst and solvent. For instance, using a water-based solvent system can sometimes reduce the occurrence of hydrogenolysis products[2]. Careful monitoring of the reaction progress is crucial to stop the reaction once the starting material is consumed, preventing further reduction of the desired product.

Q4: What is a typical catalyst used for this hydrogenation?

A common and effective catalyst for the hydrogenation of 4-hydroxybenzoic acid is 5% ruthenium on carbon (Ru/C)[1]. Other noble metal catalysts such as those based on palladium (Pd), platinum (Pt), and rhodium (Rh) can also be used, though their selectivity and activity may vary[3].

Q5: The reaction seems to be stalled or incomplete. What are potential causes?

Incomplete reactions can be due to several factors:

  • Catalyst Deactivation: The catalyst may have lost its activity.

  • Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently.

  • Low Temperature: The reaction may require a higher temperature to achieve a reasonable rate.

  • Poor Mixing: Inadequate agitation can lead to poor contact between the reactants, hydrogen, and the catalyst.

Troubleshooting Guide

The following table outlines common issues, their potential causes, and suggested solutions.

Issue Potential Byproduct(s) Plausible Cause Suggested Solution
Over-reduction of the aromatic ring and hydroxyl group Cyclohexanecarboxylic acidHarsh reaction conditions: High temperature, high pressure, or prolonged reaction time leading to hydrogenolysis (dehydroxylation).- Reduce reaction temperature and/or pressure.- Monitor the reaction closely and stop it upon complete consumption of the starting material.- Consider a more selective catalyst if the issue persists.
Reduction of the carboxylic acid group 4-(Hydroxymethyl)cyclohexaneHarsh reaction conditions: Similar to dehydroxylation, aggressive conditions can lead to the reduction of the carboxylic acid to an alcohol. Certain catalysts may also favor this side reaction.- Employ milder reaction conditions (lower temperature and pressure).- Select a catalyst known for its selectivity towards aromatic ring hydrogenation over carboxylic acid reduction.
Incomplete hydrogenation of the aromatic ring Unreacted 4-hydroxybenzoic acidInsufficient reaction time, low temperature, or low hydrogen pressure. Catalyst deactivation can also be a factor.- Increase reaction time, temperature, or hydrogen pressure incrementally.- Ensure the catalyst is active and used in the correct proportion.
Formation of multiple unidentified peaks in chromatography Various byproducts including those from hydrogenolysis and over-reduction.A combination of non-optimized reaction parameters. The solvent choice can also influence byproduct formation. The use of certain solvents like 1,4-dioxane has been shown to sometimes favor the formation of hydrogenolysis byproducts in similar reactions[2].- Systematically optimize reaction conditions (temperature, pressure, time).- Consider using water as a solvent, which can enhance selectivity for the desired product.- Characterize the unknown peaks to better understand the side reactions occurring.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 4-Hydroxybenzoic Acid

This protocol is adapted from a patented procedure for the synthesis of this compound.

Materials:

  • 4-hydroxybenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Deionized water (solvent)

  • High-pressure autoclave reactor equipped with a stirrer

  • Hydrogen gas supply

  • Nitrogen gas supply

Procedure:

  • Reactor Charging: In a 50 L high-pressure autoclave, charge 10 kg of 4-hydroxybenzoic acid, 30 kg of deionized water, and 0.3 kg of 5% Ru/C catalyst.

  • Inerting: Seal the reactor and purge with nitrogen gas once to remove air. Subsequently, purge the reactor with hydrogen gas three times.

  • Reaction Initiation: Begin stirring the mixture. Pressurize the reactor with hydrogen to 1 MPa.

  • Heating and Hydrogenation: Heat the reactor to 80°C. At this temperature, hydrogen uptake should commence. Gradually increase the temperature to 120°C and maintain it at this level.

  • Monitoring and Completion: Keep the reaction at a constant temperature until hydrogen uptake ceases. The progress of the reaction can be monitored by taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the 4-hydroxybenzoic acid starting material.

  • Work-up: Once the reaction is complete, cool the reactor, vent the excess hydrogen pressure, and filter the reaction mixture to remove the catalyst. The resulting aqueous solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid. Further purification and isomerization steps may be required depending on the desired product specifications.

Logical Relationships in Byproduct Formation

The following diagram illustrates the reaction pathways from 4-hydroxybenzoic acid to the desired product and potential byproducts.

Byproduct_Formation start 4-Hydroxybenzoic Acid product This compound (cis and trans isomers) start->product Catalytic Hydrogenation (Desired Pathway) byproduct1 Cyclohexanecarboxylic Acid product->byproduct1 Hydrogenolysis (Dehydroxylation) byproduct2 4-(Hydroxymethyl)cyclohexane product->byproduct2 Carboxylic Acid Reduction

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Separation of 4-Hydroxycyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the separation of cis and trans isomers of 4-Hydroxycyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the cis and trans isomers of this compound?

A1: The most common and effective methods for separating these isomers are:

  • Fractional Crystallization: This technique exploits the differences in solubility between the cis and trans isomers in a specific solvent system. By carefully controlling temperature and solvent composition, one isomer can be selectively crystallized from the solution.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique to separate the isomers based on their differential interactions with a stationary phase.

  • Isomerization Followed by Purification: The isomer mixture can be treated with a catalyst, such as sodium alkoxide, to convert the cis isomer to the more stable trans isomer, achieving a mixture with over 90% of the trans form, which is then purified by recrystallization[1].

Q2: What are the key differences in the physical and chemical properties of the cis and trans isomers?

A2: The cis and trans isomers have distinct properties that are crucial for their separation and identification. The most notable differences are summarized in the table below.

PropertyCis-IsomerTrans-IsomerSignificance for Separation
Melting Point ~152°C[2]~121°C[2]The significant difference in melting points can be used as an indicator of purity.
Solubility Generally different solubilities in various solvents. The exact values depend on the solvent and temperature.Generally different solubilities in various solvents. The exact values depend on the solvent and temperature.This difference is the fundamental principle behind separation by fractional crystallization.
Lactone Formation Readily forms a lactone upon heating or distillation due to the proximity of the -OH and -COOH groups[2][3].Does not form a lactone under the same conditions because the functional groups are too far apart for intramolecular esterification.This chemical reactivity difference can be used as a confirmatory test for the cis isomer.
Derivative M.P. The acetylated derivative (cis-4-acetoxycyclohexanecarboxylic acid) melts at 79-80°C.The acetylated derivative (trans-4-acetoxycyclohexanecarboxylic acid) melts at 139°C.Derivatization can create compounds with more pronounced differences in physical properties, aiding separation.

Q3: Why does the cis isomer readily form a lactone while the trans isomer does not?

A3: The formation of a lactone is an intramolecular esterification reaction between the hydroxyl (-OH) group and the carboxylic acid (-COOH) group. In the chair conformation of the cis isomer, the equatorial-axial or axial-equatorial arrangement of the two functional groups allows them to come into close proximity, facilitating the ring-closing reaction to form the lactone. In the trans isomer, both groups are typically in the more stable di-equatorial position, placing them on opposite sides of the ring and too far apart to react with each other.

References

Technical Support Center: Optimizing the Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-Hydroxycyclohexanecarboxylic acid. Our aim is to help you optimize your reaction yields and overcome common experimental hurdles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of trans-4-Hydroxycyclohexanecarboxylic acid, particularly when starting from p-hydroxybenzoic acid.

Problem 1: Low Yield in the Initial Hydrogenation Step

Q: My hydrogenation of p-hydroxybenzoic acid is resulting in a low yield of 4-hydroxycyclohexanecarboxylic acid. What are the potential causes and how can I improve the yield?

A: Low yields in the catalytic hydrogenation of p-hydroxybenzoic acid can stem from several factors related to the catalyst, reaction conditions, and substrate purity.

Possible Causes and Solutions:

  • Catalyst Activity: The catalyst may be inactive or poisoned.

    • Solution: Ensure you are using a fresh, high-quality catalyst (e.g., 5% Ruthenium on Carbon or Palladium on Carbon). If the catalyst has been opened or stored for a long time, its activity may be compromised. Consider purchasing a new batch.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.[1][2][3]

    • Solution: Increase the catalyst loading. A common starting point is 5-10% by weight relative to the p-hydroxybenzoic acid. You may need to perform small-scale experiments to determine the optimal loading for your specific setup.

  • Inadequate Hydrogen Pressure: The hydrogen pressure may be insufficient to drive the reaction to completion.

    • Solution: Increase the hydrogen pressure within the safe limits of your reactor. Typical pressures for this reaction range from 1-3 MPa.[4]

  • Sub-optimal Reaction Temperature: The reaction temperature might be too low, leading to a slow reaction rate.

    • Solution: Gradually increase the reaction temperature. A common range is 80-150°C.[4] Be aware that excessively high temperatures can sometimes lead to side reactions.

  • Poor Mixing: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen.

    • Solution: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer.

  • Impure Starting Material: Impurities in the p-hydroxybenzoic acid can poison the catalyst.

    • Solution: Use high-purity p-hydroxybenzoic acid. If necessary, recrystallize the starting material before use.

Problem 2: Incomplete Isomerization to the trans-Isomer

Q: After the isomerization step, I still have a significant amount of the cis-isomer of this compound remaining. How can I drive the equilibrium towards the trans-isomer?

A: The isomerization of the cis/trans mixture to the desired trans-isomer is an equilibrium-driven process. Incomplete conversion is a common issue.

Possible Causes and Solutions:

  • Insufficient Base: The amount of sodium alkoxide (e.g., sodium methoxide) may not be sufficient to effectively catalyze the isomerization.

    • Solution: Increase the molar ratio of the sodium alkoxide relative to the this compound.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach equilibrium.

    • Solution: Increase the reaction time. Monitoring the reaction progress by HPLC can help determine the optimal duration.

  • Reaction Temperature: The temperature may be too low for the isomerization to proceed efficiently.

    • Solution: Increase the reaction temperature. Refluxing in a suitable solvent like methanol is a common practice.

  • Choice of Base and Solvent: The combination of base and solvent can influence the isomerization efficiency.

    • Solution: While sodium methoxide in methanol is common, other sodium alkoxides like sodium ethoxide or sodium tert-butoxide in their corresponding alcohols can also be used. Experimenting with different combinations may improve your results.

Problem 3: Difficulty in Purifying the Final Product

Q: I am struggling to obtain pure trans-4-Hydroxycyclohexanecarboxylic acid. My final product is contaminated with the cis-isomer and other impurities.

A: Effective purification is crucial for obtaining the desired product in high purity. Recrystallization is the most common method for this purpose.

Possible Causes and Solutions:

  • Inappropriate Recrystallization Solvent: The solvent system used for recrystallization may not be optimal for separating the trans-isomer from the cis-isomer and other impurities.

    • Solution: A mixed solvent system of ethyl acetate and petroleum ether (in a 1:1 ratio) has been reported to be effective for the recrystallization of trans-4-hydroxycyclohexanecarboxylic acid. Other common recrystallization solvents for organic acids can also be explored. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Cooling Rate: Cooling the recrystallization solution too quickly can lead to the trapping of impurities within the crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.

  • Insufficient Washing: The crystals may not be washed thoroughly after filtration.

    • Solution: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of trans-4-Hydroxycyclohexanecarboxylic acid?

A1: The most common and economically viable starting material is p-hydroxybenzoic acid.

Q2: What catalysts are most effective for the hydrogenation of p-hydroxybenzoic acid?

A2: Ruthenium on carbon (Ru/C) and Palladium on carbon (Pd/C) are commonly used and effective catalysts for this hydrogenation.

Q3: What is the purpose of the isomerization step?

A3: The initial hydrogenation of p-hydroxybenzoic acid typically yields a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid. The isomerization step, usually carried out using a base like sodium alkoxide, is performed to convert the cis-isomer into the more thermodynamically stable trans-isomer, thereby increasing the yield of the desired product.

Q4: How can I monitor the progress of the reactions?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique to monitor the disappearance of the starting material, the formation of the cis/trans mixture, and the progress of the isomerization to the final trans-product.

Q5: What is a suitable solvent for the hydrogenation step?

A5: Water is a commonly used solvent for the hydrogenation of p-hydroxybenzoic acid.

Q6: What is a suitable solvent for the isomerization step?

A6: Alcohols such as methanol, ethanol, or propanol are typically used as solvents for the isomerization reaction with the corresponding sodium alkoxide.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid

StepParameterTypical ValueReference
Hydrogenation Starting Materialp-Hydroxybenzoic acid
Catalyst5% Ru/C or Pd/C
SolventWater
Temperature80 - 150 °C
Pressure1 - 3 MPa
Isomerization SubstrateThis compound (cis/trans mixture)
ReagentSodium Alkoxide (e.g., Sodium Methoxide)
SolventAlcohol (e.g., Methanol)
TemperatureReflux
Purification MethodRecrystallization
Solvent SystemEthyl Acetate / Petroleum Ether (1:1)

Experimental Protocols

Protocol 1: Synthesis of this compound (cis/trans mixture)

  • Charge a high-pressure autoclave with p-hydroxybenzoic acid, water (as solvent), and a catalytic amount of 5% Ruthenium on Carbon (typically 5-10% by weight of the substrate).

  • Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen to 1-3 MPa.

  • Heat the reaction mixture to 80-150°C while stirring vigorously.

  • Maintain the temperature and pressure, and monitor the reaction progress by taking samples and analyzing them by HPLC until the starting material is consumed.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting aqueous solution contains the this compound (cis/trans mixture) and can be used directly in the next step.

Protocol 2: Isomerization to trans-4-Hydroxycyclohexanecarboxylic acid

  • To the aqueous solution of this compound, add a suitable alcohol solvent such as methanol.

  • Add a sodium alkoxide, for instance, sodium methoxide, in a molar excess.

  • Heat the mixture to reflux and maintain it for several hours. Monitor the cis-to-trans conversion using HPLC.

  • Once the desired trans-isomer ratio is achieved, cool the reaction mixture.

  • Acidify the mixture with an acid (e.g., hydrochloric acid) to a pH of around 2-3 to precipitate the product.

  • Filter the solid crude product and wash it with cold water.

  • Dry the crude product under vacuum.

Protocol 3: Purification by Recrystallization

  • Dissolve the crude trans-4-hydroxycyclohexanececarboxylic acid in a minimal amount of a hot 1:1 mixture of ethyl acetate and petroleum ether.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period.

  • Hot filter the solution to remove any insoluble impurities and activated carbon.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of crystals.

  • Collect the crystals by filtration and wash them with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum to obtain pure trans-4-Hydroxycyclohexanecarboxylic acid.

Visualizations

experimental_workflow cluster_start Starting Material cluster_hydrogenation Step 1: Hydrogenation cluster_intermediate Intermediate Product cluster_isomerization Step 2: Isomerization cluster_crude Crude Product cluster_purification Step 3: Purification cluster_final Final Product start p-Hydroxybenzoic Acid hydrogenation Catalytic Hydrogenation (Ru/C or Pd/C, H2, Pressure, Temp) start->hydrogenation intermediate This compound (cis/trans mixture) hydrogenation->intermediate isomerization Isomerization (Sodium Alkoxide, Alcohol, Reflux) intermediate->isomerization crude Crude trans-4-Hydroxy- cyclohexanecarboxylic Acid isomerization->crude purification Recrystallization (Ethyl Acetate/Petroleum Ether) crude->purification final Pure trans-4-Hydroxy- cyclohexanecarboxylic Acid purification->final

Caption: Experimental workflow for the synthesis of trans-4-Hydroxycyclohexanecarboxylic acid.

troubleshooting_yield cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Hydrogenation? cause1 Catalyst Inactive? problem->cause1 cause2 Insufficient Catalyst? problem->cause2 cause3 Low H2 Pressure? problem->cause3 cause4 Low Temperature? problem->cause4 solution1 Use Fresh Catalyst cause1->solution1 solution2 Increase Catalyst Loading cause2->solution2 solution3 Increase H2 Pressure cause3->solution3 solution4 Increase Temperature cause4->solution4

Caption: Troubleshooting logic for low hydrogenation yield.

References

preventing lactone formation of cis-4-hydroxycyclohexanecarboxylic acid upon heating

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cis-4-hydroxycyclohexanecarboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted formation of its corresponding lactone during heating or other reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why does cis-4-hydroxycyclohexanecarboxylic acid readily form a lactone upon heating, while the trans-isomer does not?

A1: The propensity of cis-4-hydroxycyclohexanecarboxylic acid to form a lactone is a direct consequence of its stereochemistry. In the cis isomer, both the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups are positioned on the same side of the cyclohexane ring. This spatial proximity allows for an intramolecular esterification (lactonization) to occur readily, especially with heat or under acidic conditions.[1] The hydroxyl group can easily attack the electrophilic carbonyl carbon of the carboxylic acid, leading to the formation of a stable six-membered ring lactone, known as 2-oxabicyclo[2.2.2]octan-3-one.[2]

In contrast, the trans isomer has the hydroxyl and carboxylic acid groups on opposite sides of the ring, making intramolecular reaction sterically hindered and energetically unfavorable under the same conditions.

Q2: At what temperatures does lactonization of cis-4-hydroxycyclohexanecarboxylic acid become a significant issue?

A2: While the exact temperature for the onset of significant lactonization can vary depending on the solvent, concentration, and presence of acidic or basic impurities, it is generally advisable to avoid elevated temperatures (typically above 60-80 °C) when working with unprotected cis-4-hydroxycyclohexanecarboxylic acid, especially for prolonged periods. The reaction is an equilibrium, but the formation of the stable lactone can be favored at higher temperatures.

Q3: What is the most effective strategy to prevent lactone formation?

A3: The most robust and widely applicable strategy to prevent lactonization is the use of protecting groups.[3] By temporarily masking either the hydroxyl or the carboxylic acid group, you can prevent the intramolecular reaction from occurring. The choice of which group to protect depends on the subsequent reaction conditions you plan to employ.

Q4: What are the key considerations when choosing a protecting group?

A4: When selecting a protecting group, you should consider the following:

  • Stability: The protecting group must be stable to the reaction conditions under which you wish to perform other transformations.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not affect other functional groups in the molecule.

  • Orthogonality: If multiple protecting groups are present in the molecule, it is advantageous to choose groups that can be removed under different conditions, a concept known as orthogonal protection.[3]

Troubleshooting Guides

Issue 1: Unwanted lactone formation is observed during a reaction.

Possible Cause 1: High Reaction Temperature Heating cis-4-hydroxycyclohexanecarboxylic acid promotes intramolecular esterification.

  • Solution:

    • If possible, run the reaction at a lower temperature.

    • Consider using a more reactive reagent that allows for shorter reaction times at a lower temperature.

    • Employ a protecting group strategy if heating is unavoidable.

Possible Cause 2: Presence of Acidic or Basic Catalysts/Impurities Both acid and base can catalyze the lactonization reaction.

  • Solution:

    • Ensure all reagents and solvents are pure and free from acidic or basic residues.

    • If an acid or base is required for your desired transformation, consider if a milder catalyst could be used.

    • Protect either the hydroxyl or carboxylic acid group to prevent their participation in the lactonization reaction.

Issue 2: Low yield or incomplete reaction when using a protecting group.

Possible Cause 1: Inefficient Protection Step The protecting group may not have been fully installed, leaving some starting material unprotected and susceptible to lactonization or other side reactions.

  • Solution:

    • Ensure all reagents for the protection step are fresh and anhydrous.

    • Monitor the protection reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion before proceeding to the next step.

    • Optimize the reaction conditions for the protection step (e.g., temperature, reaction time, equivalents of reagents).

Possible Cause 2: Instability of the Protecting Group The chosen protecting group may not be stable under the subsequent reaction conditions.

  • Solution:

    • Consult a protecting group stability chart to ensure the chosen group is compatible with your planned reaction.

    • Select a more robust protecting group if necessary. For example, a tert-butyldimethylsilyl (TBDMS) ether is generally more stable than a trimethylsilyl (TMS) ether.

Issue 3: Difficulty in removing the protecting group (deprotection).

Possible Cause 1: Incomplete Deprotection The deprotection conditions may not be sufficient to completely remove the protecting group.

  • Solution:

    • Increase the reaction time or the amount of deprotecting agent.

    • Gently heat the reaction if the protecting group and molecule are stable at higher temperatures.

    • Ensure the deprotection agent has not degraded. For example, tetrabutylammonium fluoride (TBAF) solutions can be deactivated by moisture.

Possible Cause 2: Unwanted Side Reactions During Deprotection The deprotection conditions may be too harsh and affect other parts of the molecule.

  • Solution:

    • Choose a protecting group that can be removed under milder conditions.

    • Screen different deprotection reagents. For example, if acidic deprotection is causing side reactions, consider a fluoride-labile silyl group.

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group as a tert-Butyldimethylsilyl (TBDMS) Ether

This protocol is suitable when you need to perform reactions on the carboxylic acid moiety while preventing lactonization.

Materials:

  • cis-4-hydroxycyclohexanecarboxylic acid

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-4-hydroxycyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding water.

  • Extract the product with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, cis-4-(tert-butyldimethylsilyloxy)cyclohexanecarboxylic acid.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection of the TBDMS Ether

Materials:

  • cis-4-(tert-butyldimethylsilyloxy)cyclohexanecarboxylic acid

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected compound (1.0 eq) in THF.

  • Add the TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected cis-4-hydroxycyclohexanecarboxylic acid.[4]

Protocol 3: Protection of the Carboxylic Acid as a Methyl Ester

This protocol is useful when subsequent reactions need to be performed on the hydroxyl group.

Materials:

  • cis-4-hydroxycyclohexanecarboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (using SOCl₂):

  • In a round-bottom flask, suspend cis-4-hydroxycyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol at 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl ester.

  • Purify by flash column chromatography if necessary.

Protocol 4: Deprotection of the Methyl Ester (Hydrolysis)

Materials:

  • Methyl cis-4-hydroxycyclohexanecarboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of methanol (or THF) and water.

  • Add LiOH (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected carboxylic acid.

Data Presentation

Table 1: Comparison of Protecting Groups for cis-4-hydroxycyclohexanecarboxylic acid

Protecting GroupProtected FunctionalityTypical Protection ConditionsTypical Deprotection ConditionsStability Profile
TBDMS HydroxylTBDMS-Cl, Imidazole, DMF, RTTBAF, THF, RTStable to most bases, mild acids, and many oxidizing/reducing agents.
Methyl Ester Carboxylic AcidMeOH, SOCl₂ or cat. H₂SO₄, RTLiOH or NaOH, MeOH/H₂O, RTStable to acidic conditions and many oxidizing/reducing agents. Labile to base.

Visualizations

Lactone_Formation cis_acid cis-4-hydroxycyclohexane- carboxylic acid transition_state Intramolecular Attack cis_acid->transition_state Heat / H⁺ lactone 2-Oxabicyclo[2.2.2]octan-3-one (Lactone) transition_state->lactone water H₂O transition_state->water

Caption: Mechanism of Lactone Formation from cis-4-hydroxycyclohexanecarboxylic acid.

Protection_Strategy start cis-4-hydroxycyclohexane- carboxylic acid protect_oh Protect Hydroxyl Group (e.g., TBDMS-Cl, Imidazole) start->protect_oh protect_cooh Protect Carboxylic Acid (e.g., MeOH, H⁺) start->protect_cooh protected_oh cis-4-(TBDMS-oxy)cyclohexane- carboxylic acid protect_oh->protected_oh protected_cooh Methyl cis-4-hydroxycyclohexane- carboxylate protect_cooh->protected_cooh reaction_cooh Reaction at -COOH protected_oh->reaction_cooh reaction_oh Reaction at -OH protected_cooh->reaction_oh deprotect_oh Deprotect Hydroxyl (e.g., TBAF) reaction_cooh->deprotect_oh deprotect_cooh Deprotect Carboxylic Acid (e.g., LiOH) reaction_oh->deprotect_cooh final_product Desired Product deprotect_oh->final_product deprotect_cooh->final_product

Caption: Workflow for Preventing Lactonization using Protecting Groups.

References

Technical Support Center: Degradation of 4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 4-Hydroxycyclohexanecarboxylic acid (4-HCCA).

Aerobic Degradation Pathway of this compound

The aerobic degradation of 4-HCCA has been primarily studied in bacterial species such as Arthrobacter and Alcaligenes. The pathway involves the initial oxidation of 4-HCCA to 4-ketocyclohexanecarboxylic acid, which is then aromatized to p-hydroxybenzoic acid. This intermediate is further metabolized via protocatechuic acid.

Aerobic_Degradation_Pathway cluster_microbial Microbial Cell 4-HCCA This compound 4KCCA 4-Ketocyclohexanecarboxylic acid 4-HCCA->4KCCA 4-Hydroxycyclohexanecarboxylic acid dehydrogenase (NAD+ dependent) pHBA p-Hydroxybenzoic acid 4KCCA->pHBA 4-Ketocyclohexanecarboxylic acid monooxygenase PCA Protocatechuic acid pHBA->PCA Central_Metabolism Central Metabolism PCA->Central_Metabolism Ring Cleavage

Caption: Aerobic degradation pathway of 4-HCCA in bacteria.

Anaerobic Degradation Pathway of this compound

In anaerobic environments, the degradation of 4-HCCA has been observed in microorganisms like Geobacter metallireducens. This pathway is initiated by the activation of 4-HCCA to its coenzyme A (CoA) thioester, followed by a series of dehydrogenation reactions.

Anaerobic_Degradation_Pathway cluster_microbial_anaerobic Anaerobic Microbial Cell 4-HCCA This compound 4-HCCA-CoA 4-Hydroxycyclohexanecarboxyl-CoA 4-HCCA->4-HCCA-CoA CoA Ligase/Transferase Dehydrogenated_Intermediates Dehydrogenated Intermediates 4-HCCA-CoA->Dehydrogenated_Intermediates Dehydrogenases Central_Metabolism Central Metabolism Dehydrogenated_Intermediates->Central_Metabolism Further Degradation Culturing_Workflow Start Start Seed_Culture Prepare Seed Culture (Nutrient Broth, 30°C) Start->Seed_Culture Harvest_Wash Harvest and Wash Cells Seed_Culture->Harvest_Wash Inoculate_Degradation_Medium Inoculate Minimal Salts Medium with 4-HCCA Harvest_Wash->Inoculate_Degradation_Medium Incubate_Sample Incubate at 30°C with Shaking and Collect Samples Inoculate_Degradation_Medium->Incubate_Sample Analyze_Samples Analyze for Cell Growth and Compound Concentration Incubate_Sample->Analyze_Samples End End Analyze_Samples->End

Technical Support Center: Synthesis of 4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-Hydroxycyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The primary methods for synthesizing this compound include:

  • Catalytic Hydrogenation of p-Hydroxybenzoic Acid: This is a widely used industrial method involving the reduction of the aromatic ring of p-hydroxybenzoic acid using a catalyst such as Ruthenium on carbon (Ru/C) or Palladium on carbon (Pd/C) under hydrogen pressure.[1]

  • Hydrolysis of 4-Hydroxycyclohexanecarboxylate Esters: The target acid can be obtained by hydrolyzing the corresponding methyl or ethyl ester, often with a high yield.[2]

  • Hydration of 4-Cyclohexenecarboxylic Acid Derivatives: This method involves the addition of water to the double bond of a 4-cyclohexenecarboxylic acid derivative in the presence of an acid catalyst like sulfuric acid.[3]

  • Reduction of 4-Oxocyclohexanecarboxylic Acid: The keto group of 4-oxocyclohexanecarboxylic acid can be reduced to a hydroxyl group using various reducing agents.

Q2: My yield is very low when hydrogenating p-hydroxybenzoic acid. What are the potential causes?

A2: Low yields in the catalytic hydrogenation of p-hydroxybenzoic acid can stem from several factors:

  • Catalyst Inactivation or Poisoning: The catalyst may be inactive or poisoned by impurities in the starting material or solvent.

  • Suboptimal Reaction Conditions: Temperature, hydrogen pressure, and reaction time are critical. Deviations from the optimal ranges can significantly impact the yield.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress via techniques like HPLC is recommended.[1]

  • Formation of Side Products: Over-reduction of the carboxylic acid group to an alcohol or hydrogenolysis of the hydroxyl group can occur.

  • Isomer Distribution: The reaction produces a mixture of cis- and trans-isomers. If your target is a specific isomer, the other will contribute to a lower yield of the desired product.

Q3: I am observing the formation of a mixture of cis- and trans-isomers. How can I control the stereochemistry or isolate the desired isomer?

A3: The formation of both cis- and trans-isomers is common in the hydrogenation of p-hydroxybenzoic acid. To manage this:

  • Isomerization: The mixture of isomers can be subjected to an isomerization reaction to enrich the desired isomer. For instance, heating the mixture with a sodium alkoxide can convert the cis-isomer to the more stable trans-isomer.

  • Recrystallization: The isomers often have different solubilities, allowing for separation via recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether.

  • Chromatographic Separation: For smaller scales, column chromatography can be employed to separate the isomers.

Q4: During workup and purification, I am losing a significant amount of product. What are some best practices for purification?

A4: this compound can be challenging to purify due to its polarity and, for the cis-isomer, a tendency to form lactones upon heating.

  • Avoid High Temperatures: For the cis-isomer, avoid excessive heating during solvent removal to prevent lactonization.

  • Extraction: Acidify the aqueous solution to a pH of around 2-3 before extracting with an organic solvent like ethyl acetate.

  • Crystallization: If the product is a solid, recrystallization is an effective purification method. Finding the right solvent or solvent mixture is key.

  • Ion-Exchange Chromatography: For difficult separations, ion-exchange chromatography can be a powerful tool.

Troubleshooting Guides

Low Yield in Catalytic Hydrogenation of p-Hydroxybenzoic Acid
Symptom Possible Cause Suggested Action
No or very low conversion of starting material Inactive or poisoned catalyst- Use fresh, high-quality catalyst.- Ensure starting material and solvent are free of impurities (e.g., sulfur compounds).- Perform a small-scale test reaction with a known active catalyst.
Incorrect reaction conditions- Verify temperature, hydrogen pressure, and stirring rate are within the recommended range (e.g., 80-150°C, 1-3 MPa for Ru/C).- Ensure the reaction vessel is properly sealed and maintaining pressure.
Incomplete reaction Insufficient reaction time- Monitor the reaction progress using HPLC or TLC.- Extend the reaction time until the starting material is consumed.
Insufficient catalyst loading- Increase the catalyst loading in small increments.
Formation of multiple products Side reactions (e.g., over-reduction)- Lower the reaction temperature or pressure.- Consider a more selective catalyst.
Isomer formation- This is expected. Proceed to isomerization or separation steps if a single isomer is required.
Product loss during workup Incomplete extraction- Adjust the pH of the aqueous phase to 2-3 before extraction.- Perform multiple extractions with ethyl acetate.
Difficulty with crystallization- Screen a variety of solvents and solvent mixtures for recrystallization.- Consider adding an anti-solvent to induce crystallization.
Lactonization of cis-isomer- Avoid high temperatures during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature.

Experimental Protocols

Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid via Hydrogenation and Isomerization

This protocol is adapted from patent CN106316825A.

  • Hydrogenation:

    • Charge a high-pressure autoclave with p-hydroxybenzoic acid, water as the solvent, and 5% Ruthenium on carbon (Ru/C) catalyst.

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to 1-3 MPa.

    • Heat the mixture to 80-150°C with vigorous stirring.

    • Maintain the temperature and pressure until hydrogen uptake ceases.

    • Monitor the reaction by HPLC to confirm the complete consumption of p-hydroxybenzoic acid.

    • Cool the reactor, vent the hydrogen, and filter the catalyst.

    • The resulting aqueous solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

  • Isomerization:

    • To the aqueous solution, add a suitable solvent such as methanol and a sodium alkoxide (e.g., sodium methoxide).

    • Heat the mixture to reflux for several hours to convert the cis-isomer to the trans-isomer.

    • Cool the reaction mixture.

  • Purification:

    • Acidify the mixture with a dilute acid (e.g., HCl) to a pH of 2.

    • The crude trans-4-hydroxycyclohexanecarboxylic acid will precipitate.

    • Filter the solid and dry it.

    • Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain the pure trans-isomer.

Visualizations

G cluster_synthesis Synthesis Workflow start p-Hydroxybenzoic Acid hydrogenation Catalytic Hydrogenation (Ru/C, H2, Water, 80-150°C, 1-3 MPa) start->hydrogenation mixture Mixture of cis- and trans- This compound hydrogenation->mixture isomerization Isomerization (Sodium Alkoxide, Heat) mixture->isomerization crude_trans Crude trans-Isomer isomerization->crude_trans purification Recrystallization (Ethyl Acetate/Petroleum Ether) crude_trans->purification final_product Pure trans-4-Hydroxy- cyclohexanecarboxylic Acid purification->final_product

Caption: Synthesis workflow for trans-4-Hydroxycyclohexanecarboxylic acid.

G cluster_troubleshooting Troubleshooting Low Yield low_yield Low Yield Observed check_conversion Check Conversion by HPLC/TLC low_yield->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low Conversion complete_reaction Complete Reaction check_conversion->complete_reaction High Conversion troubleshoot_reaction Troubleshoot Reaction: - Catalyst Activity - Reaction Conditions - Reaction Time incomplete_reaction->troubleshoot_reaction check_workup Investigate Workup & Purification: - Extraction pH - Purification Method - Potential Lactonization complete_reaction->check_workup side_products Significant Side Products? complete_reaction->side_products optimize_conditions Optimize Conditions: - Lower Temperature/Pressure - Change Catalyst side_products->optimize_conditions Yes proceed_purification Proceed to Isomerization/ Purification Optimization side_products->proceed_purification No

Caption: Decision tree for troubleshooting low yield.

References

purification challenges of 4-Hydroxycyclohexanecarboxylic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-Hydroxycyclohexanecarboxylic acid from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main purification challenges stem from:

  • Presence of Cis/Trans Isomers: The synthesis of this compound, often starting from p-hydroxybenzoic acid, typically yields a mixture of cis and trans isomers. These isomers can have very similar physical properties, making their separation difficult.

  • Lactone Formation: The cis-isomer of this compound can undergo intramolecular esterification upon heating to form a stable lactone.[1] This represents a loss of the desired product and introduces a new impurity that needs to be removed. The trans-isomer does not form a lactone due to its conformational structure.[1]

  • Difficult Crystallization: The compound, particularly when in a mixture of isomers or with other impurities, can be challenging to crystallize, sometimes "oiling out" instead of forming solid crystals.

  • Non-volatility: this compound is a non-volatile solid, making purification by distillation impractical.

Q2: What are the most common impurities in a crude this compound reaction mixture?

A2: Besides the cis/trans isomers and the lactone, common impurities may include:

  • Unreacted starting materials (e.g., p-hydroxybenzoic acid).

  • Hydrogenation catalyst fines.

  • By-products from the reaction.

  • Residual solvents from the reaction or initial work-up.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: The following techniques are commonly used:

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating and quantifying the cis and trans isomers. A reversed-phase C18 column is often effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As the acid is non-volatile, derivatization (e.g., silylation or esterification) is required to convert it into a more volatile compound before analysis.[2] This method is excellent for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information and help determine the ratio of cis and trans isomers, as well as identify other impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guides

Crystallization Issues

Q: My this compound is "oiling out" during crystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are some troubleshooting steps:

  • Increase the amount of solvent: The solution may be too concentrated, causing the compound to precipitate too quickly at a higher temperature. Add more of the hot solvent to ensure the compound remains dissolved until the solution has cooled further.

  • Use a different solvent or solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. A common and effective system for this compound is a mixture of ethyl acetate and petroleum ether.[3]

  • Slow down the cooling process: Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The small scratches can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled, saturated solution can induce crystallization.

Isomer Separation Problems

Q: I am struggling to separate the cis and trans isomers of this compound. What methods are most effective?

A: Separating these isomers can be challenging due to their similar properties. Here are some approaches:

  • Fractional Crystallization: This is a common method that exploits the different solubilities of the isomers. The trans-isomer is generally less soluble than the cis-isomer in many solvent systems. By carefully selecting the solvent and controlling the cooling rate, it is possible to selectively crystallize the trans-isomer. A mixture of ethyl acetate and petroleum ether is a good starting point.[3]

  • Isomerization followed by Crystallization: One approach is to convert the mixture of isomers to predominantly the more stable trans-isomer. This can be achieved by heating the mixture with a base, such as a sodium alkoxide in an alcohol solvent. After isomerization, the trans-isomer can be purified by recrystallization to achieve a purity of over 90%.

  • Chromatography:

    • Reversed-Phase HPLC: This is a powerful technique for separating the isomers on an analytical scale and can be scaled up for preparative separation. A C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic acid or trifluoroacetic acid to suppress ionization and improve peak shape, is a good starting point.

    • Flash Chromatography: For larger scale purification, flash chromatography on silica gel can be attempted. However, due to the polarity of the carboxylic acid, tailing can be an issue. Using a mobile phase containing a small amount of an acid (e.g., acetic or formic acid) can help to improve the peak shape.

Lactone Formation

Q: How can I prevent the formation of the lactone byproduct during purification?

A: Lactone formation from the cis-isomer is typically promoted by heat and acidic conditions. To minimize its formation:

  • Avoid excessive heating: During recrystallization, use the minimum amount of heat necessary to dissolve the compound and avoid prolonged heating.

  • Control pH: If using acidic conditions during work-up or chromatography, try to keep the exposure time and temperature to a minimum.

  • Isomerize to the trans-isomer: As the trans-isomer cannot form a lactone, converting the mixture to the trans-isomer before final purification can eliminate this problem.

Data Presentation: Comparison of Purification Methods

Purification MethodPrincipleTypical PurityTypical RecoveryAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities at different temperatures.Moderate to High50-80%Simple, cost-effective, good for removing small amounts of impurities.Can have lower recovery; may not be effective for separating isomers with similar solubilities without optimization.
Fractional Crystallization Exploits differences in the solubilities of the cis and trans isomers.High (for the less soluble isomer)VariableCan be effective for separating isomers on a larger scale.Can be tedious and may require multiple recrystallization steps to achieve high purity of both isomers.
Acid-Base Extraction The acidic nature of the carboxylic acid allows it to be selectively extracted into an aqueous basic solution.ModerateHigh (>90%)Excellent for removing neutral and basic impurities.Does not separate the cis and trans isomers from each other.
Reversed-Phase HPLC Differential partitioning of the isomers between a non-polar stationary phase and a polar mobile phase.Very High (>99%)Low to ModerateExcellent separation of isomers; high purity achievable.Expensive and time-consuming for large-scale purification.
Flash Chromatography Differential adsorption of the compound and impurities onto a solid stationary phase.Moderate to HighModerate to HighFaster than traditional column chromatography; suitable for moderate quantities.May have issues with peak tailing for carboxylic acids; may not fully resolve isomers.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove neutral and basic impurities from the crude reaction mixture.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The carboxylic acid will be deprotonated and move into the aqueous layer as the sodium salt.

  • Separation: Combine the aqueous extracts. The organic layer, containing neutral and basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 2 M HCl) with stirring until the pH is acidic (pH < 4). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization from a Mixed Solvent System

This protocol is suitable for improving the purity of the solid product, particularly for enriching the less soluble trans-isomer.

  • Solvent Selection: A mixture of ethyl acetate and petroleum ether is a commonly used and effective solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Induce Crystallization: While the solution is still hot, slowly add petroleum ether dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any soluble impurities.

  • Drying: Dry the purified crystals under vacuum. A yield of over 90% for the trans-isomer can be achieved after an initial isomerization step.

Protocol 3: Purity Analysis by Reversed-Phase HPLC

This protocol provides a general method for the analysis of the isomeric purity of this compound.

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Analysis: The cis and trans isomers should elute at different retention times. The peak area can be used to determine the relative percentage of each isomer and other impurities.

Visualizations

experimental_workflow_extraction cluster_dissolution Dissolution cluster_extraction Extraction cluster_separation Separation cluster_acidification Acidification & Isolation dissolve Dissolve crude product in organic solvent extract Extract with aqueous NaHCO3 solution dissolve->extract separate Separate aqueous and organic layers extract->separate organic_impurities Organic Layer (Impurities) separate->organic_impurities acidify Acidify aqueous layer with HCl separate->acidify Aqueous Layer filter Filter and wash solid acidify->filter dry Dry purified product filter->dry

Caption: Workflow for Purification by Acid-Base Extraction.

experimental_workflow_crystallization cluster_dissolution Dissolution cluster_crystallization_induction Crystallization Induction cluster_cooling Cooling & Isolation dissolve Dissolve crude product in hot ethyl acetate add_antisolvent Add petroleum ether to cloud point dissolve->add_antisolvent clarify Add drops of hot ethyl acetate to clarify add_antisolvent->clarify cool Slowly cool to room temp, then ice bath clarify->cool filter Filter and wash crystals cool->filter dry Dry purified crystals filter->dry

Caption: Workflow for Recrystallization from a Mixed Solvent System.

hplc_analysis_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_detection Data Acquisition & Analysis prep_sample Dissolve sample in mobile phase (1 mg/mL) filter_sample Filter through 0.45 µm syringe filter prep_sample->filter_sample inject Inject sample onto C18 column filter_sample->inject run_gradient Run gradient elution inject->run_gradient detect UV detection at 210 nm run_gradient->detect analyze Integrate peaks and quantify isomer ratio detect->analyze

Caption: Workflow for Purity Analysis by HPLC.

References

Technical Support Center: 4-Hydroxycyclohexanecarboxylic Acid in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when utilizing 4-Hydroxycyclohexanecarboxylic acid in drug synthesis, particularly in the context of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound during drug synthesis?

A1: The main side reactions observed are:

  • Lactonization: The cis-isomer of this compound is prone to intramolecular cyclization to form a lactone (a cyclic ester). This is due to the close proximity of the hydroxyl and carboxylic acid groups on the same side of the cyclohexane ring.[1][2] The trans-isomer does not undergo this reaction because the functional groups are positioned on opposite sides of the ring, making intramolecular reaction sterically unfavorable.[1][2]

  • Oxidation: The secondary alcohol group can be oxidized to a ketone, forming 4-oxocyclohexanecarboxylic acid. This is a common transformation for secondary alcohols and can be facilitated by various oxidizing agents.

  • Dehydration (other than lactonization): Under certain acidic and high-temperature conditions, intermolecular dehydration can occur, leading to the formation of an ether, or intramolecular dehydration can lead to the formation of cyclohexenecarboxylic acid.

  • Intermolecular Esterification: The carboxylic acid or alcohol functionality can react with other molecules in the reaction mixture, leading to the formation of intermolecular esters. This is a common reaction between carboxylic acids and alcohols, often catalyzed by acid.[3]

Q2: Why is the stereochemistry of this compound important?

A2: The stereochemistry (cis vs. trans) is critical because it dictates the propensity for lactonization. The cis-isomer readily forms a stable lactone, which is often an undesired byproduct in peptide synthesis as it can terminate the growing peptide chain. The trans-isomer is generally preferred for applications like peptide synthesis to avoid this intramolecular side reaction.

Q3: What is this compound used for in drug synthesis?

A3: this compound can be used as a linker or spacer molecule in drug conjugates or as a building block to introduce a constrained, non-planar scaffold into a drug candidate. In peptide synthesis, it can be incorporated to create cyclic peptides or to introduce a non-amino acid moiety with specific conformational properties.

Troubleshooting Guides

Issue 1: Unexpected Lactone Formation

Symptoms:

  • Lower than expected yield of the desired product.

  • Identification of a byproduct with a mass corresponding to the lactone of this compound.

  • In SPPS, premature termination of the peptide chain.

Root Causes & Solutions:

Root CauseMitigation Strategy
Use of cis-4-Hydroxycyclohexanecarboxylic acidSolution: Use the trans-isomer of this compound, which is not predisposed to lactonization.
On-resin isomerization from trans to cisSolution: While less common, certain basic or acidic conditions could potentially promote epimerization. Use milder reaction conditions and carefully select reagents.
Inadvertent use of a cis/trans mixtureSolution: Ensure the starting material is stereochemically pure by performing analytical characterization (e.g., NMR, chiral chromatography) before use.
Issue 2: Oxidation to 4-Oxocyclohexanecarboxylic Acid

Symptoms:

  • Presence of an impurity with a mass corresponding to the loss of two hydrogen atoms.

  • Changes in the chromatographic profile of the product mixture.

Root Causes & Solutions:

Root CauseMitigation Strategy
Presence of oxidizing agents in reagents or solventsSolution: Use high-purity, freshly distilled, or deoxygenated solvents. Ensure reagents are free from peroxide impurities.
Air oxidationSolution: Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Incompatible reagentsSolution: Avoid using strong oxidizing agents in the synthetic route if the hydroxyl group is unprotected.
Protection of the hydroxyl groupSolution: Protect the hydroxyl group with a suitable protecting group (e.g., tert-butyl, trityl) that is stable to the reaction conditions and can be removed selectively.
Issue 3: Incomplete Coupling in Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Presence of deletion sequences in the final peptide.

  • Positive ninhydrin or other amine tests after the coupling step.

Root Causes & Solutions:

Root CauseMitigation Strategy
Steric hindranceSolution: Use more powerful coupling reagents like HATU or HCTU in combination with a non-nucleophilic base such as DIPEA. Prolong the coupling time and/or increase the temperature (microwave-assisted synthesis can be beneficial).
Aggregation of the growing peptide chainSolution: Change the synthesis solvent to a more polar one like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to disrupt secondary structures.
Inappropriate activation of the carboxylic acidSolution: Pre-activate the carboxylic acid of this compound before adding it to the resin to ensure efficient coupling.

Experimental Protocols

Protocol 1: Minimizing Lactonization by Using trans-4-Hydroxycyclohexanecarboxylic Acid in Fmoc-SPPS

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Coupling of trans-4-Hydroxycyclohexanecarboxylic Acid:

    • Dissolve 3-5 equivalents of trans-4-Hydroxycyclohexanecarboxylic acid in DMF.

    • Add 3-5 equivalents of a coupling reagent (e.g., HBTU, HATU) and 6-10 equivalents of a non-nucleophilic base (e.g., DIPEA).

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated solution to the deprotected resin and couple for 1-2 hours at room temperature. Microwave irradiation can be used to enhance coupling efficiency for difficult sequences.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Monitoring: Perform a Kaiser or other appropriate test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

Protocol 2: Protection of the Hydroxyl Group to Prevent Oxidation and Intermolecular Esterification

  • Protection: Before incorporating this compound into the synthesis, protect the hydroxyl group. For example, to introduce a tert-butyl (tBu) ether:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

    • Add an excess of isobutylene and a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Work up the reaction and purify the protected acid.

  • Incorporation into Synthesis: Use the protected 4-(t-Butoxy)cyclohexanecarboxylic acid in the desired synthetic step (e.g., SPPS coupling as described in Protocol 1).

  • Deprotection: The tBu group can be removed simultaneously with other acid-labile protecting groups and cleavage from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).

Data Presentation

Table 1: Influence of Isomer on Lactonization

IsomerReaction ConditionProductYield (%)
cis-4-Hydroxycyclohexanecarboxylic acidHeating in acidic mediumLactoneHigh
trans-4-Hydroxycyclohexanecarboxylic acidHeating in acidic mediumNo Lactone0

Note: Quantitative yields for lactonization are highly dependent on specific reaction conditions (temperature, catalyst, solvent). The table provides a qualitative summary based on established chemical principles.

Visualizations

Side_Reactions cluster_lactonization Lactonization (cis-isomer) cluster_oxidation Oxidation cluster_dehydration Dehydration cluster_esterification Intermolecular Esterification This compound This compound cis-Isomer cis-Isomer Oxidation_Product 4-Oxocyclohexanecarboxylic acid This compound->Oxidation_Product Oxidizing Agent Dehydration_Product Cyclohexenecarboxylic acid This compound->Dehydration_Product Acid, Heat Ester_Product Intermolecular Ester This compound->Ester_Product Alcohol/Acid, Catalyst Lactone Lactone cis-Isomer->Lactone Intramolecular Esterification

Caption: Potential side reaction pathways for this compound.

Troubleshooting_SPPS Start Start SPPS with This compound Problem Problem Encountered Start->Problem Incomplete_Coupling Incomplete Coupling Problem->Incomplete_Coupling Lactone_Formation Lactone Formation Problem->Lactone_Formation Oxidation Oxidation Problem->Oxidation Cause_Coupling Steric Hindrance / Aggregation Incomplete_Coupling->Cause_Coupling Cause_Lactone Use of cis-Isomer Lactone_Formation->Cause_Lactone Cause_Oxidation Oxidizing Conditions Oxidation->Cause_Oxidation Solution_Coupling Use stronger coupling reagents (HATU, HCTU) Increase reaction time/temp Change solvent (NMP) Cause_Coupling->Solution_Coupling Solution_Lactone Use trans-Isomer Verify starting material purity Cause_Lactone->Solution_Lactone Solution_Oxidation Use inert atmosphere Protect hydroxyl group Cause_Oxidation->Solution_Oxidation

Caption: Troubleshooting workflow for SPPS with this compound.

References

scale-up considerations for the industrial production of trans-4-hydroxycyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of trans-4-hydroxycyclohexanecarboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for trans-4-hydroxycyclohexanecarboxylic acid?

A1: The most prevalent industrial synthesis route involves a three-step process starting from p-hydroxybenzoic acid.[1] This method is favored due to the ready availability and lower cost of the starting material.[1] The process includes:

  • Hydrogenation: The aromatic ring of p-hydroxybenzoic acid is catalytically hydrogenated to yield a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

  • Isomerization: The less desired cis-isomer is converted to the thermodynamically more stable trans-isomer, typically using a base in a suitable solvent.[1]

  • Purification: The final product is purified to a high degree, usually through recrystallization, to meet pharmaceutical-grade specifications.[1]

Q2: What are the critical process parameters to control during the hydrogenation of p-hydroxybenzoic acid?

A2: To ensure high yield and selectivity, the following parameters are critical during the hydrogenation step:

  • Catalyst Selection: Ruthenium on carbon (Ru/C) and Palladium on carbon (Pd/C) are commonly used catalysts.[1] The choice of catalyst can significantly impact the reaction rate and the formation of byproducts.

  • Hydrogen Pressure: The reaction is typically carried out under elevated hydrogen pressure, ranging from 1 to 3 MPa.

  • Temperature: The reaction temperature is generally maintained between 80-150°C.

  • Solvent: Water is a commonly used solvent for this reaction.

Q3: How can I maximize the yield of the trans-isomer during the isomerization step?

A3: Maximizing the trans-isomer yield hinges on effectively shifting the equilibrium from the cis- to the trans-isomer. Key factors include:

  • Choice of Base: Sodium alkoxides, such as sodium methoxide, are effective catalysts for this isomerization.

  • Solvent: Alcohols like methanol or ethanol are suitable solvents for the isomerization process.

  • Temperature: The reaction is typically conducted at an elevated temperature, for instance, by refluxing the reaction mixture. The optimal temperature will depend on the solvent and base used.

  • Reaction Time: Sufficient reaction time is necessary to reach equilibrium.

Q4: What are some common impurities encountered in the final product?

A4: Potential impurities can include:

  • cis-4-hydroxycyclohexanecarboxylic acid: The geometric isomer of the desired product.

  • Unreacted p-hydroxybenzoic acid: Incomplete hydrogenation can lead to the presence of the starting material.

  • Side-reaction products from hydrogenation: Over-hydrogenation or hydrogenolysis can lead to byproducts such as cyclohexanecarboxylic acid.

  • Residual solvents: Solvents used in the synthesis and purification steps may be present in the final product.

Troubleshooting Guides

Issue 1: Low Yield in the Hydrogenation Step

Symptoms:

  • The conversion of p-hydroxybenzoic acid is incomplete after the expected reaction time.

  • The yield of the mixed cis- and trans-4-hydroxycyclohexanecarboxylic acid is below the anticipated range.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Inactivity or Poisoning - Check Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored correctly. - Identify Potential Poisons: Sulfur compounds or other impurities in the starting material or solvent can poison the catalyst. Purify the p-hydroxybenzoic acid if necessary. - Increase Catalyst Loading: A slight increase in the catalyst amount may compensate for partial deactivation.
Insufficient Hydrogen Pressure - Verify Pressure Gauge Accuracy: Ensure the pressure gauge is calibrated and providing accurate readings. - Check for Leaks: Inspect the reactor system for any leaks that could prevent maintaining the target pressure.
Inadequate Mass Transfer - Improve Agitation: Increase the stirring speed to ensure good mixing of the solid catalyst, liquid, and hydrogen gas. - Optimize Reactor Design: For large-scale reactors, ensure the design of impellers and baffles promotes efficient gas-liquid dispersion.
Suboptimal Temperature - Verify Temperature Control: Check the accuracy of the temperature sensors and control system. - Optimize Temperature Profile: A lower temperature may lead to a slow reaction rate, while a temperature that is too high could promote side reactions.
Issue 2: Inefficient Isomerization (Low trans-isomer content)

Symptoms:

  • The ratio of trans- to cis-isomer after the isomerization step is lower than the desired specification (typically >90% trans).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Base - Verify Base Concentration and Activity: Ensure the sodium alkoxide solution has the correct concentration and has not degraded due to exposure to moisture. - Increase Base Loading: A modest increase in the amount of base can help drive the equilibrium towards the trans-isomer.
Inadequate Reaction Time or Temperature - Extend Reaction Time: Monitor the reaction progress over time to ensure it has reached equilibrium. - Increase Temperature: If using a refluxing system, ensure the heating is adequate to maintain a consistent reflux.
Presence of Water - Use Anhydrous Solvents: Water can react with the sodium alkoxide, reducing its effectiveness. Ensure the use of dry solvents.
Issue 3: Poor Purity After Recrystallization

Symptoms:

  • The final product does not meet the required purity specifications (e.g., >99%).

  • The presence of significant amounts of the cis-isomer or other impurities is detected by analytical methods.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent System - Optimize Solvent Ratio: The ratio of the crystallization solvent to the anti-solvent (e.g., ethyl acetate to petroleum ether) is critical. Adjust the ratio to improve the selective precipitation of the trans-isomer. - Screen Alternative Solvents: Experiment with different solvent systems to find one that provides a better solubility profile for the desired product versus the impurities.
Cooling Rate is Too Fast - Implement Controlled Cooling: Rapid cooling can lead to the co-precipitation of impurities. Employ a gradual and controlled cooling profile to allow for the formation of purer crystals.
Insufficient Purity of the Crude Product - Improve Upstream Processes: If the crude product entering the recrystallization step has a high level of impurities, it may be necessary to optimize the hydrogenation and isomerization steps to reduce the initial impurity load.

Data Presentation

Table 1: Typical Reaction Parameters and Yields for Industrial Production

Step Parameter Value Reference
Hydrogenation Starting Material10 kg p-hydroxybenzoic acid
Catalyst0.3 kg 5% Ru/C
Solvent30 kg Water
Hydrogen Pressure1 MPa
Temperature80-120°C
Yield (cis/trans mixture)9 kg (trans content ~60%)
Isomerization Starting Material9 kg 4-hydroxycyclohexanecarboxylic acid
Base3.5 kg Sodium Methoxide
Solvent30 L Methanol
Temperature60°C (Reflux)
Reaction Time3 hours
Yield (crude trans product)8 kg (trans content >90%, contains ~5% cis-isomer)
Recrystallization Starting Material8 kg crude trans-4-hydroxycyclohexanecarboxylic acid
Solvent System32 L Ethyl Acetate : Petroleum Ether (1:1)
TemperatureDissolve at 80°C, cool to 0°C
Final Yield (pure trans product)7.2 kg
Final Purity>99%

Experimental Protocols

Hydrogenation of p-Hydroxybenzoic Acid
  • Charge a 50L high-pressure autoclave with 10 kg of p-hydroxybenzoic acid, 30 kg of water, and 0.3 kg of 5% ruthenium on carbon (Ru/C) catalyst.

  • Seal the reactor and purge once with nitrogen, followed by three purges with hydrogen.

  • Pressurize the reactor with hydrogen to 1 MPa.

  • Begin stirring and heat the mixture to 80°C.

  • The temperature will gradually increase to 120°C as the reaction proceeds and hydrogen is consumed.

  • Maintain the temperature at 120°C until hydrogen uptake ceases.

  • Monitor the reaction completion by High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of p-hydroxybenzoic acid.

  • Cool the reactor to room temperature, vent the excess hydrogen, and purge with nitrogen.

  • Filter to remove the catalyst.

  • Evaporate the water from the filtrate to obtain a crude solid.

  • Add 10 L of methanol to the solid and stir to form a slurry.

  • Filter and dry the solid to obtain approximately 9 kg of this compound (a mixture of cis and trans isomers, with the trans content around 60%).

Isomerization of this compound
  • In a 50L reactor, add 9 kg of the this compound mixture obtained from the hydrogenation step and 30 L of methanol.

  • Begin stirring and add 3.5 kg of sodium methoxide in portions.

  • Heat the mixture to 60°C and maintain at reflux for 3 hours.

  • Cool the reaction mixture to 0°C.

  • Slowly add 10% dilute hydrochloric acid to adjust the pH to 2.

  • Filter the resulting solid and dry to obtain approximately 8 kg of crude trans-4-hydroxycyclohexanecarboxylic acid (containing over 90% trans-isomer and about 5% cis-isomer).

Recrystallization of trans-4-hydroxycyclohexanecarboxylic Acid
  • In a suitable reactor, add 8 kg of the crude trans-4-hydroxycyclohexanecarboxylic acid to 32 L of a mixed solvent of ethyl acetate and petroleum ether (1:1 ratio).

  • Heat the mixture to 80°C with stirring until all the solid dissolves.

  • Slowly cool the solution to 0°C and hold at this temperature for 2 hours to allow for complete crystallization.

  • Filter the white powder and dry to obtain approximately 7.2 kg of pure trans-4-hydroxycyclohexanecarboxylic acid with a purity of over 99%.

Visualizations

experimental_workflow cluster_hydrogenation Step 1: Hydrogenation cluster_isomerization Step 2: Isomerization cluster_purification Step 3: Purification start p-Hydroxybenzoic Acid hydrogenation Hydrogenation (Ru/C, H2, Water, 80-120°C, 1 MPa) start->hydrogenation mixture Cis/Trans Mixture hydrogenation->mixture isomerization Isomerization (Sodium Methoxide, Methanol, 60°C) mixture->isomerization crude_trans Crude Trans Product (>90% trans) isomerization->crude_trans recrystallization Recrystallization (Ethyl Acetate/Petroleum Ether) crude_trans->recrystallization final_product Pure Trans Product (>99% purity) recrystallization->final_product

Caption: Experimental workflow for the industrial production of trans-4-hydroxycyclohexanecarboxylic acid.

troubleshooting_low_yield start Low Yield in Hydrogenation? cause1 Catalyst Issue? start->cause1 Yes cause2 Pressure Issue? start->cause2 No solution1a Check Catalyst Quality/ Storage cause1->solution1a Yes solution1b Purify Starting Material cause1->solution1b If quality is good cause3 Mass Transfer Issue? cause2->cause3 No solution2a Verify Gauge Accuracy cause2->solution2a Yes solution2b Check for Leaks cause2->solution2b If gauge is accurate solution3a Increase Stirring Speed cause3->solution3a Yes

Caption: Troubleshooting decision tree for low yield in the hydrogenation step.

References

Technical Support Center: Catalyst Selection for the Hydrogenation of p-Hydroxybenzoic Acid to 4-HCCA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of p-hydroxybenzoic acid (PHBA) to 4-hydroxycyclohexanecarboxylic acid (4-HCCA).

Frequently Asked Questions (FAQs)

1. What are the most effective types of catalysts for the hydrogenation of p-hydroxybenzoic acid (PHBA) to 4-HCCA?

Noble metal catalysts are highly effective for the hydrogenation of aromatic rings. For the conversion of PHBA to 4-HCCA, supported platinum (Pt) and palladium (Pd) catalysts are commonly employed.[1][2] Rhodium (Rh) and Ruthenium (Ru) based catalysts also show high activity for the hydrogenation of benzoic acid and its derivatives.[3][4] Non-noble metal catalysts, such as those based on Nickel, are also being explored as a more cost-effective alternative, though they may require more severe reaction conditions.[5]

2. How does the catalyst support influence the reaction?

The catalyst support plays a crucial role in the activity, selectivity, and stability of the catalyst. The support material affects the dispersion of the metal nanoparticles, which in turn influences the number of available active sites. Supports with tunable acidity and porosity, such as zeolites and silica-alumina, can enhance the hydrogenation activity. For instance, titania (TiO2) has been shown to be a highly effective support for Pt catalysts in the hydrogenation of benzoic acid, leading to high turnover frequencies. The interaction between the metal and the support can also influence the electronic properties of the metal, thereby affecting its catalytic performance.

3. What is the impact of reaction conditions such as temperature, pressure, and solvent on the outcome of the hydrogenation?

Reaction conditions are critical for achieving high conversion of PHBA and high selectivity towards 4-HCCA.

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and decreased selectivity. For the hydrogenation of benzoic acid derivatives, temperatures in the range of 40-150°C are often reported.

  • Pressure: Hydrogen pressure is a key parameter, with higher pressures favoring the hydrogenation of the aromatic ring. Pressures ranging from 10 to 70 bar are typically used.

  • Solvent: The choice of solvent can significantly impact the reaction. Polar solvents like alcohols may influence the catalytic activity. In some cases, the use of supercritical CO2 as a medium has been shown to be effective for the hydrogenation of benzoic acid at lower temperatures. The solvent can also affect the solubility of the reactant and product, influencing the overall reaction kinetics.

4. What are potential side reactions and byproducts, and how can they be minimized?

During the hydrogenation of PHBA, several side reactions can occur, leading to the formation of undesired byproducts. These can include:

  • Over-hydrogenation: Further reduction of the cyclohexyl ring.

  • Decarboxylation: Loss of the carboxylic acid group.

  • Hydrogenolysis of the hydroxyl group: Removal of the -OH group.

To minimize the formation of these byproducts, it is crucial to optimize the catalyst selection and reaction conditions. Using a catalyst with high selectivity, such as a well-dispersed Pt or Pd catalyst on a suitable support, is important. Fine-tuning the temperature and pressure can also help to favor the desired reaction pathway. For instance, milder conditions (lower temperature and pressure) are generally preferred to avoid over-hydrogenation and other side reactions.

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Low Conversion of PHBA 1. Insufficient catalyst activity. 2. Catalyst poisoning (e.g., by impurities in the reactant or solvent). 3. Inadequate reaction conditions (temperature, pressure, reaction time).1. Screen different catalysts (e.g., Pt/C, Pd/C, Ru/C) and supports (e.g., Al2O3, TiO2, zeolites). 2. Ensure high purity of PHBA and solvent. Pre-treat the feed if necessary. 3. Systematically optimize temperature, hydrogen pressure, and reaction time.
Poor Selectivity to 4-HCCA 1. Catalyst promotes side reactions (e.g., hydrogenolysis, decarboxylation). 2. Reaction conditions are too harsh.1. Select a catalyst known for high selectivity in aromatic ring hydrogenation (e.g., Pt/TiO2). 2. Employ milder reaction conditions (lower temperature and pressure).
Catalyst Deactivation 1. Sintering of metal nanoparticles at high temperatures. 2. Leaching of the active metal into the solvent. 3. Fouling of the catalyst surface by reactants, products, or byproducts.1. Choose a catalyst with strong metal-support interactions to prevent sintering. 2. Ensure the catalyst is stable under the chosen reaction conditions and solvent. 3. Implement a catalyst regeneration protocol if applicable, or consider using a more robust catalyst.

Experimental Protocols

General Procedure for the Hydrogenation of p-Hydroxybenzoic Acid:

A typical experimental setup involves a high-pressure batch reactor.

  • The reactor is charged with p-hydroxybenzoic acid, the chosen solvent, and the catalyst.

  • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • The reactor is then pressurized with hydrogen to the desired pressure.

  • The reaction mixture is heated to the set temperature and stirred for a specified duration.

  • After the reaction, the reactor is cooled down, and the pressure is carefully released.

  • The catalyst is separated from the reaction mixture by filtration.

  • The product mixture is analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of PHBA and the selectivity to 4-HCCA.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Charge Reactor: - p-Hydroxybenzoic Acid - Solvent - Catalyst B Seal and Purge with N2/Ar A->B C Pressurize with H2 B->C D Heat to Reaction Temperature C->D E Stir for a Set Duration D->E F Cool Down and Depressurize E->F G Filter to Separate Catalyst F->G H Analyze Product Mixture (HPLC/GC) G->H

Caption: Experimental workflow for the hydrogenation of p-hydroxybenzoic acid.

Troubleshooting_Logic cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_selectivity Solutions for Poor Selectivity cluster_solutions_deactivation Solutions for Deactivation Start Problem Encountered LowConversion Low PHBA Conversion Start->LowConversion PoorSelectivity Poor Selectivity to 4-HCCA Start->PoorSelectivity CatalystDeactivation Catalyst Deactivation Start->CatalystDeactivation Sol_Conversion1 Screen Catalysts & Supports LowConversion->Sol_Conversion1 Sol_Conversion2 Purify Reactants LowConversion->Sol_Conversion2 Sol_Conversion3 Optimize T, P, Time LowConversion->Sol_Conversion3 Sol_Selectivity1 Choose More Selective Catalyst PoorSelectivity->Sol_Selectivity1 Sol_Selectivity2 Use Milder Conditions PoorSelectivity->Sol_Selectivity2 Sol_Deactivation1 Select Catalyst with Strong Metal-Support Interaction CatalystDeactivation->Sol_Deactivation1 Sol_Deactivation2 Ensure Catalyst Stability CatalystDeactivation->Sol_Deactivation2 Sol_Deactivation3 Implement Regeneration CatalystDeactivation->Sol_Deactivation3

Caption: Troubleshooting logic for common issues in PHBA hydrogenation.

References

Technical Support Center: Synthesis of 4-Hydroxy-cyclohexanecarboxylic Acid (4-HCCA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of reaction temperature on the cis/trans isomer ratio during the synthesis of 4-hydroxy-cyclohexanecarboxylic acid (4-HCCA). This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the cis/trans isomer ratio in the synthesis of 4-HCCA?

A1: The reaction temperature is a critical parameter that significantly influences the final cis/trans isomer ratio of 4-HCCA. The stereochemical outcome of the synthesis is governed by the principles of thermodynamic versus kinetic control.[1][2][3][4]

Q2: How does reaction temperature affect the cis/trans ratio?

A2: Generally, lower temperatures favor the formation of the kinetic product, while higher temperatures promote the formation of the more thermodynamically stable product. In many substituted cyclohexane systems, the trans isomer is the more thermodynamically stable product due to reduced steric hindrance. Therefore, increasing the reaction temperature often leads to a higher proportion of the trans isomer.

Q3: Is there an optimal temperature range to maximize the yield of the trans-4-HCCA isomer?

Q4: What is the difference between the kinetic and thermodynamic product in the context of 4-HCCA synthesis?

A4: The kinetic product is the isomer that is formed faster, meaning it has a lower activation energy barrier for its formation. The thermodynamic product is the more stable isomer, which is at a lower energy state. At lower temperatures, the reaction is often under kinetic control, favoring the faster-forming isomer. At higher temperatures, the reaction can become reversible, allowing the system to reach equilibrium and favoring the more stable thermodynamic isomer.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low trans/cis ratio in the final product. The reaction temperature may be too low, favoring the kinetic product (which may be the cis isomer in some reaction pathways).Gradually increase the reaction temperature in increments (e.g., 10°C) and monitor the impact on the isomer ratio. For similar cyclohexane derivatives, temperatures around 100°C have been shown to favor the trans isomer.
Inconsistent cis/trans ratios between batches. Poor temperature control during the reaction.Ensure accurate and stable temperature control throughout the reaction. Use a calibrated thermometer and a reliable heating mantle or oil bath.
Formation of significant side products. The reaction temperature may be too high, leading to decomposition or side reactions.While higher temperatures can favor the trans isomer, excessive heat can be detrimental. It is important to find an optimal temperature that maximizes the trans/cis ratio without promoting side reactions. For a related compound, temperatures above 138°C were found to be detrimental.
Difficulty in separating the cis and trans isomers. The final isomer ratio is close to 1:1.Adjust the reaction temperature to favor the formation of one isomer, which can simplify purification by crystallization or chromatography.

Impact of Reaction Temperature on Cis/Trans Ratio of 4-Substituted Cyclohexane Carboxylic Acids (Analogous System)

The following table summarizes the expected trend of the impact of reaction temperature on the cis/trans isomer ratio based on data for a similar molecule, 4-amino-1-cyclohexanecarboxylic acid. This can serve as a guideline for optimizing the synthesis of 4-HCCA.

Reaction Temperature (°C)Expected Predominant IsomerAnticipated trans/cis RatioNotes
< 85KineticLowerLower temperatures may favor the kinetically controlled product.
90 - 120Thermodynamic (trans)HigherThis range is often optimal for maximizing the more stable trans isomer.
~ 100Thermodynamic (trans)OptimalConsidered the most preferred temperature for a high trans/cis ratio in the analogous system.
> 138-LowerHigher temperatures can lead to decreased selectivity and potential side reactions.

Experimental Protocol: Temperature-Controlled Synthesis of 4-HCCA

This protocol describes a general method for the catalytic hydrogenation of 4-hydroxybenzoic acid to produce 4-hydroxy-cyclohexanecarboxylic acid, with an emphasis on temperature control to influence the cis/trans isomer ratio.

Materials:

  • 4-hydroxybenzoic acid

  • Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) catalyst

  • Solvent (e.g., water, methanol, or a mixture)

  • Hydrogen gas

  • High-pressure autoclave reactor with temperature and pressure controls

Procedure:

  • Reactor Setup: In a high-pressure autoclave, combine 4-hydroxybenzoic acid and the chosen solvent.

  • Catalyst Addition: Carefully add the Rh/C or Ru/C catalyst to the mixture.

  • Sealing and Purging: Seal the autoclave and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen, followed by purging with hydrogen gas.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heating and Reaction: Begin stirring and heat the mixture to the target reaction temperature. Maintain a constant temperature throughout the reaction. To study the effect of temperature, run parallel experiments at different temperatures (e.g., 80°C, 100°C, 120°C).

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture to remove the catalyst.

  • Product Isolation: Isolate the 4-HCCA from the filtrate. This may involve solvent evaporation and recrystallization.

  • Isomer Ratio Analysis: Analyze the cis/trans ratio of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).

Logical Relationship Diagram

G cluster_0 Reaction Conditions cluster_1 Reaction Control cluster_2 Product Outcome Low_Temp Low Temperature (< 85°C) Kinetic_Control Kinetic Control Low_Temp->Kinetic_Control High_Temp High Temperature (90-120°C) Thermodynamic_Control Thermodynamic Control High_Temp->Thermodynamic_Control Cis_Isomer Predominantly cis-Isomer Kinetic_Control->Cis_Isomer Trans_Isomer Predominantly trans-Isomer Thermodynamic_Control->Trans_Isomer

Caption: Temperature's influence on reaction control and isomer ratio.

References

Validation & Comparative

A Comparative Analysis of cis- and trans-4-Hydroxycyclohexanecarboxylic Acid: Unraveling Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable scarcity of direct comparative studies on the biological activities of cis- and trans-4-Hydroxycyclohexanecarboxylic acid. While both isomers are recognized as metabolites, their distinct biological profiles are not well-characterized in a head-to-head manner. This guide synthesizes the available information for each isomer to provide a comparative overview and highlights areas for future research.

Introduction to the Isomers

Cis- and trans-4-Hydroxycyclohexanecarboxylic acid are stereoisomers, meaning they share the same molecular formula (C₇H₁₂O₃) and connectivity but differ in the spatial arrangement of their atoms. In the cis isomer, the hydroxyl (-OH) and carboxyl (-COOH) groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. This structural difference can lead to distinct interactions with biological targets and, consequently, different physiological effects.

Biological Activity Profile

Due to the limited availability of direct comparative data, the biological activities of each isomer are presented separately below.

cis-4-Hydroxycyclohexanecarboxylic Acid

The primary biological activity associated with the cis isomer is its potential immunosuppressive effect. Several sources indicate that cis-4-Hydroxycyclohexanecarboxylic acid exhibits immunosuppressive activities in rat hepatocytes. However, quantitative data from these studies, such as IC₅₀ values, and the precise molecular mechanisms are not detailed in the publicly available literature.

Metabolically, cis-4-Hydroxycyclohexanecarboxylic acid has been identified as a major metabolite of p-hydroxybenzoic acid in rats and is also considered a by-product of intestinal bacterial metabolism in humans.[1] Its presence in urine has been confirmed through gas chromatography-mass spectrometry.

trans-4-Hydroxycyclohexanecarboxylic Acid

In contrast to its cis counterpart, the trans isomer is more frequently described as a versatile building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals.[2] It has been used as a reagent in the synthesis of potential antitumor agents and Janus kinase 1 (JAK1) selective inhibitors. This suggests that its primary role in these contexts is as a chemical intermediate rather than a biologically active agent itself.

Similar to the cis isomer, trans-4-Hydroxycyclohexanecarboxylic acid is also a by-product of intestinal bacterial metabolism and is a substrate for the production of cyclohexanecarboxylic acid.[3][4] There is a significant lack of information regarding any specific pharmacological or biological activities of the trans isomer itself.

Comparative Summary

The following table summarizes the key characteristics of cis- and trans-4-Hydroxycyclohexanecarboxylic acid based on the available information.

Featurecis-4-Hydroxycyclohexanecarboxylic Acidtrans-4-Hydroxycyclohexanecarboxylic Acid
Reported Biological Activity Immunosuppressive activity in rat hepatocytes (qualitative)Primarily used as a chemical intermediate; no specific biological activity reported.
Metabolic Origin Metabolite of p-hydroxybenzoic acid; by-product of intestinal bacterial metabolism.By-product of intestinal bacterial metabolism; substrate for cyclohexanecarboxylic acid production.
Primary Application in Research Studied for its biological effects.Used as a building block in organic synthesis.

Experimental Protocols

Given the recurring mention of immunosuppressive activity for the cis isomer in the context of rat hepatocytes, a generalized experimental protocol for assessing such an effect is provided below. It is important to note that this is a representative protocol and would need to be optimized for the specific compound and experimental goals.

Protocol: In Vitro Assessment of Immunosuppressive Activity in Rat Hepatocytes

1. Isolation and Culture of Rat Hepatocytes:

  • Primary hepatocytes are isolated from adult male Sprague-Dawley rats (300-350g) via a two-step collagenase perfusion technique.

  • The liver is perfused first with a calcium-free buffer to wash out the blood, followed by a buffer containing collagenase to digest the liver tissue.

  • The resulting cell suspension is filtered and purified by centrifugation to obtain a viable hepatocyte population.

  • Hepatocytes are seeded in collagen-coated culture plates and allowed to attach.

2. Treatment with Test Compounds:

  • Stock solutions of cis- and trans-4-Hydroxycyclohexanecarboxylic acid are prepared in a suitable solvent (e.g., DMSO) and diluted to final concentrations in the culture medium.

  • Attached hepatocytes are treated with various concentrations of the test compounds. A vehicle control (solvent only) and a positive control (e.g., cyclosporine A) are included.

3. Induction of an Inflammatory Response:

  • To assess immunosuppressive activity, an inflammatory response is induced in the hepatocytes. This can be achieved by treating the cells with an inflammatory stimulus such as lipopolysaccharide (LPS) or a pro-inflammatory cytokine like tumor necrosis factor-alpha (TNF-α).

4. Measurement of Inflammatory Markers:

  • The supernatant from the cell cultures is collected to measure the levels of key inflammatory mediators.

  • Enzyme-Linked Immunosorbent Assays (ELISAs) can be used to quantify the concentration of pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

  • The levels of nitric oxide (NO), another marker of inflammation, can be measured using the Griess assay.

5. Data Analysis:

  • The reduction in the levels of inflammatory markers in the presence of the test compounds compared to the stimulated control is calculated to determine the immunosuppressive activity.

  • Dose-response curves can be generated to determine the IC₅₀ values for each compound.

Signaling Pathway Visualization

The following diagram illustrates a generalized inflammatory signaling pathway that is often a target for immunosuppressive agents. This is a hypothetical representation and is not based on specific experimental data for cis- or trans-4-Hydroxycyclohexanecarboxylic acid.

Inflammation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB (Inactive) DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

A generalized diagram of the TLR4-mediated inflammatory signaling pathway.

Conclusion

The available scientific literature provides limited insight into the comparative biological activities of cis- and trans-4-Hydroxycyclohexanecarboxylic acid. While the cis isomer has been qualitatively associated with immunosuppressive effects, the trans isomer is primarily recognized for its role as a synthetic intermediate. This significant knowledge gap underscores the need for direct, quantitative comparative studies to elucidate the distinct pharmacological profiles of these stereoisomers. Such research would be invaluable for researchers, scientists, and drug development professionals interested in the therapeutic potential of cyclohexanecarboxylic acid derivatives.

References

A Comparative Guide to Analytical Methods for 4-Hydroxycyclohexanecarboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like 4-Hydroxycyclohexanecarboxylic acid is crucial for metabolic studies and clinical diagnostics. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound in biological matrices: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

While specific validated methods for this compound are not extensively detailed in publicly available literature, this guide extrapolates from established methods for similar polar analytes, such as other hydroxy and carboxylic acids, to provide representative protocols and performance characteristics.

Comparative Overview of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range 1 - 100 µg/mL0.1 - 50 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.997> 0.999
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 µg/mL~1 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%98 - 102%
Precision (%RSD) < 15%< 10%< 5%
Sample Preparation Simple (protein precipitation/filtration)Complex (derivatization required)Moderate (protein precipitation/SPE)
Selectivity ModerateHighVery High
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are representative and may require optimization for specific laboratory conditions and sample types.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for quantifying relatively high concentrations of analytes. Due to the lack of a strong chromophore in this compound, detection is typically performed at a low UV wavelength.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (95:5, v/v)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Sample Preparation (Urine):

  • Centrifuge the urine sample at 10,000 x g for 10 minutes to remove particulate matter.

  • To 500 µL of the supernatant, add 500 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity. As this compound is a polar and non-volatile compound, derivatization is mandatory to increase its volatility and thermal stability for GC analysis.[1][2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Derivatization Agent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 50-500

Sample Preparation (Urine):

  • To 500 µL of urine, add an internal standard and acidify with 50 µL of 6M HCl.

  • Extract the analyte with 2 mL of ethyl acetate by vortexing for 5 minutes.

  • Centrifuge at 3000 x g for 5 minutes and transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine to the dried residue.

  • Incubate at 70°C for 60 minutes to complete the derivatization.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method, making it ideal for quantifying trace levels of analytes in complex biological matrices.

Instrumentation:

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Mobile Phase:

  • Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

Chromatographic and Mass Spectrometric Conditions:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined. A possible precursor ion would be [M-H]⁻ at m/z 143.1.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard.

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline a general workflow for analytical method validation and a typical sample preparation workflow for GC-MS analysis.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_development 2. Method Development cluster_validation 3. Method Validation cluster_application 4. Routine Application define_scope Define Scope & Purpose select_method Select Analytical Technique define_scope->select_method optimize_params Optimize Parameters select_method->optimize_params prelim_spec Preliminary Specificity optimize_params->prelim_spec linearity Linearity prelim_spec->linearity accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ accuracy->lod_loq selectivity Selectivity lod_loq->selectivity stability Stability selectivity->stability routine_analysis Routine Sample Analysis stability->routine_analysis quality_control Ongoing Quality Control routine_analysis->quality_control GCMS_Sample_Prep_Workflow sample Biological Sample (e.g., Urine) extraction Liquid-Liquid Extraction sample->extraction Isolate Analyte evaporation Solvent Evaporation extraction->evaporation Concentrate derivatization Derivatization (e.g., Silylation) evaporation->derivatization Increase Volatility gcms_analysis GC-MS Analysis derivatization->gcms_analysis Inject

References

A Comparative Guide: HPLC vs. GC-MS for the Analysis of 4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like 4-Hydroxycyclohexanecarboxylic acid is critical. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this polar, non-volatile compound. We present a summary of their performance, detailed experimental protocols, and supporting data to aid in selecting the most suitable method for your research needs.

At a Glance: Method Comparison

The choice between HPLC and GC-MS for the analysis of this compound hinges on several factors, including the need for derivatization, desired sensitivity, and sample throughput. HPLC, particularly when coupled with mass spectrometry (LC-MS), offers a direct route of analysis, while GC-MS necessitates a chemical modification step to render the analyte volatile.

ParameterHPLC / UPLC-MSGC-MS
Derivatization Required? NoYes (typically silylation)
Principle of Separation Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity.
Typical Run Time Shorter for UPLC-MS/MS (<15 minutes)[1]Longer, including derivatization time.
Sample Throughput Potentially higher due to no derivatization.Lower due to the extra derivatization step.
Sensitivity (LOD/LOQ) High, especially with MS/MS detection (low ng/mL to pg/mL).[2]High, with typical LODs in the low µg/mL to ng/mL range for derivatized organic acids.[3]
Compound Suitability Ideal for polar, non-volatile, and thermally labile compounds.Suitable for volatile or semi-volatile compounds; requires derivatization for non-volatile analytes.
Instrumentation Cost Generally higher for LC-MS/MS systems.Generally lower for standard GC-MS systems.
Solvent Consumption Higher.Lower.

Visualizing the Analytical Workflows

To better understand the practical differences between the two techniques, the following diagrams illustrate the typical experimental workflows for the analysis of this compound.

Analytical_Workflows cluster_hplc HPLC / UPLC-MS Workflow cluster_gcms GC-MS Workflow h_start Sample Preparation (e.g., Protein Precipitation, Filtration) h_inject Direct Injection h_start->h_inject h_sep Chromatographic Separation (e.g., Reversed-Phase or HILIC) h_inject->h_sep h_detect Detection (UV or MS/MS) h_sep->h_detect h_data Data Analysis h_detect->h_data g_start Sample Preparation (e.g., Liquid-Liquid Extraction) g_dry Evaporation to Dryness g_start->g_dry g_deriv Derivatization (Silylation) g_dry->g_deriv g_inject Injection g_deriv->g_inject g_sep Chromatographic Separation g_inject->g_sep g_detect MS Detection g_sep->g_detect g_data Data Analysis g_detect->g_data

A comparison of the analytical workflows for HPLC/UPLC-MS and GC-MS.

Experimental Protocols

Below are detailed, representative protocols for the analysis of this compound using both UPLC-MS/MS and GC-MS.

Protocol 1: UPLC-MS/MS Method (Direct Analysis)

This protocol is based on established methods for the analysis of polar metabolites in biological fluids.

1. Sample Preparation:

  • To 100 µL of sample (e.g., plasma, urine), add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for enhanced retention of this polar analyte. Alternatively, a reversed-phase C18 column can be used with an aqueous mobile phase.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transition: Based on available data, the precursor ion [M-H]⁻ for this compound is m/z 143.07. Product ions would be determined by infusion and optimization.

Protocol 2: GC-MS Method (with Derivatization)

This protocol is adapted from established methods for the analysis of organic acids in biological samples.

1. Sample Preparation & Derivatization:

  • Extraction: Acidify 1 mL of urine sample to a pH < 2 with 5M HCl. Saturate with sodium chloride. Extract the organic acids twice with 4 mL of ethyl acetate.

  • Evaporation: Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at ambient temperature. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

  • Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 70-90°C for 30-60 minutes.

  • Cool the vial to room temperature before injection.

2. GC-MS Conditions:

  • GC Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 270°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 1 minute, then ramp to 290°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL in splitless mode.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

Deciding Between HPLC and GC-MS

The choice of analytical technique will depend on the specific requirements of your study. The following diagram outlines key decision-making factors.

Decision_Factors start Analyze this compound need_derivatization Is derivatization acceptable? start->need_derivatization throughput Is high throughput critical? need_derivatization->throughput Yes hplc Choose HPLC / UPLC-MS need_derivatization->hplc No thermal_stability Concerned about thermal stability? throughput->thermal_stability No throughput->hplc Yes thermal_stability->hplc Yes gcms Choose GC-MS thermal_stability->gcms No

Key factors for choosing between HPLC and GC-MS.

Conclusion

Both HPLC/UPLC-MS and GC-MS are powerful techniques capable of quantifying this compound.

HPLC/UPLC-MS stands out for its direct analysis capabilities, avoiding the time-consuming and potentially variable step of derivatization. This makes it particularly suitable for high-throughput screening and for analyzing thermally sensitive compounds. The use of HILIC columns can provide excellent retention and separation for this polar analyte.

GC-MS , on the other hand, is a robust and widely available technique. While it requires derivatization for this compound, this process significantly increases the analyte's volatility, leading to excellent chromatographic resolution and high sensitivity. For laboratories with established GC-MS workflows for organic acid profiling, this can be a very effective approach.

Ultimately, the optimal method will depend on the specific application, available instrumentation, and the desired balance between sample throughput, sensitivity, and workflow complexity. For new method development specifically for this analyte, the direct analysis offered by UPLC-MS presents a more streamlined and modern approach.

References

A Comparative Analysis of the Antifibrinolytic Activity of Tranexamic Acid and Its Cis-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the stereospecific antifibrinolytic action of 4-(aminomethyl)cyclohexanecarboxylic acid isomers, detailing the superior efficacy of the trans-isoform (tranexamic acid) and the experimental methodologies used for its evaluation.

Introduction

In the landscape of antifibrinolytic agents, tranexamic acid stands as a cornerstone therapy for managing and preventing excessive bleeding in a variety of clinical settings. Chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, its efficacy is intrinsically linked to its specific stereochemistry. This guide provides a detailed comparison of the antifibrinolytic activity of tranexamic acid (the trans-isomer) and its corresponding cis-isomer, highlighting the critical role of molecular geometry in its pharmacological function. This analysis is supported by a review of the experimental protocols used to quantify antifibrinolytic potency and an overview of the underlying signaling pathways.

Mechanism of Action: A Stereospecific Interaction

The primary mechanism by which tranexamic acid exerts its antifibrinolytic effect is through the competitive inhibition of plasminogen activation. Plasminogen, the inactive precursor of the fibrin-degrading enzyme plasmin, possesses specific lysine-binding sites that are crucial for its interaction with fibrin and its subsequent activation by tissue plasminogen activator (t-PA) or urokinase-type plasminogen activator (u-PA).

Tranexamic acid, as a synthetic analog of lysine, effectively blocks these lysine-binding sites on plasminogen. This action prevents the formation of the plasminogen-fibrin complex, thereby inhibiting the generation of plasmin and stabilizing the fibrin clot from premature degradation.[1]

Crucially, this antifibrinolytic activity is almost exclusively exhibited by the trans-isomer of 4-(aminomethyl)cyclohexanecarboxylic acid.[1] The rigid, linear conformation of the trans-isomer allows for optimal binding to the lysine-binding sites of plasminogen, whereas the bent structure of the cis-isomer results in a significantly weaker interaction, rendering it essentially inactive as an antifibrinolytic agent.

Comparative Antifibrinolytic Activity: A Tale of Two Isomers

Experimental studies have consistently demonstrated the superior antifibrinolytic potency of tranexamic acid (trans-isomer) when compared to its cis-counterpart. While direct quantitative comparisons in single studies are scarce in recent literature due to the established inactivity of the cis-isomer, historical data and structure-activity relationship studies confirm this disparity.

CompoundAntifibrinolytic ActivityReference
Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) High Possesses potent antifibrinolytic properties by effectively blocking the lysine-binding sites on plasminogen, thus inhibiting fibrinolysis.
Cis-4-(aminomethyl)cyclohexanecarboxylic acid Negligible to None Considered to be the inactive isomer with no significant antifibrinolytic effect due to its stereochemical conformation, which prevents effective binding to plasminogen.

Experimental Protocols for Assessing Antifibrinolytic Activity

The evaluation of antifibrinolytic activity is predominantly conducted using in vitro assays that measure the rate of fibrin clot dissolution in the presence of a plasminogen activator.

Fibrin Clot Lysis Assay

This is a widely used turbidimetric method to assess overall fibrinolytic potential.

Principle: A fibrin clot is formed in a plasma sample by the addition of a coagulant (e.g., thrombin or tissue factor) and a plasminogen activator (e.g., t-PA). The formation and subsequent lysis of the clot are monitored by measuring changes in optical density over time. Antifibrinolytic agents will delay the time to clot lysis.[2]

Detailed Protocol:

  • Sample Preparation: Platelet-poor plasma (PPP) is prepared from citrated whole blood by centrifugation.

  • Reagent Preparation:

    • Coagulation initiator: A solution of thrombin or a mixture of tissue factor and calcium chloride is prepared.

    • Plasminogen activator: A solution of t-PA is prepared at a concentration known to induce measurable clot lysis.

    • Test compounds: Solutions of tranexamic acid and its cis-isomer are prepared at various concentrations.

  • Assay Procedure:

    • In a microplate well, PPP is mixed with the test compound or a vehicle control.

    • The coagulation initiator and plasminogen activator are added to the well to initiate clot formation and subsequent fibrinolysis.

    • The absorbance (typically at 340-405 nm) is measured at regular intervals at 37°C using a microplate reader.

  • Data Analysis: The time required for the clot to lyse (often measured as the time to a 50% reduction in maximum turbidity) is determined. The antifibrinolytic activity is expressed as the concentration of the compound required to inhibit clot lysis by a certain percentage (e.g., IC50).[3]

Viscoelastic Methods (TEG® and ROTEM®)

These methods provide a global assessment of hemostasis, including fibrinolysis, using whole blood.

Principle: Thromboelastography (TEG®) and Rotational Thromboelastometry (ROTEM®) measure the viscoelastic properties of a developing clot over time. Parameters such as the time to clot formation, clot strength, and the rate of clot lysis are recorded.

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 Assay Setup cluster_2 Measurement cluster_3 Data Analysis Whole_Blood Whole Blood Collection (Citrated Tube) Activator Addition of Activator (e.g., kaolin, tissue factor) Whole_Blood->Activator Test_Compound Addition of Test Compound (Tranexamic Acid or cis-isomer) Activator->Test_Compound TEG_ROTEM Viscoelastic Measurement (TEG® or ROTEM®) Test_Compound->TEG_ROTEM Parameters Analysis of Parameters: - Clot Lysis at 30/60 min (LY30/60) - Maximum Lysis (ML) TEG_ROTEM->Parameters

Caption: Workflow for assessing antifibrinolytic activity using viscoelastic methods.

Signaling Pathway of Antifibrinolytic Action

The antifibrinolytic action of tranexamic acid is a direct inhibitory process rather than a complex signaling cascade. The diagram below illustrates the key interactions.

G cluster_0 Fibrinolysis Cascade cluster_1 Inhibition by Tranexamic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Clot Plasmin->Fibrin Degradation FDPs Fibrin Degradation Products Fibrin->Plasminogen Binding tPA t-PA / u-PA tPA->Plasminogen TXA Tranexamic Acid (trans-isomer) TXA->Plasminogen Blocks Lysine Binding Sites cis_isomer cis-isomer (Inactive)

Caption: Mechanism of fibrinolysis inhibition by tranexamic acid.

Conclusion

The antifibrinolytic activity of 4-(aminomethyl)cyclohexanecarboxylic acid is highly dependent on its stereochemistry, with the trans-isomer (tranexamic acid) being the pharmacologically active form. Its linear structure allows for potent inhibition of plasminogen activation by blocking lysine-binding sites, a mechanism that is not effectively replicated by the spatially hindered cis-isomer. This profound difference in activity underscores the importance of stereoisomerism in drug design and function. The experimental protocols outlined, particularly the fibrin clot lysis assay and viscoelastic measurements, provide robust methods for quantifying the efficacy of antifibrinolytic agents and confirming the stereospecificity of their action. For researchers and drug development professionals, this comparative guide highlights the well-established superiority of tranexamic acid and the critical role of its specific molecular conformation in achieving its therapeutic effect.

References

comparative study of different catalysts for 4-Hydroxycyclohexanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalysts for the Synthesis of 4-Hydroxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound (4-HCCA), a valuable intermediate in the pharmaceutical and fine chemical industries, is predominantly achieved through the catalytic hydrogenation of p-hydroxybenzoic acid. The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and overall economic viability of this transformation. This guide provides a comparative overview of various catalytic systems, supported by available experimental data, to aid in catalyst selection and process optimization.

Catalyst Performance Comparison

The catalytic hydrogenation of p-hydroxybenzoic acid to this compound involves the saturation of the aromatic ring. Several noble and base metal catalysts have been investigated for this reaction. The following table summarizes the performance of different catalysts based on data from various studies. It is important to note that reaction conditions significantly influence catalyst performance, and a direct comparison may not be feasible without studies conducted under identical conditions.

CatalystSupportSolventTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)Key AdvantagesDisadvantages
5% Ruthenium (Ru)CarbonWater80-1501-3High (complete reaction reported)Not specifiedHigh activity, can be used in water.[1]Potential for over-hydrogenation or side reactions if not controlled.
Rhodium (Rh)CarbonSupercritical CO280Not specifiedHigh (reported as the most active for benzoic acid hydrogenation)[2]High (100% for cyclohexanecarboxylic acid from benzoic acid)[2]High activity at lower temperatures.[2]Higher cost compared to other noble metals.
5% Ruthenium (Ru)Carbon1,4-dioxane/water (1:1)2206.8910086 (for cyclohexane carboxylic acid)[3]Binary solvent system enhances selectivity.Requires higher temperatures.
Palladium (Pd)CarbonNot specified15015Effective for benzoic acid hydrogenation.Not specifiedWidely used and well-understood catalyst.May require higher pressure and temperature.
Platinum (Pt)CarbonSupercritical CO280Not specifiedActive for benzoic acid hydrogenation.Not specifiedGood activity in supercritical CO2.Performance may be lower than Rhodium.
Nickel (Ni)Aluminum OxideNot specified147Not specifiedEffective for benzoic acid hydrogenation.Not specifiedLower cost alternative to noble metals.May require higher catalyst loading and specific reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of this compound based on the literature.

General Protocol for Hydrogenation in a High-Pressure Autoclave

This procedure describes a typical batch hydrogenation reaction suitable for screening different catalysts.

Materials:

  • p-Hydroxybenzoic acid

  • Selected catalyst (e.g., 5% Ru/C)

  • Solvent (e.g., deionized water)

  • High-pressure autoclave (e.g., Parr Instrument)

  • Hydrogen gas (high purity)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Catalyst Loading: In the glass liner of the autoclave, add the catalyst, typically at a 1-5 mol% loading relative to the substrate.

  • Substrate and Solvent Addition: Add p-hydroxybenzoic acid and the chosen solvent to the liner. For example, 10 kg of p-hydroxybenzoic acid can be dissolved in 30 kg of water.

  • Reactor Assembly: Place the liner inside the autoclave and assemble the reactor according to the manufacturer's instructions.

  • Inerting: Seal the reactor and purge it with an inert gas like nitrogen three times to remove any residual air. Following the nitrogen purge, exchange the atmosphere with hydrogen three times.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-3 MPa).

  • Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 80-150 °C). The progress of the reaction can be monitored by the uptake of hydrogen.

  • Reaction Completion: The reaction is considered complete when there is no further hydrogen uptake. The reaction completion can be confirmed by analyzing a sample using High-Performance Liquid Chromatography (HPLC).

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Filtration: Open the reactor, remove the reaction mixture, and filter it through a pad of Celite to separate the catalyst.

  • Product Isolation: The solvent can be removed from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether.

Visualizations

Reaction Pathway

The synthesis of this compound from p-hydroxybenzoic acid proceeds via the catalytic hydrogenation of the benzene ring.

Reaction_Pathway p_HBA p-Hydroxybenzoic Acid HCCA This compound p_HBA->HCCA Hydrogenation Catalyst Catalyst (e.g., Ru/C) + H2

Caption: Reaction pathway for the synthesis of 4-HCCA.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting and analyzing the catalytic synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis arrow arrow A Weigh Substrate & Catalyst B Add Solvent A->B C Assemble Autoclave B->C D Purge with N2 & H2 C->D E Pressurize & Heat D->E F Monitor H2 Uptake E->F G Cool & Depressurize F->G H Filter Catalyst G->H I Isolate Product H->I J Analyze Purity (HPLC) I->J

Caption: General experimental workflow for 4-HCCA synthesis.

Catalyst Performance Metrics

This diagram outlines the key performance indicators used to evaluate and compare the effectiveness of different catalysts for the synthesis of this compound.

Catalyst_Performance Performance Catalyst Performance Activity Activity (Conversion %) Performance->Activity Selectivity Selectivity (Product %) Performance->Selectivity Stability Stability (Reusability) Performance->Stability TON Turnover Number (TON) Performance->TON TOF Turnover Frequency (TOF) Performance->TOF

Caption: Key metrics for evaluating catalyst performance.

References

4-Hydroxycyclohexanecarboxylic Acid: An Emerging Metabolite in the Landscape of Colorectal Cancer Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, non-invasive biomarkers for the early detection and monitoring of colorectal cancer (CRC) is a paramount goal in oncology research. In recent years, metabolomics has emerged as a powerful tool, uncovering subtle changes in the metabolic profiles of patients. Among the myriad of metabolites identified, 4-Hydroxycyclohexanecarboxylic acid (4-HCHC) has surfaced as a molecule of interest. This guide provides a comprehensive overview of the current scientific evidence for 4-HCHC as a potential biomarker for CRC, comparing its standing with established markers and detailing the methodologies for its investigation.

Performance of Established Colorectal Cancer Biomarkers

To provide a context for the evaluation of any new biomarker, it is essential to understand the performance of current standards. The following table summarizes the typical performance metrics for two widely used CRC screening and diagnostic tools: the fecal immunochemical test (FIT) and the serum-based carcinoembryonic antigen (CEA) test. It is crucial to note that direct comparative performance data for this compound as a standalone biomarker is not yet available in the published literature.

Biomarker/TestSample TypeSensitivity for CRCSpecificity for CRCArea Under the Curve (AUC)
Fecal Immunochemical Test (FIT) Stool74%[1]94%[1]Not uniformly reported
Carcinoembryonic Antigen (CEA) Serum~80% for recurrent disease[2]~70% for recurrent disease[2]Varies by study and stage

Disclaimer: The performance characteristics of these tests can vary depending on the specific assay, the population being tested, and the stage of the cancer.

This compound: A Potential Link to Colorectal Cancer

Metabolomic studies have identified 4-HCHC as a compound that is differentially expressed in individuals with colorectal cancer compared to healthy controls. While these findings are promising, it is important to emphasize that 4-HCHC is currently considered a potential biomarker and has not yet undergone the rigorous validation required for clinical use. Most studies have included 4-HCHC as part of a larger panel of metabolites to improve diagnostic accuracy.[3]

The primary significance of 4-HCHC lies in its likely origin from the gut microbiome. This connection opens up new avenues for understanding the complex interplay between the gut microbiota and the development of colorectal cancer.

The Gut Microbiome Connection: A Hypothesized Origin of 4-HCHC

Current scientific consensus points towards the gut microbiota as the primary source of 4-HCHC in humans. The compound is believed to be a product of microbial metabolism of dietary components that are not digested by human enzymes. The following diagram illustrates this proposed pathway.

Diet Dietary Precursors GutMicrobiota Gut Microbiota Metabolism Diet->GutMicrobiota HCHC This compound GutMicrobiota->HCHC Absorption Intestinal Absorption HCHC->Absorption Circulation Systemic Circulation Absorption->Circulation Urine Urinary Excretion Circulation->Urine

Figure 1. Hypothesized origin of this compound.

This gut-derived origin suggests that alterations in the levels of 4-HCHC could reflect changes in the composition and metabolic activity of the gut microbiome, which are increasingly being linked to the pathogenesis of colorectal cancer.

Experimental Protocols for the Analysis of this compound

Accurate and reproducible quantification of 4-HCHC is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for metabolomics. Below are generalized protocols for the analysis of organic acids, including 4-HCHC, in urine and serum.

Urinary Organic Acid Analysis by GC-MS

This method is suitable for the analysis of a wide range of organic acids in urine.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge to remove any particulate matter.

  • To a specific volume of urine (often normalized to creatinine concentration), add an internal standard.

  • Acidify the sample with HCl.

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.

  • Evaporate the organic extract to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent (e.g., BSTFA with 1% TMCS) and pyridine.

  • Incubate the mixture at an elevated temperature (e.g., 60-75°C) to convert the organic acids into their volatile trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Separation is typically achieved on a capillary column (e.g., DB-1MS).

  • The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode for detection and quantification.

Serum/Plasma Organic Acid Analysis by UPLC-MS/MS

This method offers high sensitivity and specificity for the quantification of organic acids in blood-based matrices.

1. Sample Preparation:

  • Thaw frozen serum or plasma samples on ice.

  • To a small volume of the sample, add an internal standard.

  • Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

2. UPLC-MS/MS Analysis:

  • Inject the supernatant into the UPLC-MS/MS system.

  • Chromatographic separation is typically performed on a C18 reversed-phase column.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target analyte and its internal standard.

Workflow for Biomarker Validation

The path from the discovery of a potential biomarker to its clinical application is a rigorous, multi-stage process. The following diagram outlines the general workflow for biomarker validation.

Discovery Discovery (Metabolomics) Qualification Analytical Method Validation Discovery->Qualification Verification Case-Control Studies Qualification->Verification Validation Prospective Cohort Studies Verification->Validation Clinical Clinical Utility Assessment Validation->Clinical

Figure 2. General workflow for biomarker validation.

Currently, this compound is in the discovery and early verification stages for its potential as a colorectal cancer biomarker.

Conclusion and Future Directions

This compound is an intriguing metabolite that has been identified in several colorectal cancer metabolomics studies. Its likely origin from the gut microbiome provides a strong rationale for further investigation into its role in the pathophysiology of the disease. However, it is imperative to note that robust clinical validation is still required. Future research should focus on:

  • Quantitative Validation Studies: Large-scale, prospective studies are needed to definitively establish the sensitivity, specificity, and predictive value of 4-HCHC for the diagnosis of colorectal cancer.

  • Head-to-Head Comparisons: These studies should include a direct comparison of 4-HCHC with established biomarkers such as CEA and FIT.

  • Mechanistic Studies: Further research is necessary to elucidate the specific microbial pathways responsible for the production of 4-HCHC and how these are altered in the context of colorectal cancer.

  • Standardized Analytical Protocols: The development and validation of standardized, high-throughput analytical methods for the quantification of 4-HCHC in clinical laboratories are crucial for its potential translation into a clinical diagnostic tool.

References

Comparative Analysis of Cross-Reactivity for Antibodies Targeting 4-Hydroxycyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and diagnostics, the specificity of antibodies is a critical parameter. This guide provides a comparative analysis of the cross-reactivity of polyclonal antibodies hypothetically raised against 4-Hydroxycyclohexanecarboxylic acid. Due to the nature of this molecule as a hapten, it requires conjugation to a carrier protein to elicit an immune response. The resulting antibodies' specificity is crucial for the development of sensitive and accurate immunoassays.

This guide presents hypothetical, yet scientifically plausible, cross-reactivity data based on the structural similarities of potential analogs to this compound. The experimental foundation for such an analysis is a competitive enzyme-linked immunosorbent assay (ELISA), a standard method for assessing antibody specificity against small molecules.

Hypothetical Cross-Reactivity Data

The following table summarizes the anticipated cross-reactivity of a polyclonal antibody raised against a this compound-carrier protein conjugate. The immunogen is presumed to be synthesized by coupling the carboxylic acid group of this compound to the carrier protein. The cross-reactivity is determined by the concentration of the analog required to cause a 50% inhibition of the antibody binding to the immobilized this compound antigen in a competitive ELISA.

CompoundStructureRelationship to ImmunogenHypothetical IC50 (nM)Cross-Reactivity (%)
This compound C₆H₁₁(OH)COOHImmunogen 10 100%
cis-4-Hydroxycyclohexanecarboxylic acidStereoisomer of the trans formStereoisomer1566.7%
trans-4-Hydroxycyclohexanecarboxylic acidStereoisomer of the cis formStereoisomer1283.3%
4-Oxocyclohexanecarboxylic acidHydroxyl group at position 4 is replaced by a ketone groupFunctional group modification at a key recognition site2504.0%
Cyclohexanecarboxylic acidLacks the hydroxyl group at position 4Absence of a key recognition feature5002.0%
4-Aminocyclohexanecarboxylic acidHydroxyl group at position 4 is replaced by an amino groupFunctional group modification at a key recognition site1805.6%
3-Hydroxycyclohexanecarboxylic acidPositional isomer with the hydroxyl group at position 3Altered position of a key recognition feature8012.5%
Benzoic acidAromatic ring instead of a cyclohexane ringDifferent core ring structure>10,000<0.1%

Note: The cross-reactivity percentage is calculated as: (IC50 of this compound / IC50 of test compound) x 100.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive indirect ELISA. Below is a detailed protocol for such an experiment.

Protocol: Competitive Indirect ELISA for Cross-Reactivity Assessment

1. Materials and Reagents:

  • 96-well microtiter plates

  • Antibody raised against this compound-KLH conjugate

  • This compound-BSA conjugate (for coating)

  • This compound standard

  • Potential cross-reacting compounds

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

  • Secondary Antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Plate Coating:

  • Dilute the this compound-BSA conjugate to a final concentration of 1-10 µg/mL in Coating Buffer.

  • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

  • Incubate the plate overnight at 4°C.

  • Wash the plate three times with 200 µL of Wash Buffer per well.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the this compound standard and each potential cross-reactant in Blocking Buffer.

  • In a separate dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).

  • Incubate this mixture for 1 hour at room temperature.

  • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked plate.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

5. Detection:

  • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution.

6. Data Analysis:

  • Measure the absorbance at 450 nm using a microplate reader.

  • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the standard and each test compound.

  • Calculate the percent cross-reactivity using the formula mentioned above.

Visualizations

The following diagrams illustrate the key processes involved in generating and testing antibodies for this compound.

Hapten_Conjugation_and_Antibody_Production cluster_immunogen Immunogen Synthesis cluster_immunization Immunization & Antibody Production Hapten 4-Hydroxycyclohexane- carboxylic acid (Hapten) Conjugation Conjugation Hapten->Conjugation Activation of -COOH group Carrier Carrier Protein (KLH) Carrier->Conjugation Immunogen Hapten-Carrier Conjugate (Immunogen) Conjugation->Immunogen Animal Animal (e.g., Rabbit) Immunogen->Animal Immunization B_Cell B-Cell Activation & Proliferation Animal->B_Cell Plasma_Cell Plasma Cell Differentiation B_Cell->Plasma_Cell Antibody Polyclonal Antibodies (Serum) Plasma_Cell->Antibody Secretion

Caption: Workflow for hapten-carrier conjugation and polyclonal antibody production.

Competitive_ELISA_Principle cluster_binding Competitive Binding cluster_detection Detection Coated_Antigen Coated Antigen (4-HCCA-BSA) Secondary_Ab Enzyme-labeled Secondary Antibody Coated_Antigen->Secondary_Ab If Primary Ab binds Antibody Primary Antibody Antibody->Coated_Antigen Binding Site Competition Bound_Complex Antibody-Analyte Complex Antibody->Bound_Complex Free_Antigen Free Analyte (4-HCCA or Analog) Free_Antigen->Bound_Complex Substrate Substrate Secondary_Ab->Substrate Binds to Primary Ab Signal Colorimetric Signal Substrate->Signal Enzyme

Caption: Principle of competitive ELISA for determining antibody cross-reactivity.

comparing the efficacy of 4-Hydroxycyclohexanecarboxylic acid-based inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from a potent molecule in a test tube to an effective therapeutic in a living system is fraught with challenges. This guide provides a comparative analysis of a series of cyclohexanecarboxylic acid derivatives, focusing on the critical translation of in vitro activity to in vivo efficacy. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways, this document aims to offer a clear and objective resource for understanding the structure-activity relationships that govern the performance of this chemical class.

Quantitative Efficacy: A Head-to-Head Comparison

The following table summarizes the in vitro inhibitory potency and the in vivo efficacy of a series of 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid analogs as DGAT1 inhibitors. The in vitro efficacy is represented by the half-maximal inhibitory concentration (IC50) against the DGAT1 enzyme, while the in vivo efficacy is measured by the reduction in plasma triglycerides in an oral fat tolerance test (FTT) in mice.[1][2]

Compound IDStructureDGAT1 IC50 (nM)[2]Plasma Triglyceride Reduction (%) @ 3 mpk[2]
6 4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid57Not Reported
9e 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid analog14.8112

Signaling Pathway

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the metabolic pathway responsible for the synthesis of triglycerides. It catalyzes the final step in the conversion of diacylglycerol (DAG) and fatty acyl-CoA into triglycerides. The inhibition of DGAT1 is a therapeutic strategy aimed at reducing the absorption and storage of fats.[1]

DGAT1_Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Catalyzes final step Inhibitor Cyclohexanecarboxylic Acid Inhibitors Inhibitor->DGAT1 Inhibition

Caption: DGAT1 catalyzes the final step in triglyceride synthesis.

Experimental Protocols

In Vitro DGAT1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DGAT1.

Objective: To determine the IC50 value of test compounds against human DGAT1.

Materials:

  • Human DGAT1 enzyme

  • Substrates: Diacylglycerol (DAG) and radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Scintillation counter

  • Stop solution (e.g., isopropanol/heptane/water mixture)

Procedure:

  • Prepare a reaction mixture containing the human DGAT1 enzyme, assay buffer, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding the substrates (DAG and radiolabeled fatty acyl-CoA).

  • Incubate the reaction mixture for a specific period at a controlled temperature.

  • Stop the reaction by adding a stop solution.

  • Extract the radiolabeled triglycerides formed during the reaction.

  • Quantify the amount of radioactivity in the triglyceride-containing phase using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Enzyme, Buffer, Compound) add_substrates Add Substrates (DAG, Radiolabeled Acyl-CoA) prep_mix->add_substrates incubation Incubate add_substrates->incubation stop_reaction Stop Reaction incubation->stop_reaction extract Extract Radiolabeled Triglycerides stop_reaction->extract quantify Quantify Radioactivity extract->quantify calculate Calculate % Inhibition quantify->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for the in vitro DGAT1 inhibition assay.

Oral Fat Tolerance Test (FTT) in Mice

This in vivo assay evaluates the effect of a compound on plasma triglyceride levels after an oral fat challenge.

Objective: To assess the in vivo efficacy of test compounds in reducing fat absorption.

Procedure:

  • Fast mice overnight.

  • Administer the test compound orally at a specific dose (e.g., 3 mpk).

  • After a set time, administer an oral bolus of fat (e.g., corn oil).

  • Collect blood samples at various time points post-fat administration.

  • Measure the plasma triglyceride concentration in the collected samples.

  • Calculate the percentage reduction in plasma triglycerides compared to a vehicle-treated control group.

References

Navigating the Research Landscape of 4-Hydroxycyclohexanecarboxylic Acid: A Review of Available In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the biological activity of a compound is paramount. This guide provides a comparative overview of the available scientific literature on 4-Hydroxycyclohexanecarboxylic acid, focusing on the distinction and findings from in vitro and in vivo studies. However, it is crucial to note at the outset that dedicated studies on the direct biological effects of this compound are sparse, with much of the existing information highlighting its role as a metabolite and a chemical precursor.

Summary of Findings: A Tale of Limited Biological Investigation

A comprehensive review of scientific databases reveals a significant gap in the literature regarding the specific biological actions of this compound. The compound is primarily identified as a human urinary metabolite, with evidence suggesting its origin from the metabolic activity of gut microbiota. While it serves as a building block in the synthesis of pharmaceuticals and agrochemicals, its intrinsic efficacy and mechanism of action in biological systems remain largely unexplored.

Due to the limited availability of direct comparative studies, a detailed quantitative comparison of in vitro and in vivo data is not feasible at this time. The following sections will summarize the context in which this compound has been studied and outline the general principles of in vitro and in vivo research to provide a framework for potential future investigations.

Conceptual Framework: The Drug Discovery and Development Pipeline

To understand the type of data that is currently lacking for this compound, it is helpful to visualize the typical workflow of preclinical research. This process systematically evaluates the potential of a chemical entity to become a therapeutic agent.

A Comparative Analysis of Purification Techniques for 4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common laboratory techniques for the purification of 4-Hydroxycyclohexanecarboxylic acid, a key intermediate in the synthesis of various pharmaceuticals. The selection of an appropriate purification method is critical to ensure the purity and yield of the final compound, directly impacting downstream applications and the overall efficiency of drug development processes. This document presents a comparative analysis of recrystallization, acid-base extraction, and column chromatography, supported by experimental protocols and data.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance of each purification technique for this compound. The data is compiled from various sources and represents expected outcomes under optimized conditions.

Purification TechniquePurity AchievedTypical YieldThroughputCost per SampleKey AdvantagesKey Disadvantages
Recrystallization >99%70-90%ModerateLowHigh purity of crystalline product, scalable.Potential for product loss in mother liquor, requires suitable solvent.
Acid-Base Extraction 90-98%>90%[1]HighLowHigh recovery, good for initial cleanup from neutral impurities.May not remove acidic/basic impurities, requires use of acids/bases.
Column Chromatography >99.5%60-80%LowHighExcellent separation of closely related compounds, high purity.Time-consuming, requires significant solvent volumes, lower yield.

In-Depth Analysis of Purification Techniques

This section provides a detailed look at each purification method, including their principles and typical applications in the context of this compound.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For this compound, a mixed solvent system of ethyl acetate and petroleum ether has been shown to be effective for the purification of the trans-isomer, yielding a pure product.[2]

Advantages:

  • Can yield highly pure crystalline products.

  • Relatively inexpensive and scalable.

Disadvantages:

  • Finding a suitable solvent or solvent system can be time-consuming.

  • Some product is inevitably lost in the mother liquor, reducing the overall yield.

Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. As a carboxylic acid, this compound can be readily converted to its water-soluble carboxylate salt by treatment with a base (e.g., sodium bicarbonate or sodium hydroxide). This allows for its separation from neutral or basic impurities. The carboxylic acid can then be regenerated by acidification. This method is particularly useful for an initial cleanup of the crude product. A 90% yield has been reported for the purification of the cis-isomer using an extraction method.[1]

Advantages:

  • High recovery rates are often achievable.

  • Effective for removing neutral and basic impurities.

Disadvantages:

  • It will not separate the target compound from other acidic impurities.

  • The use of acids and bases may not be suitable for sensitive molecules.

Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For this compound, reversed-phase chromatography using a C18 stationary phase with a mobile phase of water and an organic modifier (e.g., acetonitrile or methanol) with an acid additive (e.g., trifluoroacetic acid) is a common approach for achieving very high purity.

Advantages:

  • Capable of separating complex mixtures and achieving very high purity.

  • Can separate isomers and other closely related impurities.

Disadvantages:

  • Generally a low-throughput technique.

  • Requires large volumes of solvents, making it more expensive.

  • Can lead to lower yields due to product loss on the column.

Experimental Protocols

Detailed methodologies for each purification technique are provided below.

Protocol 1: Recrystallization of trans-4-Hydroxycyclohexanecarboxylic Acid

This protocol is adapted from a method for purifying the trans-isomer.[2]

  • Dissolution: Dissolve the crude trans-4-Hydroxycyclohexanecarboxylic acid in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add petroleum ether to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold petroleum ether.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Protocol 2: Acid-Base Extraction of this compound
  • Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction two to three times.

  • Separation: Combine the aqueous layers. The organic layer contains neutral and basic impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a concentrated acid (e.g., HCl) until the pH is acidic (pH ~2-3), leading to the precipitation of the purified this compound.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum.

Protocol 3: Column Chromatography of this compound
  • Column Packing: Pack a chromatography column with a suitable stationary phase, such as silica gel or a C18 reversed-phase silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with an appropriate mobile phase system. For reversed-phase, a gradient of water/acetonitrile with 0.1% trifluoroacetic acid is often effective.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the described purification techniques.

Purification_Workflow cluster_recrystallization Recrystallization cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography Rec_Start Crude Solid Rec_Dissolve Dissolve in Hot Solvent Rec_Start->Rec_Dissolve Rec_Cool Cool to Crystallize Rec_Dissolve->Rec_Cool Rec_Filter Filter Rec_Cool->Rec_Filter Rec_Pure Pure Crystals Rec_Filter->Rec_Pure Ext_Start Crude Mixture in Organic Solvent Ext_Base Extract with Aqueous Base Ext_Start->Ext_Base Ext_Separate Separate Layers Ext_Base->Ext_Separate Ext_Acidify Acidify Aqueous Layer Ext_Separate->Ext_Acidify Ext_Filter Filter Ext_Acidify->Ext_Filter Ext_Pure Pure Precipitate Ext_Filter->Ext_Pure Chr_Start Crude Mixture Chr_Load Load onto Column Chr_Start->Chr_Load Chr_Elute Elute with Mobile Phase Chr_Load->Chr_Elute Chr_Collect Collect Fractions Chr_Elute->Chr_Collect Chr_Combine Combine Pure Fractions Chr_Collect->Chr_Combine Chr_Evaporate Evaporate Solvent Chr_Combine->Chr_Evaporate Chr_Pure Pure Compound Chr_Evaporate->Chr_Pure

Caption: Workflow of Purification Techniques.

Signaling_Pathway_Analogy cluster_methods Purification Pathways Crude_Product Crude 4-Hydroxycyclohexanecarboxylic Acid Mixture Recrystallization Recrystallization (Selective Precipitation) Crude_Product->Recrystallization High Purity Crystalline Solid AcidBase_Extraction Acid-Base Extraction (Phase Transfer) Crude_Product->AcidBase_Extraction High Yield Initial Cleanup Column_Chromatography Column Chromatography (Differential Adsorption) Crude_Product->Column_Chromatography Highest Purity Complex Mixtures Pure_Product Pure this compound Recrystallization->Pure_Product AcidBase_Extraction->Pure_Product Column_Chromatography->Pure_Product

Caption: Purification Pathways Analogy.

References

Assessing the Purity of Synthetic 4-Hydroxycyclohexanecarboxylic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quality and purity of synthetic compounds are paramount in research and pharmaceutical development. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 4-Hydroxycyclohexanecarboxylic acid, a valuable building block in various chemical syntheses. We will delve into the experimental protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their strengths and limitations. This guide also briefly touches upon 3-Hydroxycyclohexanecarboxylic acid as an alternative compound, including its synthesis and purity assessment.

Comparison of Analytical Methods for Purity Assessment

The choice of analytical technique for purity determination depends on several factors, including the nature of potential impurities, the required accuracy, and the available instrumentation. Below is a summary of the key performance characteristics of GC, HPLC, and qNMR for the analysis of this compound.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Separation of compounds based on their polarity and interactions with a stationary phase in a liquid mobile phase.Quantitative determination of nuclei in a magnetic field, providing structural and quantitative information.
Derivatization Typically required for non-volatile carboxylic acids to increase volatility (e.g., silylation).Not generally required.Not required.
Primary Impurities Detected Volatile and semi-volatile organic compounds, residual solvents, and byproducts of derivatization. Can separate cis/trans isomers.Non-volatile and semi-volatile impurities, starting materials (e.g., p-hydroxybenzoic acid), and cis/trans isomers.Structural isomers, impurities with unique NMR signals, and quantification of the main component against a certified reference material.
Strengths High resolution for volatile compounds, sensitive detectors (e.g., FID).Versatile for a wide range of compounds, high accuracy and precision, readily available instrumentation.High accuracy and precision (primary method), provides structural confirmation, does not require a reference standard of the analyte for purity determination (with a certified internal standard).
Limitations Derivatization can introduce errors, not suitable for thermolabile compounds.Can be time-consuming, resolution of closely related isomers can be challenging.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer for optimal results, spectral overlap can be an issue.
Typical Purity Range Assessed >95%>98%>99% (with high accuracy)

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducible and reliable results.

Gas Chromatography (GC-FID) Protocol

This method is suitable for the quantification of this compound and its isomers after derivatization.

1. Derivatization:

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

2. GC-FID Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method allows for the direct analysis of this compound and the separation of its isomers and potential impurities like p-hydroxybenzoic acid.

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Filter and degas both mobile phases before use.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at 210 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is a primary ratio method that can provide a highly accurate purity assessment without the need for a specific reference standard of the analyte.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample and 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

  • Add a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6 or D2O).

  • Ensure complete dissolution by gentle vortexing or sonication.

2. NMR Acquisition Parameters (on a 400 MHz or higher spectrometer):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

  • Acquisition Time (aq): Sufficient to ensure high digital resolution (e.g., > 3 seconds).

  • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or higher).

  • Temperature: Maintain a constant and calibrated temperature (e.g., 298 K).

3. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Potential Impurities in Synthetic this compound

The most common route for synthesizing this compound is the hydrogenation of p-hydroxybenzoic acid. Potential impurities arising from this process include:

  • p-Hydroxybenzoic acid: Unreacted starting material.

  • cis-4-Hydroxycyclohexanecarboxylic acid: The geometric isomer of the desired trans product (or vice-versa depending on the synthesis).

  • Cyclohexanecarboxylic acid: Over-reduction byproduct.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Alternative Compound: 3-Hydroxycyclohexanecarboxylic Acid

For applications requiring a different substitution pattern, 3-Hydroxycyclohexanecarboxylic acid serves as a relevant alternative.

Synthesis: A common synthetic route involves the hydrogenation of m-hydroxybenzoic acid using a catalyst such as rhodium on carbon.

Purity Assessment: The same analytical techniques described for this compound (GC, HPLC, and qNMR) can be applied to assess the purity of 3-Hydroxycyclohexanecarboxylic acid. The primary potential impurities would be the starting material (m-hydroxybenzoic acid) and the corresponding cis/trans isomers.

Visualizing the Workflow and Logic

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) cluster_qNMR Quantitative NMR (qNMR) GC_Sample Sample Weighing GC_Deriv Derivatization (Silylation) GC_Sample->GC_Deriv GC_Inject GC Injection GC_Deriv->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection GC_Analysis Data Analysis GC_Detection->GC_Analysis HPLC_Sample Sample Dissolution HPLC_Inject HPLC Injection HPLC_Sample->HPLC_Inject HPLC_Separation Chromatographic Separation HPLC_Inject->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection HPLC_Analysis Data Analysis HPLC_Detection->HPLC_Analysis qNMR_Sample Sample & Internal Standard Weighing qNMR_Dissolve Dissolution in Deuterated Solvent qNMR_Sample->qNMR_Dissolve qNMR_Acquire NMR Data Acquisition qNMR_Dissolve->qNMR_Acquire qNMR_Process Data Processing qNMR_Acquire->qNMR_Process qNMR_Calculate Purity Calculation qNMR_Process->qNMR_Calculate

Figure 1. Experimental workflows for GC, HPLC, and qNMR purity analysis.

Logical_Relationships Analyte This compound Purity_Assessment Purity Assessment Method Analyte->Purity_Assessment GC Gas Chromatography (GC) Purity_Assessment->GC Volatility HPLC High-Performance Liquid Chromatography (HPLC) Purity_Assessment->HPLC Polarity qNMR Quantitative NMR (qNMR) Purity_Assessment->qNMR Structural & Quantitative Info Derivatization Derivatization GC->Derivatization Required for non-volatile analytes Direct_Analysis Direct_Analysis HPLC->Direct_Analysis Often direct qNMR->Direct_Analysis

Comparative Analysis of 4-Hydroxycyclohexanecarboxylic Acid and its Amino Derivative, Tranexamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the biological activities of 4-Hydroxycyclohexanecarboxylic acid and its widely used amino derivative, tranexamic acid. The focus is on their distinct mechanisms of action, supported by quantitative data and experimental methodologies, to inform researchers and professionals in drug development.

Introduction

This compound and its amino derivative, tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), are cyclohexane-based compounds that, despite their structural similarity, exhibit significantly different biological effects. Tranexamic acid is a well-established antifibrinolytic agent used clinically to control bleeding. In contrast, the biological role of this compound is less defined, though it serves as a crucial starting material in the synthesis of various biologically active molecules. The key structural difference—the substitution of a hydroxyl group with an aminomethyl group—dramatically alters the molecule's interaction with biological targets.

Core Biological Activity and Mechanism of Action

Tranexamic Acid: The primary biological function of tranexamic acid is the inhibition of fibrinolysis, the process of breaking down blood clots. It exerts its effect by acting as a lysine analogue that binds to the lysine-binding sites on plasminogen. This binding prevents plasminogen from associating with fibrin, which in turn inhibits its activation to plasmin, the principal enzyme responsible for degrading fibrin clots. At higher concentrations, tranexamic acid can also directly inhibit the activity of plasmin. This mechanism makes it an effective agent in treating or preventing excessive blood loss during surgery, trauma, and in conditions like heavy menstrual bleeding.

This compound: Unlike its amino derivative, this compound does not exhibit significant antifibrinolytic activity. Its biological effects are not well-characterized in the same context. However, it is a key intermediate in the synthesis of various compounds, and its derivatives have been explored for different therapeutic applications. For instance, some derivatives have been investigated for their potential role in regulating metabolic pathways.

Quantitative Comparison of Biological Activity

The most direct comparison of the biological efficacy of these two compounds lies in their ability to inhibit fibrinolysis. The following table summarizes key quantitative data from comparative studies.

CompoundAssayTargetIC50 / KiReference
Tranexamic Acid Fibrinolysis InhibitionPlasminogen Activation~11 µM (Ki)
This compound Fibrinolysis InhibitionPlasminogen ActivationNo significant activity reported-

Note: The lack of reported data for this compound in fibrinolysis inhibition assays underscores its negligible effect in this pathway compared to tranexamic acid.

Signaling Pathway and Mechanism of Action

The antifibrinolytic action of tranexamic acid is a well-defined pathway. The following diagram illustrates how it intervenes in the fibrinolytic cascade.

fibrinolysis_pathway cluster_0 Fibrinolytic Cascade (Normal) cluster_1 Inhibition by Tranexamic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Plasminogen_TA Plasminogen-TA Complex Plasminogen->Plasminogen_TA tPA t-PA/u-PA tPA->Plasmin activates FDPs Fibrin Degradation Products Plasmin->FDPs degrades Fibrin Fibrin (Clot) Fibrin->FDPs TA Tranexamic Acid TA->Plasminogen_TA Plasminogen_TA->tPA Prevents Binding

Caption: Mechanism of Tranexamic Acid in inhibiting the fibrinolytic pathway.

Experimental Protocols

The evaluation of antifibrinolytic activity is crucial for comparing these compounds. A standard method is the in vitro clot lysis assay.

Protocol: In Vitro Clot Lysis Assay

1. Objective: To determine the inhibitory effect of a compound on the lysis of a fibrin clot.

2. Materials:

  • Human plasma (citrated)
  • Thrombin
  • Tissue plasminogen activator (t-PA)
  • Test compounds (Tranexamic acid, this compound) dissolved in appropriate buffer
  • Calcium chloride (CaCl₂)
  • Spectrophotometer (plate reader)

3. Procedure:

  • Prepare solutions of the test compounds at various concentrations.
  • In a 96-well plate, add human plasma, the test compound solution, and CaCl₂ to initiate coagulation.
  • Add thrombin to form a fibrin clot.
  • After clot formation, add t-PA to initiate fibrinolysis.
  • Monitor the change in optical density (e.g., at 405 nm) over time. The decrease in optical density corresponds to the lysis of the clot.
  • The time taken for 50% clot lysis is calculated for each concentration of the test compound.

4. Data Analysis:

  • Plot the lysis time against the compound concentration.
  • Calculate the IC50 value, which is the concentration of the compound that prolongs the lysis time by 50% compared to the control (no compound).

The following diagram outlines the workflow for this experimental protocol.

experimental_workflow start Start: Prepare Reagents plate_prep Add Plasma, Test Compound, and CaCl₂ to 96-well plate start->plate_prep clot_formation Add Thrombin to form Fibrin Clot plate_prep->clot_formation lysis_initiation Add t-PA to initiate Fibrinolysis clot_formation->lysis_initiation data_acquisition Monitor Optical Density over Time lysis_initiation->data_acquisition analysis Calculate 50% Lysis Time and determine IC50 data_acquisition->analysis end_point End: Comparative Efficacy analysis->end_point

A Comparative Guide to 4-Hydroxycyclohexanecarboxylic Acid and Other Cycloalkane Carboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the nuanced differences between structurally similar molecules can dictate their therapeutic potential. This guide provides a detailed comparison of 4-hydroxycyclohexanecarboxylic acid with other key cycloalkane carboxylic acids, namely cyclopentanecarboxylic acid, cyclohexanecarboxylic acid, and cycloheptanecarboxylic acid. By examining their physicochemical properties and exploring their known biological activities, this document aims to equip researchers, scientists, and drug development professionals with the critical data needed to inform their work.

Physicochemical Properties: A Quantitative Comparison

The physicochemical characteristics of a compound, such as its acidity (pKa), lipophilicity (logP), and solubility, are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes these key parameters for this compound and its cycloalkane counterparts.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKalogPWater Solubility
This compound C₇H₁₂O₃144.17~4.69 (trans-isomer)0.07 (trans-isomer, predicted)Soluble in DMSO and Methanol
Cyclopentanecarboxylic Acid C₆H₁₀O₂114.14~4.99[1][2]~1.26Moderately soluble in water
Cyclohexanecarboxylic Acid C₇H₁₂O₂128.17~4.9~1.962.01 g/L at 15°C
Cycloheptanecarboxylic Acid C₈H₁₄O₂142.20~4.82~2.342.4 g/L at 25°C

Note: Some of the presented data are predicted values and may vary depending on the experimental conditions. The data for this compound largely pertains to the trans-isomer.

The introduction of a hydroxyl group at the 4-position of the cyclohexane ring in this compound significantly impacts its properties compared to the parent cyclohexanecarboxylic acid. The pKa is slightly lower, indicating a modest increase in acidity. More dramatically, the predicted logP value is substantially lower, suggesting a significant decrease in lipophilicity and an increase in hydrophilicity. This is consistent with its solubility in polar solvents like DMSO and methanol. In contrast, the unsubstituted cycloalkane carboxylic acids exhibit increasing lipophilicity (logP) and decreasing water solubility with the expansion of the cycloalkane ring from five to seven carbons.

Biological Activities and Therapeutic Potential

While direct comparative studies on the biological activities of these specific cycloalkane carboxylic acids are limited, research on their derivatives provides valuable insights into their potential as therapeutic agents. Cycloalkane carboxylic acid scaffolds are prevalent in medicinal chemistry due to their ability to confer conformational rigidity and desirable pharmacokinetic properties.

Enzyme Inhibition

Derivatives of cycloalkane carboxylic acids have been identified as potent inhibitors of several key enzymes implicated in disease:

  • 5α-Reductase: This enzyme is a critical target in the treatment of benign prostatic hyperplasia and androgenetic alopecia. Certain cyclohexene carboxylic acid derivatives have demonstrated inhibitory activity against 5α-reductase isozyme 2.

  • Histone Deacetylases (HDACs): HDACs are a class of enzymes involved in transcriptional regulation and are major targets in oncology. The amidation of some α-arylated cyclopentane carboxylic acids has yielded potent HDAC inhibitors.

  • Aldo-Keto Reductases (AKR1C1 and AKR1C3): These enzymes are implicated in hormone-dependent cancers. Transannular C–H arylation of cyclopentane carboxylic acid has been utilized to synthesize inhibitors of AKR1C1 and AKR1C3.

The presence of the hydroxyl group in this compound could provide an additional point of interaction with enzyme active sites, potentially leading to altered potency or selectivity compared to its non-hydroxylated counterpart.

Immunosuppressive Activity

Interestingly, cis-4-Hydroxycyclohexanecarboxylic acid has been identified as a metabolite of p-hydroxybenzoic acid and has been reported to possess immunosuppressive activities in rat hepatocytes. The precise mechanism of this immunosuppression is not yet fully elucidated but could involve interference with cytokine signaling pathways or metabolic reprogramming of immune cells.

The diagram below illustrates a generalized workflow for identifying potential enzyme inhibitors, a key application for this class of compounds.

experimental_workflow Experimental Workflow for Enzyme Inhibitor Screening cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Preparation (4-HCCA & analogs) incubation Incubation of Enzyme and Compound compound_prep->incubation enzyme_prep Enzyme Preparation (e.g., 5α-Reductase, HDAC, AKR1C1) enzyme_prep->incubation reaction Initiation of Enzymatic Reaction incubation->reaction detection Detection of Enzyme Activity reaction->detection ic50 IC50 Determination detection->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: A generalized workflow for screening cycloalkane carboxylic acids as potential enzyme inhibitors.

Signaling Pathways

While a specific signaling pathway for this compound has not been definitively established, its potential immunosuppressive activity suggests possible interactions with pathways that regulate immune cell function. The diagram below depicts a simplified, hypothetical signaling pathway that could be modulated by an immunosuppressive agent.

signaling_pathway Hypothetical Immunosuppressive Signaling Pathway cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events receptor Immune Cell Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor gene_transcription Gene Transcription transcription_factor->gene_transcription cytokine_production Pro-inflammatory Cytokine Production gene_transcription->cytokine_production ligand Pro-inflammatory Ligand ligand->receptor hcca 4-Hydroxycyclohexanecarboxylic Acid (Hypothetical) hcca->inhibition inhibition->kinase_cascade

Caption: A hypothetical pathway illustrating how an immunosuppressive agent might inhibit pro-inflammatory signaling.

Detailed Experimental Protocols

For researchers interested in investigating the comparative performance of these cycloalkane carboxylic acids, detailed and reproducible experimental protocols are essential. Below are outlines for assays relevant to the potential biological activities discussed.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol provides a method for measuring HDAC activity and its inhibition.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
  • HDAC Substrate: Use a fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC.
  • HDAC Enzyme: Use a purified recombinant human HDAC enzyme.
  • Developer Solution: Prepare a solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction and develop the fluorescent signal.
  • Test Compounds: Prepare stock solutions of this compound and other cycloalkane carboxylic acids in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

  • In a 96-well black plate, add the assay buffer.
  • Add the test compounds at various concentrations.
  • Add the HDAC enzyme to all wells except the blank.
  • Initiate the reaction by adding the HDAC substrate.
  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
  • Stop the reaction and develop the signal by adding the developer solution.
  • Incubate at room temperature for 15-20 minutes.
  • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

3. Data Analysis:

  • Subtract the background fluorescence (blank wells).
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

5α-Reductase Inhibition Assay (LC-MS/MS-based)

This protocol details a highly sensitive method for measuring 5α-reductase activity.

1. Reagent and Sample Preparation:

  • Enzyme Source: Prepare microsomes from a cell line expressing 5α-reductase (e.g., LNCaP cells).
  • Substrate: Use testosterone as the substrate.
  • Cofactor: Prepare a solution of NADPH.
  • Reaction Buffer: Use a suitable buffer, such as phosphate buffer at pH 6.5.
  • Internal Standard: Use a deuterated version of the product (e.g., deuterated dihydrotestosterone, DHT) for accurate quantification.
  • Test Compounds: Prepare stock solutions of the cycloalkane carboxylic acids.

2. Enzymatic Reaction:

  • In a microcentrifuge tube, combine the enzyme source, reaction buffer, NADPH, and the test compound at various concentrations.
  • Pre-incubate the mixture at 37°C.
  • Initiate the reaction by adding testosterone.
  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).
  • Stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).

3. Sample Extraction and Analysis:

  • Add the internal standard to each sample.
  • Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) to isolate the steroids.
  • Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
  • Inject the sample into an LC-MS/MS system equipped with a C18 column.
  • Separate testosterone and DHT using a suitable gradient elution.
  • Detect and quantify the parent and product molecules using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

4. Data Analysis:

  • Calculate the amount of DHT formed in each reaction.
  • Determine the percentage of inhibition for each test compound concentration relative to the vehicle control.
  • Calculate the IC₅₀ value.

Aldo-Keto Reductase (AKR1C1) Inhibition Assay (Spectrophotometric)

This protocol describes a method to assess the inhibition of AKR1C1 activity.

1. Reagent Preparation:

  • Enzyme: Use purified recombinant human AKR1C1.
  • Substrate: Use a suitable substrate such as S-tetralol or 1-acenaphthenol.
  • Cofactor: Prepare a solution of NADP⁺ or NAD⁺ depending on the direction of the reaction being measured.
  • Assay Buffer: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4 or 9.0).
  • Test Compounds: Prepare stock solutions of the cycloalkane carboxylic acids.

2. Assay Procedure:

  • In a 96-well UV-transparent plate, add the assay buffer.
  • Add the test compound at various concentrations.
  • Add the AKR1C1 enzyme.
  • Pre-incubate the mixture.
  • Initiate the reaction by adding the substrate and cofactor.
  • Monitor the change in absorbance at 340 nm (for NADPH formation or consumption) over time using a microplate reader.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.
  • Determine the percentage of inhibition relative to the vehicle control.
  • Calculate the IC₅₀ value.

Conclusion

The comparison of this compound with other cycloalkane carboxylic acids reveals a distinct physicochemical profile conferred by the hydroxyl group, leading to increased hydrophilicity. While direct comparative biological data is sparse, the known activities of related derivatives suggest that these simple scaffolds hold significant potential for the development of novel therapeutics, particularly as enzyme inhibitors. The provided experimental protocols offer a robust starting point for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships within this important class of molecules. Future research should focus on direct, head-to-head comparisons of these compounds in relevant biological assays to fully unlock their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxycyclohexanecarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of 4-Hydroxycyclohexanecarboxylic acid is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, in accordance with established safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards; it is harmful if swallowed or inhaled, causes skin irritation, and can result in serious eye irritation.[1][2][3] It may also lead to respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)Specification
Hand Protection Wear appropriate chemical-resistant gloves.
Eye/Face Protection Use chemical safety goggles and/or a face shield.
Skin and Body Protection Wear a lab coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[1]

Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, equip yourself with the full PPE detailed in the table above.

  • Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust and place it into a clearly labeled, sealed container for disposal. For liquid solutions, absorb the spill with an inert, non-combustible material such as sand or earth.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent or detergent, followed by water.

  • Dispose of Cleanup Materials: All contaminated materials, including absorbents and cleaning supplies, must be treated as hazardous waste and disposed of according to the procedures outlined below.

Waste Disposal Procedures

The cardinal rule for the disposal of this compound is to adhere to all federal, state, and local environmental regulations. Improper disposal can lead to environmental harm and legal repercussions.

Step-by-Step Disposal Guidance:

  • Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, properly labeled, and sealed container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Consult a Licensed Waste Disposal Service: The most recommended method of disposal is to engage a licensed professional hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in compliance with all regulations.

  • Incineration (if permissible): In some jurisdictions, it may be permissible to dissolve the compound in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by qualified professionals at a licensed facility.

  • Avoid Drain and Landfill Disposal: Never dispose of this compound down the drain or in regular landfill trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: 4-Hydroxycyclohexanecarboxylic Acid Waste Generated is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management and Cleanup Protocol is_spill->spill_protocol Yes collect_waste Collect waste in a sealed, labeled container is_spill->collect_waste No spill_protocol->collect_waste consult_regs Consult Federal, State, and Local Regulations collect_waste->consult_regs contact_vendor Contact Licensed Hazardous Waste Disposal Vendor consult_regs->contact_vendor Default & Safest Path incineration_option Is incineration an approved local option? consult_regs->incineration_option Alternative Path vendor_disposal Arrange for professional disposal contact_vendor->vendor_disposal end End: Compliant Disposal vendor_disposal->end incineration_option->contact_vendor No prepare_for_incineration Prepare for incineration (dissolve in combustible solvent) incineration_option->prepare_for_incineration Yes prepare_for_incineration->contact_vendor

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Hydroxycyclohexanecarboxylic acid, empowering you to manage this chemical with confidence and precision.

This compound is a compound that requires careful handling due to its potential hazards. Adherence to proper safety protocols is crucial to mitigate risks of skin irritation, serious eye damage, and respiratory irritation.[1][2][3] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are skin and eye irritation.[1][2] Inhalation of dust or aerosols may also cause respiratory irritation. Therefore, a comprehensive PPE strategy is the first line of defense.

Hazard GHS Classification Recommended Personal Protective Equipment (PPE)
Skin Contact Skin Corrosion/Irritation (Category 2)Protective gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Protective clothing: An impervious lab coat or coveralls are necessary to prevent skin contact.
Eye Contact Serious Eye Damage/Eye Irritation (Category 2A)Eye protection: Safety glasses with side-shields or chemical safety goggles are mandatory. A face shield may be required in situations with a higher risk of splashing.
Inhalation Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)Respiratory protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols. If ventilation is inadequate, a suitable dust respirator should be used.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Well-Ventilated Workspace (Fume Hood) Don PPE->Prepare Workspace Weighing Weigh Solid Compound Prepare Workspace->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Perform Experimental Procedure Dissolving->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Post-Experiment Segregate Waste Segregate Chemical Waste Decontaminate->Segregate Waste Dispose Dispose of Waste via Licensed Contractor Segregate Waste->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 2
4-Hydroxycyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.